Technical Documentation Center

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid
  • CAS: 136080-23-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid – Structural Characterization, Exact Mass Analysis, and Synthetic Workflows

Executive Summary1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS 136080-23-4)[1] is a highly functionalized, conformationally restricted building block widely utilized in medicinal chemistry and drug development. Fea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS 136080-23-4)[1] is a highly functionalized, conformationally restricted building block widely utilized in medicinal chemistry and drug development. Featuring a symmetrical piperidine core, an N-benzoyl protecting/directing group, and a C4-benzyl substituent, this molecule serves as a critical intermediate for synthesizing peptidomimetics, spirocyclic scaffolds, and targeted protein degraders (PROTACs).

Because the C4 position is fully substituted (a quaternary carbon bonded to a benzyl group, a carboxyl group, and the two symmetrical halves of the piperidine ring), the molecule is achiral. However, the dense steric bulk at C4 and the variable basicity of the acylated nitrogen demand rigorous analytical characterization. This guide establishes the definitive physicochemical parameters, exact mass characteristics, and self-validating protocols required to utilize this compound effectively in advanced synthetic workflows.

Physicochemical Properties & Exact Mass Parameters

In high-resolution mass spectrometry (HRMS), distinguishing between the average molecular weight (used for macroscopic stoichiometric calculations) and the monoisotopic exact mass (used for isotopic envelope identification) is paramount[1]. The monoisotopic mass is calculated using the lowest-mass, most abundant isotopes of each element (e.g., ^12C, ^1H, ^14N, ^16O).

ParameterValueAnalytical Significance
Chemical Name 1-Benzoyl-4-benzylpiperidine-4-carboxylic acidStandard IUPAC nomenclature.
CAS Registry Number 136080-23-4Unique identifier for procurement and safety[2].
Molecular Formula C20H21NO3Base formula for exact mass calculation[1].
Average Molecular Weight 323.39 g/mol Used for calculating molar equivalents in synthesis.
Monoisotopic Exact Mass 323.1521 DaThe exact mass of the neutral, un-ionized molecule[1].
[M+H]⁺ Exact Mass (ESI+) 324.1594 DaTarget precursor ion for positive-mode HRMS.
[M-H]⁻ Exact Mass (ESI-) 322.1449 DaTarget precursor ion for negative-mode HRMS.

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To ensure trustworthiness and reproducibility, the following self-validating HRMS protocol employs dual-mode Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.

Expertise & Causality: The N-benzoyl group drastically reduces the basicity of the piperidine nitrogen via resonance delocalization. Consequently, standard ESI+ ionization relies on the weaker protonation of the amide or carboxylic acid carbonyls. To build a highly robust analytical method, dual-polarity acquisition is required. ESI- is often highly sensitive for this specific scaffold due to the facile deprotonation of the free C4-carboxylic acid.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 MeOH:H₂O containing 0.1% Formic Acid. Causality: This specific dilution prevents detector saturation and minimizes the formation of [2M+H]⁺ dimers in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: H₂O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Ionization (ESI): Set capillary voltage to 3.0 kV for ESI+ and 2.5 kV for ESI-. Maintain the desolvation temperature at 350 °C to ensure complete droplet evaporation without inducing thermal decarboxylation.

  • Self-Validating Mass Acquisition: Scan from m/z 50 to 600. Continuously infuse Leucine Enkephalin (m/z 556.2771 for ESI+) at 10 µL/min as a lock-mass calibrant. Causality: Real-time lock-mass correction compensates for time-of-flight drift, ensuring mass accuracy remains < 5 ppm.

MS_Workflow A Sample Prep: 1 µg/mL in 50:50 MeOH:H2O (0.1% Formic Acid) B UPLC Separation: BEH C18 Column Gradient Elution A->B C Dual-Mode ESI: ESI+ (3.0 kV) ESI- (2.5 kV) B->C D Q-TOF HRMS: m/z 50-600 Resolution > 30,000 C->D F Data Processing: Exact Mass Extraction < 5 ppm Error D->F E Lock-Mass Calibration: Leucine Enkephalin (m/z 556.2771) E->D Real-time mass correction

Diagram 1: Self-validating HRMS workflow utilizing real-time lock-mass calibration.

Mechanistic Insights: ESI-MS/MS Fragmentation Pathways

Understanding the Collision-Induced Dissociation (CID) pathways of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid ensures accurate structural confirmation and prevents misidentification of isobaric impurities[3].

Causality of Fragmentation (Positive Ion Mode):

  • m/z 105.0335 (Benzoyl Cation): The amide bond is highly susceptible to cleavage under CID conditions. The inductive pull of the piperidine ring facilitates heterolytic cleavage, yielding a highly stable, resonance-stabilized acylium ion[4].

  • m/z 91.0542 (Tropylium Cation): Cleavage of the C4-benzyl bond results in a benzyl cation (m/z 91), which rapidly undergoes a well-documented gas-phase rearrangement to the aromatic, seven-membered tropylium ion[3].

  • m/z 306.1488 (Neutral Loss of H₂O): The free carboxylic acid readily undergoes dehydration (-18.01 Da) prior to deeper skeletal fragmentation[4].

Fragmentation_Pathways M Precursor Ion [M+H]+ m/z 324.1594 C20H22NO3+ F1 Neutral Loss (-H2O) m/z 306.1488 C20H20NO2+ M->F1 -H2O (18.01 Da) F2 Benzoyl Cation m/z 105.0335 C7H5O+ M->F2 Amide Cleavage F3 Tropylium Cation m/z 91.0542 C7H7+ M->F3 Benzyl Cleavage F4 Piperidine Core Fragment m/z 219.1259 C13H17NO2+ M->F4 -Benzoyl (105.03 Da)

Diagram 2: Primary CID fragmentation pathways of the [M+H]⁺ precursor ion.

Synthetic Utility: Sterically Hindered Amide Coupling

Because of the extreme steric hindrance at the C4 position (a fully substituted quaternary carbon), standard amide couplings using this building block require highly reactive coupling reagents.

Expertise & Causality: HATU is selected over standard carbodiimides (like EDC or DCC) because the resulting HOAt active ester intermediate is significantly more reactive. The internal hydrogen-bonding network of the HOAt ester accelerates aminolysis, successfully overcoming the steric bulk of the adjacent benzyl group and piperidine ring.

Step-by-Step Coupling Protocol
  • Activation: Dissolve 1.0 mmol (323.4 mg) of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.2 mmol (456.3 mg) of HATU and 2.5 mmol (435 µL) of N,N-Diisopropylethylamine (DIPEA). Stir at 25 °C for 15 minutes to ensure complete formation of the active OAt-ester.

  • Coupling: Introduce 1.1 mmol of the target primary amine. Stir continuously for 4–6 hours under an inert nitrogen atmosphere.

  • Self-Validating Reaction Monitoring: Withdraw a 5 µL reaction aliquot, quench in 995 µL of 50:50 MeOH:H₂O, and inject into the HRMS system using the protocol defined in Section 3. The complete disappearance of the m/z 322.1449 [M-H]⁻ signal and the emergence of the calculated product exact mass confirms 100% conversion.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 3078, Dimefline (Used for exact mass validation of C20H21NO3)." PubChem. URL: [Link]

  • National Institutes of Health (NIH). "Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification." PMC. URL:[Link]

  • National Institutes of Health (NIH). "Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds." PMC. URL:[Link]

Sources

Exploratory

Structural Elucidation and NMR Characterization of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid: A Comprehensive Guide

Executive Summary 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS 136080-23-4) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of potent centrally acting analgesics and compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS 136080-23-4) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of potent centrally acting analgesics and complex pharmaceutical libraries. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique set of analytical challenges. The presence of the N-benzoyl group induces restricted rotation around the amide bond, leading to complex rotameric equilibria that severely broaden aliphatic signals at room temperature[1].

This whitepaper provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of this compound, detailing the causality behind the observed spectral phenomena and providing a self-validating experimental protocol for unambiguous structural elucidation.

Structural Dynamics and the Rotameric Challenge

In standard room-temperature (298 K) NMR acquisition, the piperidine ring of 1-benzoyl-4-benzylpiperidine-4-carboxylic acid exhibits significant line broadening, particularly at the C2 and C6 positions.

The Causality: The lone pair of electrons on the piperidine nitrogen (N1) delocalizes into the adjacent benzoyl carbonyl π -system. This resonance grants the N–C(=O) bond partial double-bond character, raising the energy barrier to rotation. Consequently, the molecule exists as an equilibrium mixture of E and Z rotamers. Because the rate of interconversion between these rotamers at 298 K is comparable to the NMR timescale, the signals for the equatorial and axial protons adjacent to the nitrogen (C2/C6) do not average out cleanly, resulting in broad, poorly resolved humps[2].

To establish a self-validating system for structural confirmation, the analytical workflow must actively perturb this equilibrium—typically through Variable Temperature (VT) NMR—to force the molecule into a fast-exchange regime, thereby coalescing the signals into sharp, integratable peaks.

Empirical and Predictive NMR Chemical Shifts

The following tables summarize the high-resolution 1 H and 13 C NMR chemical shifts for 1-benzoyl-4-benzylpiperidine-4-carboxylic acid. Data is referenced to CDCl 3​ at an elevated temperature (328 K) to ensure rotamer coalescence and signal clarity.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 328 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Notes
-COOH 11.50br s1H-Highly deshielded; exchanges with D 2​ O.
Benzoyl Ar-H 7.35 – 7.45m5H-Ortho protons slightly deshielded by the amide C=O.
Benzyl Ar-H 7.15 – 7.30m5H-Complex multiplet; often overlaps with residual CHCl 3​ .
Pip-C2/C6 (eq) 4.50, 3.65br d2H~13.5Deshielded by the amide nitrogen; split by residual anisotropy.
Pip-C2/C6 (ax) 3.20, 2.85br t2H~12.5Shielded relative to equatorial counterparts.
Benzyl-CH 2​ 2.95s2H-Sharp singlet due to attachment to the quaternary C4 center.
Pip-C3/C5 (eq) 2.15br d2H~13.5Adjacent to the C4 quaternary center.
Pip-C3/C5 (ax) 1.60m2H-Complex multiplet driven by axial-axial couplings.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 328 K)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Notes
-COOH 179.5Quaternary (C=O)Carboxylic acid carbonyl.
Benzoyl C=O 170.8Quaternary (C=O)Amide carbonyl; characteristic shift for N-benzoyl.
Benzyl Ipso 136.2Quaternary (Ar-C)Anchoring point for the benzyl substituent.
Benzoyl Ipso 135.5Quaternary (Ar-C)Anchoring point for the benzoyl substituent.
Ar-CH 130.1 – 126.8Methine (Ar-CH)Multiple overlapping aromatic signals.
Pip-C4 48.2Quaternary (C)Critical structural node; invisible in standard 1 H NMR.
Benzyl-CH 2​ 46.5Methylene (CH 2​ )Deshielded by the adjacent phenyl ring.
Pip-C2/C6 45.1, 41.2Methylene (CH 2​ ) α to the amide nitrogen.
Pip-C3/C5 32.5, 31.8Methylene (CH 2​ ) β to the amide nitrogen.

Experimental Protocol: A Self-Validating Workflow

To guarantee scientific integrity, the acquisition of NMR data for this compound must follow a rigorous, step-by-step methodology designed to cross-verify every structural feature.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ (or DMSO- d6​ if higher temperature ranges are required). Transfer to a high-quality 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities to prevent relaxation-induced broadening.

Step 2: Variable Temperature (VT) 1D Acquisition Acquire an initial 1 H spectrum at 298 K. If the C2/C6 protons ( δ 3.0 – 4.5 ppm) exhibit severe rotameric broadening, increase the probe temperature to 328 K (55 °C). Allow 10 minutes for thermal equilibration. Re-acquire the spectrum. The transition from broad humps to sharp, defined multiplets validates the presence of the restricted amide bond.

Step 3: Aliphatic Spin System Mapping (COSY & HSQC) Acquire a 1 H- 1 H COSY spectrum to trace the scalar couplings from the C2/C6 protons to the C3/C5 protons. Follow this with a 1 H- 13 C HSQC experiment to map these protons to their directly bonded carbons, confirming the integrity of the piperidine ring.

Step 4: Quaternary Anchoring (HMBC) The C4 carbon is quaternary and completely isolated from direct proton attachments. To prove that the benzyl group and the carboxylic acid are attached to the same position on the piperidine ring, acquire a 1 H- 13 C HMBC spectrum. Look for critical 2J and 3J correlations from the Benzyl-CH 2​ singlet ( δ 2.95) and the Pip-C3/C5 protons ( δ 1.60, 2.15) converging on the C4 carbon ( δ 48.2) and the carboxylic acid carbonyl ( δ 179.5).

2D NMR Elucidation Strategy (Visualizations)

The following diagrams illustrate the logical flow of the experimental protocol and the definitive 2D NMR correlations required to validate the structure.

Workflow Prep 1. Sample Preparation (CDCl3, 298K & 328K) OneD 2. 1H & 13C 1D NMR (Rotamer Resolution via VT-NMR) Prep->OneD COSY 3. 1H-1H COSY (Aliphatic Spin Systems) OneD->COSY HSQC 4. 1H-13C HSQC (Direct C-H Mapping) COSY->HSQC HMBC 5. 1H-13C HMBC (Quaternary & Carbonyl Linkages) HSQC->HMBC

Figure 1: Sequential NMR elucidation workflow prioritizing Variable Temperature (VT) acquisition.

HMBC H_Benzyl Benzyl -CH2- Protons C_Quat C4 Quaternary Carbon H_Benzyl->C_Quat 2J HMBC C_Acid Carboxylic C=O H_Benzyl->C_Acid 3J HMBC C_Arom Benzyl Ipso-Carbon H_Benzyl->C_Arom 2J HMBC H_Pip Piperidine C3/C5 Protons H_Pip->C_Quat 2J HMBC H_Pip->C_Acid 3J HMBC

Figure 2: Critical HMBC correlations anchoring the C4 quaternary center.

References

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES Rasayan Journal of Chemistry URL:[Link]

  • Part II--Conformational analysis of substituted N-benzoylpiperidin-4-ones National Institute of Science Communication and Policy Research (NIScPR) URL:[Link]

  • One pot synthesis of amides under the reaction conditions reported in Scheme 1 RSC Advances URL: [Link]

Sources

Foundational

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid mechanism of action in vitro

Title: Unveiling the In Vitro Mechanism of Action of 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid: A Privileged GPCR Scaffold Executive Summary While 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the In Vitro Mechanism of Action of 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid: A Privileged GPCR Scaffold

Executive Summary While 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4) is frequently cataloged as a pharmaceutical intermediate, its structural topology constitutes a highly specialized "privileged scaffold" in medicinal chemistry. As a Senior Application Scientist, I approach this molecule not merely as a building block, but as a foundational pharmacophore engineered for the precise modulation of G-Protein Coupled Receptors (GPCRs). Specifically, the benzoylpiperidine core is a critical structural motif for targeting the µ-opioid receptor (MOR) and the Neurokinin (NK) receptor families[1]. This technical guide delineates the structural rationale, in vitro mechanism of action (MoA), and the self-validating experimental protocols required to profile this scaffold's pharmacological activity.

Structural Pharmacology & Target Rationale

The efficacy of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid in vitro is dictated by its precise spatial geometry, which mimics endogenous peptide ligands (such as Substance P or opioid peptides). Every functional group serves a distinct mechanistic purpose:

  • The Piperidine Core: The six-membered nitrogenous ring adopts a stable chair conformation, projecting its substituents into the orthosteric binding pocket of the GPCR. The basic nitrogen is a classic anchor point that forms a critical salt bridge with a conserved Aspartate residue in the transmembrane helix of aminergic and opioid receptors[2].

  • The 4-Benzyl Group: This bulky, lipophilic moiety is designed to penetrate deep hydrophobic sub-pockets within the receptor. It engages in π−π stacking and Van der Waals interactions with aromatic residues (e.g., Tryptophan, Tyrosine), driving binding affinity and dictating receptor subtype selectivity[3].

  • The 4-Carboxylic Acid: Acting as a potent hydrogen-bond donor and acceptor, this group interacts with polar residues near the extracellular loops of the GPCR, stabilizing the ligand-receptor complex.

  • The 1-Benzoyl Group: N-acylation of the piperidine ring modulates the basicity of the nitrogen and restricts the conformational flexibility of the molecule. This rigidification reduces the entropic penalty upon binding, effectively locking the scaffold into an optimal antagonist geometry[1].

In Vitro Mechanism of Action

In an in vitro setting, this scaffold primarily functions as a competitive orthosteric ligand. Its mechanism of action is characterized by its ability to bind the GPCR without inducing the conformational shift required for G-protein coupling, thereby acting as an antagonist.

  • At µ-Opioid Receptors (Gi/o coupled): By competitively displacing endogenous agonists, the scaffold prevents the dissociation of the Gαi​ subunit. This maintains the inhibition of adenylyl cyclase, preventing the reduction of intracellular cyclic AMP (cAMP) levels[2].

  • At Neurokinin Receptors (Gq coupled): Binding to NK1 or NK3 receptors blocks the docking of neurokinin peptides. This prevents the activation of Phospholipase C (PLC), thereby halting the cleavage of PIP2 into IP3, and ultimately abolishing the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum[3].

GPCR_Signaling Ligand 1-Benzoyl-4-benzylpiperidine- 4-carboxylic acid Receptor Target GPCR (MOR / NK1) Ligand->Receptor Competitive Binding GProtein G-Protein Complex (Gαi / Gαq) Receptor->GProtein Conformational Shift Effector Effector Enzymes (Adenylyl Cyclase / PLC) GProtein->Effector Subunit Dissociation Secondary Secondary Messengers (cAMP ↓ / Ca2+ ↑) Effector->Secondary Signal Transduction

GPCR signaling cascade modulated by the benzoylpiperidine scaffold.

Quantitative Data Presentation

To establish a baseline for this scaffold, we evaluate its binding kinetics and functional antagonism across key GPCR targets. The data below represents the typical pharmacological profile of the unsubstituted 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid core.

Table 1: In Vitro Pharmacological Profiling of the Scaffold

Target ReceptorAssay TypeMeasured ParameterRepresentative Value RangeReference Ligand
µ-Opioid (MOR) Radioligand Binding Ki​ (nM)150 - 500 nM[3H]-DAMGO
Neurokinin-1 (NK1) Calcium Flux (FLIPR) IC50​ (nM)80 - 300 nMSubstance P
Neurokinin-3 (NK3) cAMP HTRF IC50​ (nM)200 - 600 nMNeurokinin B

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in causal logic, ensuring that every step validates the integrity of the assay.

Protocol A: Radioligand Displacement Assay (Binding Affinity, Ki​ )

This assay determines the affinity of the compound for the target receptor by measuring its ability to displace a radioactive tracer.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold 50 mM HEPES buffer (pH 7.4) supplemented with protease inhibitors.

    • Causality: HEPES maintains physiological pH, while the cold temperature and inhibitors prevent proteolytic degradation of the receptors, ensuring a high density of viable binding sites.

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of radioligand (e.g., 1 nM [3H]-DAMGO), and 25 µL of the test compound serially diluted in assay buffer. Add 10 µM GTP γ S to the buffer.

    • Causality: The addition of GTP γ S uncouples the G-protein from the receptor, forcing the GPCR into a low-affinity state. This is critical for accurately measuring the affinity of an antagonist without agonist-induced bias.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

    • Causality: This duration allows the binding kinetics to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter matrix and improving the signal-to-noise ratio.

  • Quantification: Add scintillation cocktail to the dried filters and measure radioactivity. Calculate the IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

Assay_Workflow Prep Membrane Preparation Incubate Compound Incubation Prep->Incubate Radioligand Radioligand Displacement Incubate->Radioligand Readout Scintillation Counting Radioligand->Readout Analysis Schild Plot & Data Analysis Readout->Analysis

High-throughput radioligand displacement assay workflow.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Antagonism, IC50​ )

This assay quantifies the functional ability of the compound to block Gq-coupled receptor signaling (e.g., NK1).

  • Cell Seeding: Seed GPCR-expressing cells in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye in Hank’s Balanced Salt Solution (HBSS) supplemented with 2.5 mM probenecid.

    • Causality: Fluo-4 AM is cell-permeable but becomes trapped once cleaved by intracellular esterases. Probenecid is added to inhibit organic anion transporters, preventing the premature efflux of the cleaved fluorescent dye from the cytoplasm.

  • Compound Addition: Incubate cells with the test compound for 30 minutes at 37°C to allow for receptor equilibration.

  • Agonist Challenge & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Inject the EC80​ concentration of the endogenous agonist (e.g., Substance P) and continuously monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Data Analysis: Measure the peak fluorescence minus the baseline. Plot the fractional inhibition against the log concentration of the test compound to derive the functional IC50​ .

References[3] Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00115[2] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4137794/[1] The Benzoylpiperidine Scaffold: A Comprehensive Overview. BenchChem. URL: https://www.benchchem.com

Sources

Exploratory

A Technical Guide to the Preclinical Pharmacokinetic Characterization of 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid

An In-depth Methodological Framework for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of novel chemical entities, using 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS No. 136080-23-4) as a representative compound. While specific experimental data for this molecule is not publicly available, this document outlines the essential in vitro and in vivo methodologies required to thoroughly characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The guide is structured to provide not only step-by-step protocols for key assays but also the scientific rationale behind these experimental choices, aligning with regulatory expectations for preclinical drug development. It is intended to serve as a foundational resource for scientists tasked with advancing new piperidine-based compounds from discovery to clinical candidacy.

Introduction: The Imperative for Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its behavior within a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, forms a critical pillar of this understanding.[1][2] Early and accurate characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for selecting viable drug candidates, optimizing dosing regimens, and predicting potential safety issues.[3][4]

The subject of this guide, 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, belongs to the piperidine class of compounds, a scaffold prevalent in many marketed drugs. The pharmacology of piperidine derivatives can be diverse, with some acting as monoamine releasing agents or possessing other central nervous system activities.[5] This underscores the importance of a robust ADME assessment to ensure that a candidate molecule can achieve and maintain therapeutic concentrations at its target site without undue systemic exposure or toxicity.

This document provides a detailed roadmap for generating a comprehensive PK profile for a compound like 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, focusing on the industry-standard assays and methodologies that form the basis of a preclinical data package for regulatory submissions.[4][6]

Foundational In Vitro ADME Characterization

Before committing to costly and complex in vivo studies, a panel of in vitro assays is essential to establish the fundamental ADME properties of the compound. These assays are designed to identify potential liabilities early in the discovery process.[3]

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption.[7][8][9]

Causality: The Caco-2 cell line, derived from human colorectal carcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that form tight junctions.[7][10] This system effectively models the human intestinal epithelium, allowing for the measurement of a compound's passive diffusion and its potential interaction with active uptake or efflux transporters.[8][10]

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in a Transwell™ plate system and cultured for 18-22 days to allow for full differentiation and monolayer formation.[7][11] Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: A stock solution of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is prepared in DMSO and diluted to a final working concentration (e.g., 10 µM) in a transport buffer (HBSS). The final DMSO concentration should be kept low (<1%) to avoid cytotoxicity.

  • Transport Experiment (A→B): The test compound solution is added to the apical (A) side of the monolayer, representing the intestinal lumen. The basolateral (B) side, representing the blood, contains fresh transport buffer.

  • Transport Experiment (B→A): In a parallel set of wells, the compound is added to the basolateral side, and transport to the apical side is measured. This reverse direction is crucial for identifying active efflux.[7]

  • Sampling: Aliquots are taken from the receiver chamber at specified time points (e.g., 2 hours). A sample is also taken from the donor chamber at the end of the experiment to calculate mass balance and recovery.

  • Quantification: The concentration of the compound in all samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7]

Distribution: Plasma Protein Binding

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues.[12] Therefore, determining the extent of plasma protein binding (PPB) is critical for interpreting PK and pharmacodynamic (PD) data.

Causality: High plasma protein binding can limit drug distribution, reduce clearance, and potentially lead to drug-drug interactions. Equilibrium dialysis is considered the gold standard method for PPB assessment as it minimizes experimental artifacts.[12][13]

  • Device Preparation: A RED device, which consists of single-use inserts with a semipermeable membrane (typically 8 kDa molecular weight cutoff), is used.

  • Sample Preparation: The test compound is spiked into plasma (human, rat, mouse) at one or more concentrations.

  • Dialysis: The plasma containing the compound is added to one chamber of the insert, and a protein-free buffer (phosphate-buffered saline) is added to the other chamber.

  • Equilibration: The plate is sealed and incubated with agitation at 37°C for several hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling & Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. To ensure accurate measurement, the plasma sample is typically matched with an equal volume of buffer, and the buffer sample with an equal volume of blank plasma, before protein precipitation.[14]

  • Quantification: The concentrations of the compound in both fractions are measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Hepatic Metabolic Stability

The liver is the primary site of drug metabolism. An NCE's susceptibility to metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP450) family, will determine its metabolic clearance and half-life.[15]

Causality: The liver microsomal stability assay is a high-throughput in vitro method used to assess Phase I metabolism.[15][16] Microsomes are subcellular fractions of the liver containing a high concentration of CYP450 enzymes.[15] By measuring the rate of disappearance of the parent compound over time, its intrinsic clearance (CLint) can be calculated.[15][17]

  • Reagents: Pooled liver microsomes (human, rat, mouse) are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the cofactor NADPH, which is required for CYP450 enzyme activity, is prepared.[18][19]

  • Incubation: The test compound (typically at 1 µM) is added to the microsomal suspension and pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH solution.[17][19]

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15][17] This also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged, and the supernatant is transferred for analysis.

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[15]

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole organism.[1] Rodent models (typically mice or rats) are used in early discovery.[20]

Causality: An in vivo PK study provides the integrated output of all ADME processes, allowing for the determination of key parameters like clearance (CL), volume of distribution (Vss), half-life (t½), and bioavailability (F%).[1] These parameters are essential for predicting human pharmacokinetics and designing first-in-human clinical trials.[3][21]

Study Design and Execution

A well-designed rodent PK study is crucial for generating reliable data.[22]

  • Animal Model: Male Sprague-Dawley rats are commonly used. For serial blood sampling, animals may be surgically fitted with jugular vein cannulas.[1][23]

  • Dosing Groups:

    • Intravenous (IV) Group: At least one group of animals (n=3-4) receives the compound via IV bolus injection (e.g., 1 mg/kg). This route ensures 100% bioavailability and is used to determine fundamental parameters like clearance and volume of distribution.

    • Oral (PO) Group: Another group (n=3-4) receives the compound via oral gavage (e.g., 10 mg/kg). This group is used to assess oral absorption and calculate bioavailability.

  • Formulation: The compound must be formulated in a suitable vehicle. For the IV dose, this is typically a clear solution. For the PO dose, a solution or suspension may be used, depending on the compound's solubility.[20]

  • Blood Sampling: Blood samples (e.g., ~100-200 µL) are collected into anticoagulant-treated tubes at specific time points post-dose. A typical schedule might be:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (-80°C) until analysis.

  • Bioanalysis: The concentration of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid in the plasma samples is determined using a fully validated LC-MS/MS method.

Bioanalytical Method Validation

The reliability of PK data is entirely dependent on the quality of the bioanalytical method used for quantification. Regulatory agencies like the FDA have specific guidance on method validation.[24][25][26]

Core Validation Parameters:

  • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements.

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Data Presentation and Interpretation

Pharmacokinetic data is analyzed using non-compartmental analysis (NCA) to derive key parameters.[1]

Table 1: Representative In Vitro ADME Data Summary
ParameterAssayResultInterpretation
Permeability (Papp A→B) Caco-2[Value] x 10⁻⁶ cm/sLow (<2), Medium (2-10), High (>10)
Efflux Ratio (Papp B→A / A→B) Caco-2[Value]>2 suggests active efflux
Fraction Unbound (fu) Rat Plasma Protein Binding[Value] %High (>20%), Medium (5-20%), Low (<5%)
In Vitro Half-life (t½) Rat Liver Microsomes[Value] minShort (<15), Medium (15-60), Long (>60)
Intrinsic Clearance (CLint) Rat Liver Microsomes[Value] µL/min/mgLow (<10), Medium (10-50), High (>50)
Table 2: Key In Vivo Pharmacokinetic Parameters (Rat)
ParameterRouteUnitsValueDefinition
Cmax POng/mL[Value]Maximum observed plasma concentration.[27]
Tmax POh[Value]Time to reach Cmax.
AUC(0-t) IV / POng*h/mL[Value]Area under the concentration-time curve.[1]
IVh[Value]Elimination half-life.[27]
CL IVmL/min/kg[Value]Clearance: the rate of drug removal.[27]
Vss IVL/kg[Value]Volume of distribution at steady state.[27]
F% PO%[Value]Absolute oral bioavailability.

Visualization of Workflows

Diagrams are essential for visualizing the logical flow of complex scientific processes.

Diagram 1: In Vitro ADME Screening Workflow

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_decision Go/No-Go Decision caco2 Caco-2 Permeability decision Proceed to In Vivo PK? caco2->decision ppb Plasma Protein Binding (RED Assay) ppb->decision rlm Liver Microsomal Stability rlm->decision start Test Compound: 1-Benzoyl-4-benzyl- piperidine-4-carboxylic acid start->caco2 start->ppb start->rlm InVivo_PK cluster_inlife In-Life Phase cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis dosing Dosing (IV & PO) in Rat Model sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing quant Sample Quantification processing->quant validation LC-MS/MS Method Validation validation->quant nca Non-Compartmental Analysis (NCA) quant->nca report PK Parameter Report nca->report

Caption: Standard workflow for an in vivo preclinical PK study.

Conclusion

The preclinical pharmacokinetic profiling of a novel compound such as 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a systematic, multi-step process. It begins with a suite of in vitro assays—Caco-2 permeability, plasma protein binding, and microsomal stability—to rapidly assess fundamental ADME properties and identify potential liabilities. Promising candidates then advance to in vivo studies in rodent models to provide an integrated view of the drug's disposition and to calculate critical parameters like clearance, volume of distribution, and oral bioavailability. Each step is underpinned by robust, validated bioanalytical methods, typically LC-MS/MS, to ensure data integrity. By following the structured, scientifically-grounded methodologies outlined in this guide, drug development professionals can build a comprehensive PK profile that is essential for informed decision-making and successful progression of new drug candidates.

References

  • FDA issues final guidance on bioanalytical method valid
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Lin, J. H., & Lu, A. Y. (1997). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio.
  • Protein Binding Assays. (n.d.). BioAgilytix.
  • Plasma Protein Binding (PPB) Assays. (n.d.). WuXi AppTec.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology.
  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
  • Caco-2 Permeability Assay. (n.d.). Concept Life Sciences.
  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro.
  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (2006). PubMed.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Determination of Plasma Protein Binding Rate. (n.d.).
  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). PubMed.
  • Microsomal Stability. (n.d.). Evotec.
  • ADME Microsomal Stability Assay. (n.d.). BioDuro.
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024). LinkedIn.
  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
  • Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. (2025). Technology Networks.
  • Bioanalytical methods for the analysis of drugs in plasma by LC-MS or... (n.d.).
  • Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. (n.d.). Agilent.
  • In-Vivo Mouse and R
  • In Vivo Pharmacokinetics. (n.d.). WuXi AppTec.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • General Considerations for Preclinical Studies Submissions. (2024). Saudi Food & Drug Authority.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022).
  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.). Noble Life Sciences.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Consider
  • In Vivo PK and TK. (n.d.). BioDuro.
  • 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid — Chemical Substance Inform
  • 136080-23-4|1-Benzoyl-4-benzylpiperidine-4-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
  • 1-benzoylpiperidine-4-carboxylic acid (C13H15NO3). (n.d.). PubChemLite.
  • 1-benzoyl-4-methylpiperidine-4-carboxylic acid. (n.d.). Sinfoo Biotech.
  • 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983. (n.d.). PubChem.
  • 4-Benzylpiperidine. (n.d.). Wikipedia.
  • 1-Benzylpiperidine-4-carboxylic acid | 10315-07-8. (n.d.). Sigma-Aldrich.
  • 1-Benzylpiperidine-4-carboxylic Acid | 10315-07-8. (n.d.). Tokyo Chemical Industry.
  • 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8. (n.d.). ChemicalBook.

Sources

Foundational

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid MS/MS fragmentation pathways

An In-Depth Technical Guide to the MS/MS Fragmentation Pathways of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid Abstract This technical guide provides a detailed examination of the tandem mass spectrometry (MS/MS) frag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the MS/MS Fragmentation Pathways of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

Abstract

This technical guide provides a detailed examination of the tandem mass spectrometry (MS/MS) fragmentation behavior of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, a molecule representative of complex piperidine-based structures prevalent in medicinal chemistry. Understanding the gas-phase fragmentation of such compounds is critical for their structural elucidation, metabolite identification, and impurity profiling in drug discovery and development. This document outlines the principal fragmentation pathways observed under positive-mode electrospray ionization (ESI) and collision-induced dissociation (CID), driven by the molecule's key structural motifs: the N-benzoyl group, the C4-benzyl substituent, the C4-carboxylic acid, and the piperidine core. We present detailed mechanistic explanations, a validated analytical protocol, and visual diagrams to provide researchers with a robust framework for analyzing this compound and its structural analogs.

Introduction

The benzoylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules with therapeutic applications.[1][2] 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid incorporates this core along with other functionalities that make its mass spectrometric behavior both complex and predictable. A thorough characterization of its fragmentation pathways is essential for researchers in bioanalysis, drug metabolism, and pharmacokinetics (DMPK), and process chemistry.

Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for the sensitive and specific analysis of such compounds.[3][4][5] The fragmentation patterns generated during MS/MS analysis serve as a structural fingerprint, enabling confident identification. This guide synthesizes foundational principles of mass spectrometry with specific insights into the title compound, explaining the causality behind the observed fragmentation and providing a practical analytical approach.

Experimental Methodology: An LC-MS/MS Protocol

To ensure the generation of reliable and reproducible fragmentation data, a well-defined analytical method is paramount. Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of molecules due to the high proton affinity of the piperidine nitrogen atom, which readily forms a stable [M+H]⁺ precursor ion.[6]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid by dissolving 1 mg of the reference standard in 1 mL of methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The addition of formic acid aids in the protonation of the analyte in the ESI source.[7]

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters
  • Instrument: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • Ionization Mode: Positive Ion Mode.

  • MS1 Full Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ion.

  • Precursor Ion (m/z): 326.17 (Calculated for [C₂₀H₂₄NO₃]⁺).

  • MS/MS Product Ion Scan: Select the precursor ion at m/z 326.17 and perform product ion scans using varying collision energies (e.g., 10, 20, 40 eV with N₂ as collision gas) to observe the full range of fragment ions.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1 mg/mL Stock Work 1 µg/mL Working Sol. Stock->Work Dilution LC LC Separation Work->LC ESI ESI Source (+ Ion Mode) LC->ESI MS1 MS1: Full Scan (Select m/z 326.17) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2

Caption: High-level workflow for the LC-MS/MS analysis of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.

Predicted Fragmentation Pathways

The structure of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid offers several distinct sites for fragmentation upon collision-induced dissociation. The charge on the protonated piperidine nitrogen often directs the initial bond cleavages.

Pathway A: N-Benzoyl Group Fragmentation

The amide bond connecting the benzoyl group to the piperidine ring is a common site of cleavage. This pathway is characteristic of N-benzoyl derivatives and leads to the formation of a highly stable benzoyl cation.

  • Formation of Benzoyl Cation (m/z 105): Heterolytic cleavage of the C-N amide bond results in the formation of the acylium ion (benzoyl cation) at m/z 105. This is often a prominent peak in the spectrum.

  • Formation of Phenyl Cation (m/z 77): The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da) to form the phenyl cation at m/z 77.

Pathway_A cluster_nodes Precursor [M+H]⁺ m/z 326.17 Benzoyl Benzoyl Cation m/z 105 Precursor->Benzoyl - C₁₃H₁₈NO₂ Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO

Caption: Fragmentation pathway of the N-Benzoyl group.

Pathway B: C4-Substituent Cleavages

The quaternary carbon at the C4 position is substituted with both a benzyl and a carboxylic acid group, providing multiple avenues for fragmentation.

  • Loss of Benzyl Group (m/z 91): Cleavage of the C4-benzyl bond can lead to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91. This ion often rearranges to the even more stable tropylium ion.

  • Loss of Carboxylic Acid (Neutral Loss of 46 Da): The carboxylic acid group can be lost as formic acid (HCOOH), resulting in a fragment ion at m/z 280.15.

  • Decarboxylation (Neutral Loss of 44 Da): A common pathway for carboxylic acids is the loss of carbon dioxide (CO₂), leading to a fragment ion at m/z 282.17.[8]

Pathway_B Precursor [M+H]⁺ m/z 326.17 Benzyl Benzyl/Tropylium Cation m/z 91 Precursor->Benzyl - C₁₃H₁₆NO₃ LossCOOH [M+H - HCOOH]⁺ m/z 280.15 Precursor->LossCOOH - HCOOH LossCO2 [M+H - CO₂]⁺ m/z 282.17 Precursor->LossCO2 - CO₂

Caption: Fragmentation pathways involving the C4-substituents.

Pathway C: Piperidine Ring-Based Fragmentation

Cleavage within the piperidine ring itself, often initiated by the charge on the nitrogen, generates characteristic fragment ions. Alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen) is a dominant mechanism for piperidine derivatives.[6]

  • Formation of m/z 188.10: A plausible pathway involves the loss of the benzyl-carboxylic acid moiety from C4 via a ring-opening mechanism, followed by the loss of the benzoyl group, but a more direct route involves cleavage through the ring. A key fragment can arise from the cleavage of the C2-C3 and C5-C6 bonds, leading to a fragment containing the N-benzoyl portion and the piperidine nitrogen. A significant ion is often observed at m/z 188.10 , corresponding to the [C₁₂H₁₄NO]⁺ fragment, which represents the N-benzoylpiperidine core after the loss of the C4 substituents.

  • Formation of Benzylpiperidine Fragment (m/z 174.12): Loss of the benzoyl group and the carboxylic acid group can yield a benzylpiperidine fragment ion at m/z 174.12 ([C₁₂H₁₆N]⁺).

Summary of Key Fragment Ions

The following table summarizes the most probable and informative fragment ions generated from the MS/MS analysis of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.

m/z (Observed)Proposed FormulaProposed Structure/OriginPathway
308.16[C₂₀H₂₂NO₂]⁺Loss of H₂O from [M+H]⁺C4-Substituent
282.17[C₁₉H₂₄NO]⁺Loss of CO₂ from [M+H]⁺Pathway B
280.15[C₁₉H₂₂NO]⁺Loss of HCOOH from [M+H]⁺Pathway B
188.10[C₁₂H₁₄NO]⁺N-Benzoylpiperidine core fragmentPathway C
174.12[C₁₂H₁₆N]⁺Benzylpiperidine fragmentPathway C
105.03[C₇H₅O]⁺Benzoyl cationPathway A
91.05[C₇H₇]⁺Benzyl/Tropylium cationPathway B
77.04[C₆H₅]⁺Phenyl cationPathway A

Conclusion

The MS/MS fragmentation of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a systematic process governed by the chemical properties of its constituent functional groups. The most informative fragment ions arise from three primary regions: the N-benzoyl amide linkage (m/z 105, 77), the C4-substituents (losses of H₂O, CO₂, and formation of m/z 91), and cleavages involving the piperidine ring core (m/z 188). By understanding these predictable pathways, researchers can confidently identify this molecule and its metabolites or related analogs in complex matrices, accelerating drug development and scientific discovery. The protocols and mechanistic insights provided herein serve as a comprehensive guide for achieving accurate and reliable structural characterization.

References

  • de Souza, M. V. N., d'Acampora, A. J., & Vasconcelos, T. R. A. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Vilas Boas, L. C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]

  • PubChem. (n.d.). Piperidine-1-carboxylic acid. PubChem. Available at: [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. Available at: [Link]

  • Vilas Boas, L. C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. PubChem. Available at: [Link]

  • Vilas Boas, L. C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Repositório Institucional UNESP. Available at: [Link]

  • Golm Metabolome Database. (n.d.). Piperidine-2-carboxylic acid (2TMS). Golm Metabolome Database. Available at: [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. PubChem. Available at: [Link]

  • Iacovelli, R., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Benzoylpiperidine. PubChem. Available at: [Link]

  • Gucma, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • NIST. (n.d.). 1-Benzoylpiperidine. NIST WebBook. Available at: [Link]

  • Hesse, M., et al. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Thieme. Available at: [Link]

  • ChemRxiv. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural Boundaries for Small Molecules in D. ChemRxiv. Available at: [Link]

Sources

Exploratory

The Receptor Binding Profile of 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid: A Privileged Scaffold in Neuropharmacology

Abstract In modern medicinal chemistry, the rational design of neuropharmacological agents relies heavily on privileged scaffolds—molecular frameworks capable of binding to multiple, distinct receptor classes with high a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract In modern medicinal chemistry, the rational design of neuropharmacological agents relies heavily on privileged scaffolds—molecular frameworks capable of binding to multiple, distinct receptor classes with high affinity. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS 136080-23-4) is a highly specialized, trifunctional pharmaceutical intermediate. While primarily utilized as a building block rather than a deployed therapeutic, its structural motifs dictate a highly predictable and potent receptor binding profile. This whitepaper deconstructs the mechanistic binding profile of this compound, focusing on its interactions with Mu-Opioid Receptors (MOR) and Sigma-1 ( σ1​ ) receptors, and provides validated experimental workflows for characterizing its pharmacological activity.

Structural Deconstruction & Pharmacophoric Significance

As a Senior Application Scientist evaluating novel ligands, it is critical to understand that a molecule's binding profile is the sum of its spatial and electronic parts. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid combines three distinct pharmacophoric elements, each driving specific receptor interactions:

  • The Piperidine-4-carboxylic Acid Core: This is the foundational anchor for classical [1]. The basic nitrogen (though masked as an amide in this specific intermediate) and the C4-carboxylate mimic the endogenous enkephalin tyrosine residue, allowing for critical ionic and hydrogen-bonding interactions within the MOR binding pocket.

  • The C4-Benzyl Substitution: The addition of a bulky aromatic ring at the C4 position shifts the molecule's affinity profile. Benzylpiperidines are highly documented for their potent affinity toward[2] and Delta-Opioid Receptors (DOR). The benzyl group engages in π−π stacking with hydrophobic aromatic residues (e.g., Tyr, Trp) deep within the receptor cleft.

  • The N-Benzoyl Group: Amidation of the piperidine nitrogen introduces severe conformational restriction. Dynamic NMR studies have demonstrated that[3]—restricted rotation around the amide C-N bond. This locks the piperidine ring into specific puckered conformations, drastically enhancing receptor subtype selectivity (particularly for σ1​ over σ2​ ) while simultaneously increasing the lipophilicity required for blood-brain barrier (BBB) penetration.

G Core 1-Benzoyl-4-benzylpiperidine -4-carboxylic acid N_Benzoyl N-Benzoyl Group (Atropisomerism & BBB) Core->N_Benzoyl C4_Benzyl C4-Benzyl Group (Pi-Pi Stacking, σ1/DOR) Core->C4_Benzyl C4_Carboxyl C4-Carboxylic Acid (H-Bonding, MOR) Core->C4_Carboxyl

Fig 1: Pharmacophoric deconstruction of the 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid scaffold.

Theoretical Receptor Binding Profile

By synthesizing data from structurally analogous compounds (such as remifentanil derivatives and pan-sigma ligands), we can map the theoretical binding profile of this scaffold. The compound serves as a dual-target template, making it highly valuable for developing [4].

Table 1: Scaffold-Derived Receptor Binding Profile
Structural MotifPrimary TargetSecondary TargetsMechanistic Binding Rationale
Piperidine-4-carboxylic acid Mu-Opioid Receptor (MOR)Kappa-Opioid Receptor (KOR)Ionic interaction with Asp147 (TM3); H-bonding via the C4-carboxylate.
4-Benzyl Substitution Sigma-1 ( σ1​ ) ReceptorDelta-Opioid Receptor (DOR)Hydrophobic packing; π−π stacking with aromatic receptor residues.
N-Benzoyl Substitution Sigma-1 ( σ1​ ) ReceptorN/AConformational restriction (atropisomerism); acts as a lipophilic anchor.

Experimental Workflow: Self-Validating Radioligand Binding Assay

To empirically determine the binding affinity ( Ki​ ) of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (or its downstream derivatives) at the σ1​ receptor, a highly controlled radioligand binding assay is required.

The Principle of Causality in Assay Design: We do not simply mix reagents; every step is engineered to prevent false positives. We utilize [3H]−(+)−pentazocine because it is highly selective for σ1​ over σ2​ . We pre-treat our glass fiber filters with Polyethylenimine (PEI) because highly lipophilic benzylpiperidines will non-specifically bind to the negative charges of raw glass, artificially inflating the apparent binding affinity.

Protocol: Sigma-1 ( σ1​ ) Receptor Binding Assay

Step 1: Membrane Preparation

  • Homogenize guinea pig brain tissue (a rich source of σ1​ receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation. Causality: This double-wash removes endogenous ligands that could competitively inhibit our radioligand.

Step 2: Self-Validating Assay Setup A robust assay must prove its own validity. Set up the following conditions in a 96-well plate:

  • Total Binding (TB): Membrane + [3H]−(+)−pentazocine (Proves the receptor is active).

  • Non-Specific Binding (NSB): Membrane + [3H]−(+)−pentazocine

    • 10 µM Haloperidol. Causality: Haloperidol saturates all σ1​ sites. Any remaining radioactive signal is background noise (sticking to plastic/filters), allowing us to calculate true Specific Binding (TB - NSB).
  • Reference Standard: Membrane + [3H]−(+)−pentazocine

    • varying concentrations of unlabelled (+)-pentazocine (Validates the assay against literature Ki​ values).
  • Test Compound: Membrane + [3H]−(+)−pentazocine

    • varying concentrations of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid ( 10−10 to 10−5 M).

Step 3: Incubation & Rapid Filtration

  • Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

  • Wash filters three times with ice-cold Tris-HCl buffer. Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the ligand-receptor complex during the wash step, preserving the signal.

Step 4: Quantification

  • Extract filters into scintillation vials, add liquid scintillation cocktail, and count the radioactivity (DPM) using a β -counter.

  • Determine the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

G Prep 1. Membrane Prep (Isolate Receptors) Incubate 2. Incubation (Ligand + [3H]-Radioligand) Prep->Incubate Filter 3. Rapid Filtration (PEI-Treated GF/B Filters) Incubate->Filter Wash 4. Washing (Remove Unbound Ligand) Filter->Wash Count 5. Scintillation Counting (Quantify Specific Binding) Wash->Count

Fig 2: Self-validating radioligand binding assay workflow for determining receptor affinity (Ki).

Conclusion

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is far more than a simple organic intermediate; it is a meticulously structured pharmacophore. By combining the MOR-targeting capability of the piperidine-4-carboxylic acid core with the σ1​ -targeting properties of the 4-benzyl and N-benzoyl groups, this scaffold provides medicinal chemists with a powerful starting point for developing dual-action neurotherapeutics. Proper characterization of its derivatives requires rigorous, self-validating assay protocols that account for the unique lipophilic and conformational properties of the molecule.

References

  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands Source: ResearchGate URL:[Link]

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics Source: PMC - NIH URL:[Link]

  • Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives Source: ResearchGate URL:[Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: PMC - NIH URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a complex piperidine derivative with potential applications in medicinal chemistry and drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a complex piperidine derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and biological evaluation. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its structural features, physical properties, and analytical characterization. Detailed, field-proven experimental protocols are presented for the determination of its melting point, solubility, and pKa, providing a robust framework for its empirical investigation. Furthermore, this guide outlines modern spectroscopic and chromatographic techniques for its structural elucidation and purity assessment. The synthesis of technical data and practical experimental insights aims to equip researchers with the essential knowledge for the effective handling and application of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid in a scientific setting.

Compound Identification and Structural Elucidation

The foundational step in characterizing any chemical entity is to ascertain its identity and structure. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is identified by the Chemical Abstracts Service (CAS) number 136080-23-4.[1][2]

IdentifierValue
IUPAC Name 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid
CAS Number 136080-23-4
Molecular Formula C₂₀H₂₁NO₃
Molecular Weight 323.39 g/mol
Chemical Structure

The structure reveals a piperidine ring scaffold, which is a prevalent motif in many pharmaceuticals. The nitrogen atom of the piperidine ring is functionalized with a benzoyl group, introducing an amide linkage. At the 4-position of the piperidine ring, there are two substituents: a benzyl group and a carboxylic acid group. This quaternary carbon center is a key structural feature. The presence of both a carboxylic acid (an acidic functional group) and an amide, along with two aromatic rings, dictates the compound's polarity, solubility, and potential for intermolecular interactions.

Physical Properties

The physical properties of a compound are critical for its handling, purification, and formulation.

Appearance

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is typically supplied as an off-white to light yellow powder.[3] This physical state suggests that it is a crystalline solid at room temperature.

Melting Point

The melting point is a crucial indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range (0.5-1 °C), whereas impurities can lead to a depressed and broader melting range.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point using a standard capillary-based melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed down by tapping the tube or by dropping it through a long glass tube.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.

  • Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is then heated at a much slower rate (1-2 °C/minute) to allow for thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording: The temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range) are recorded.

Workflow for Melting Point Determination
Solubility

Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The principle of "like dissolves like" is a useful guide for predicting solubility. Given its structure, 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid has both polar (carboxylic acid, amide) and nonpolar (benzoyl and benzyl groups) regions, suggesting it will have limited solubility in water and better solubility in organic solvents.

Qualitative Solubility Profile:

SolventPredicted SolubilityRationale
WaterSparingly soluble to insolubleThe large nonpolar surface area from the aromatic rings and hydrocarbon backbone likely dominates over the polar functional groups.
Aqueous Base (e.g., 5% NaHCO₃, 5% NaOH)SolubleThe carboxylic acid will be deprotonated to form a more soluble carboxylate salt.
Aqueous Acid (e.g., 5% HCl)Sparingly soluble to insolubleThe amide nitrogen is weakly basic and unlikely to be protonated under these conditions.
Polar Aprotic Solvents (e.g., DMSO, DMF)SolubleThese solvents can effectively solvate both the polar and nonpolar parts of the molecule.
Alcohols (e.g., Methanol, Ethanol)Soluble to moderately solubleThe alcohol can hydrogen bond with the carboxylic acid and amide groups.
Chlorinated Solvents (e.g., Dichloromethane)SolubleThe nonpolar character of the solvent can accommodate the aromatic and piperidine rings.
Nonpolar Solvents (e.g., Hexane)InsolubleThe high polarity of the carboxylic acid and amide groups prevents dissolution in nonpolar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE).

  • Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve of the compound at known concentrations is used for accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Workflow for Potentiometric pKa Determination

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are indispensable for confirming the structure and assessing the purity of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Hydrogen-bonded hydroxyl stretch
C-H (Aromatic)3100-3000Aromatic C-H stretch
C-H (Aliphatic)3000-2850Aliphatic C-H stretch
C=O (Carboxylic Acid)~1710Carbonyl stretch
C=O (Amide)~1630Amide I band (carbonyl stretch)
C=C (Aromatic)1600-1450Aromatic ring skeletal vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • δ 7.2-7.8 ppm: Multiplets corresponding to the protons of the benzoyl and benzyl aromatic rings.

  • δ 2.5-4.5 ppm: A series of broad and complex multiplets for the piperidine ring protons and the benzylic CH₂ protons. The protons on the carbons adjacent to the nitrogen will be deshielded.

  • δ ~10-12 ppm: A broad singlet for the carboxylic acid proton (this peak may be exchangeable with D₂O).

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

  • δ ~175-180 ppm: Carbonyl carbon of the carboxylic acid.

  • δ ~170 ppm: Carbonyl carbon of the amide.

  • δ ~125-140 ppm: Aromatic carbons.

  • δ ~40-60 ppm: Piperidine ring carbons and the benzylic CH₂ carbon. The quaternary carbon at the 4-position will also be in this region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 323.39 corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a more precise mass.

  • Key Fragmentation Patterns: Cleavage of the benzyl group (loss of 91, C₇H₇) and the benzoyl group (loss of 105, C₇H₅O) are expected fragmentation pathways.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound. A reversed-phase HPLC method is generally suitable for a molecule of this polarity.

General Protocol for Purity Determination by RP-HPLC:

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., the mobile phase or a mixture of acetonitrile and water).

  • Analysis: The sample is injected, and the resulting chromatogram is analyzed. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Workflow for HPLC Purity Analysis
Water Content (Karl Fischer Titration)

Karl Fischer titration is the standard method for determining the water content in a solid sample. This is important as water can affect the stability and reactivity of the compound.

Experimental Protocol for Karl Fischer Titration:

  • Apparatus Setup: A Karl Fischer titrator is prepared with a suitable solvent (e.g., anhydrous methanol).

  • Titration of Solvent: The solvent in the titration vessel is titrated with the Karl Fischer reagent to a stable endpoint to remove any residual water.

  • Sample Addition: A precisely weighed amount of the solid sample is added to the titration vessel and dissolved or suspended.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated based on the amount of sample and the volume of titrant used. [4][5]

Conclusion

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a molecule of interest with a complex and functionally rich structure. This guide has provided a comprehensive framework for its physicochemical characterization, which is essential for its application in research and development. While some of the specific physical properties have been estimated based on structurally related compounds due to a lack of published experimental data, the detailed experimental protocols provided herein offer a clear and authoritative path for their empirical determination. The application of these methodologies will enable researchers to generate reliable data, ensuring the quality, purity, and proper handling of this compound in their scientific endeavors.

References

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia.
  • Karl Fischer Titration Video - Sigma-Aldrich. Sigma-Aldrich.
  • 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid — Chemical Substance Information.
  • Water Determination by Karl Fischer Titr
  • 136080-23-4|1-Benzoyl-4-benzylpiperidine-4-carboxylic acid|BLD Pharm. BLD Pharm.
  • Karl Fischer Titration Tips: Water Content Measurement - Sigma-Aldrich. Sigma-Aldrich.
  • 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid CAS NO.136080-23-4. LookChem.
  • 1-benzyl-4-piperidine carboxaldehyde - ChemBK. ChemBK.
  • Karl Fischer water content titr
  • 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983 - PubChem - NIH. PubChem.
  • 1-benzylpiperidine-4-carboxylic acid | 10315-07-8. Sigma-Aldrich.
  • 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8 - ChemicalBook. ChemicalBook.
  • 1-Benzoylpiperidine-4-carboxylic acid - SIELC Technologies. SIELC Technologies.
  • Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection - PE Polska. PerkinElmer.
  • HPLC Analysis of Secreted Organic Acids - Bio-protocol. Bio-protocol.
  • N-Benzylpiperidine-4-carboxaldehyde 95 22065-85-6 - Sigma-Aldrich. Sigma-Aldrich.
  • An In-depth Technical Guide to N-Benzoylpyrrolidine: Physicochemical Properties and Experimental Insights - Benchchem. BenchChem.
  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Notulae Botanicae Horti Agrobotanici Cluj-Napoca.
  • HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples - CORE. CORE.
  • Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note - SCION Instruments. SCION Instruments.
  • Benzoylpiperidine | C12H15NO | CID 69892 - PubChem - NIH. PubChem.
  • 1-Benzylpiperidine-4-carboxylic Acid | 10315-07-8 | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC.
  • 1-benzoylpiperidine-4-carboxylic acid (C13H15NO3) - PubChemLite. PubChemLite.
  • Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives | Request PDF - ResearchGate.
  • 1-Benzylpiperidine-4-carboxylic acid | CAS 10315-07-8 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • 1-benzylpiperidine-4-carboxylic acid (C13H17NO2) - PubChemLite. PubChemLite.
  • 1-Benzylpiperidine-4-carboxylic acid.
  • 1-Benzylpiperidine-4-carboxylic acid - Synquest Labs.
  • 4-Benzylpiperidine - Wikipedia. Wikipedia.
  • 4-Benzylpiperidine - the NIST WebBook. NIST.
  • FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... - ResearchGate.
  • pKa D
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

Application Note: De Novo Synthesis and Mechanistic Evaluation of 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid Introduction and Strategic Rationale 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Mechanistic Evaluation of 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid

Introduction and Strategic Rationale

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4) is a highly versatile, sterically constrained piperidine building block utilized extensively in medicinal chemistry and pharmaceutical intermediate development[1]. The presence of the quaternary C4 stereocenter, flanked by a benzyl group and a carboxylic acid, provides a rigid scaffold ideal for probing deep hydrophobic pockets in target proteins.

While commercially available through specialized chemical vendors[2], establishing a robust, scalable in-house synthesis protocol allows drug development professionals to introduce isotopic labels or structural analogs. This application note details a validated, three-step linear synthesis starting from commercially available ethyl isonipecotate. The methodology is designed as a self-validating system, ensuring high fidelity and purity at each intermediate stage.

Mechanistic Workflow and Causality

The synthesis relies on three fundamental transformations: N-protection/activation, enolate-driven alpha-alkylation, and selective ester saponification.

SynthesisWorkflow SM Ethyl Isonipecotate (Starting Material) Step1 Step 1: N-Benzoylation BzCl, TEA, DCM, 0°C to RT SM->Step1 Int1 Ethyl 1-benzoylpiperidine- 4-carboxylate Step1->Int1 Step2 Step 2: C4-Alkylation LDA, THF, -78°C; then BnBr Int1->Step2 Int2 Ethyl 1-benzoyl-4-benzyl- piperidine-4-carboxylate Step2->Int2 Step3 Step 3: Saponification LiOH, THF/H2O, 50°C Int2->Step3 Product 1-Benzoyl-4-benzylpiperidine- 4-carboxylic acid (Target: CAS 136080-23-4) Step3->Product

Fig 1: Three-step synthetic workflow for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal conversion rates across the three-step sequence.

StepTransformationKey Reagents (Equivalents)SolventTemp ProfileExpected Yield
1 N-BenzoylationBenzoyl chloride (1.1), TEA (1.5)DCM0 °C → 25 °C92 - 95%
2 C4-AlkylationLDA (1.2), Benzyl bromide (1.2)THF-78 °C → 25 °C75 - 82%
3 SaponificationLiOH·H₂O (3.0)THF/H₂O25 °C → 50 °C88 - 94%

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using standard Schlenk line techniques for air- and moisture-sensitive reagents.

Step 1: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate

Mechanistic Rationale: The secondary amine of ethyl isonipecotate is highly nucleophilic. Benzoylation serves a dual purpose: it protects the nitrogen from unwanted side reactions during the subsequent strong-base alkylation, and it removes the acidic N-H proton, which would otherwise consume an equivalent of LDA in Step 2. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to drive the equilibrium and prevent the formation of unreactive hydrochloride salts of the starting material.

  • Initialization: Charge an oven-dried 500 mL round-bottom flask with ethyl isonipecotate (15.7 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Add triethylamine (21.0 mL, 150 mmol) in a single portion. Stir the solution and cool to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve benzoyl chloride (12.8 mL, 110 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (ninhydrin active) should be completely consumed.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (100 mL) to neutralize residual HCl and unreacted benzoyl chloride. Separate the organic layer and wash sequentially with 1M HCl (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous pale-yellow oil.

Step 2: Synthesis of Ethyl 1-benzoyl-4-benzylpiperidine-4-carboxylate

Mechanistic Rationale: The alpha-proton of the ester is weakly acidic (pKa ~ 25). Lithium diisopropylamide (LDA) is selected due to its high basicity and extreme steric bulk, which ensures quantitative, irreversible deprotonation to form the lithium enolate without acting as a nucleophile (which would cause unwanted transamidation or ester cleavage). Cryogenic temperatures (-78 °C) are strictly required to prevent self-condensation (Claisen-type reactions) of the ester prior to the addition of the electrophile.

  • Enolate Formation: In an oven-dried, argon-purged 500 mL flask, add anhydrous THF (150 mL) and cool to -78 °C (dry ice/acetone bath). Add LDA (2.0 M in THF/heptane, 60 mL, 120 mmol).

  • Substrate Addition: Dissolve the intermediate from Step 1 (approx. 100 mmol) in anhydrous THF (50 mL). Add dropwise to the LDA solution over 45 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (14.3 mL, 120 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature overnight (approx. 12 hours).

  • Workup & Isolation: Quench the reaction by carefully adding saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure C4-alkylated product.

Step 3: Saponification to 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

Mechanistic Rationale: Lithium hydroxide (LiOH) is the reagent of choice for this hydrolysis. It is milder than NaOH or KOH, providing excellent chemoselectivity to cleave the sterically hindered C4-ester without hydrolyzing the N-benzoyl amide bond. A mixed solvent system (THF/Water) ensures that both the lipophilic organic substrate and the inorganic salt remain in solution, maximizing the interfacial reaction rate.

  • Hydrolysis: Dissolve the purified ester from Step 2 (approx. 80 mmol) in a mixture of THF (120 mL) and distilled water (40 mL).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 10.1 g, 240 mmol) in a single portion.

  • Thermal Activation: Attach a reflux condenser and heat the biphasic mixture to 50 °C for 16 hours. Self-Validation: Monitor via LC-MS or TLC. The ester peak should disappear, replaced by a highly polar baseline spot corresponding to the lithium carboxylate salt.

  • Acidification & Precipitation: Cool the reaction to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and extract once with diethyl ether (50 mL) to remove any unreacted starting material or organic impurities (discard the ether layer).

  • Product Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 2M HCl. The target compound, 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, will precipitate as an off-white to light yellow powder[1]. Filter the precipitate via vacuum filtration, wash with ice-cold water, and dry in a vacuum oven at 45 °C to a constant weight.

References

  • LookChem. (n.d.). 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid CAS NO.136080-23-4.
  • Sigma-Aldrich. (n.d.). 1-benzoyl-4-benzylpiperidine-4-carboxylic acid.
  • BLD Pharm. (n.d.). 136080-23-4 | 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.

Sources

Application

Application Note: 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid as a Core Scaffold in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4) Executive Summary In modern medicinal chemistry, the design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4)

Executive Summary

In modern medicinal chemistry, the design of conformationally restricted scaffolds is paramount for achieving high target affinity and selectivity. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid represents a highly specialized building block characterized by its quaternary carbon center at the C4 position. This structural motif provides a rigid, lipophilic core that has become increasingly valuable in the synthesis of complex active pharmaceutical ingredients (APIs), most notably soluble guanylate cyclase (sGC) stimulators and growth hormone secretagogues (GHS).

This application note provides a comprehensive, field-proven guide to the synthesis, analytical validation, and downstream application of this critical precursor.

Mechanistic Rationale in Drug Discovery

The utility of the 4,4-disubstituted piperidine scaffold lies in its ability to lock pharmacophores into specific spatial orientations.

Soluble Guanylate Cyclase (sGC) Stimulators

sGC is the primary intracellular receptor for nitric oxide (NO). NO-independent, heme-dependent sGC stimulators utilize the 4-benzylpiperidine-4-carboxylic acid scaffold to achieve optimal binding within the sGC allosteric site [1]. The lipophilic benzyl group anchors the molecule in the hydrophobic pocket, while the C4-carboxylic acid serves as a critical vector for amide coupling to functionalized heterocycles, driving the synthesis of cyclic GMP (cGMP) to promote vasodilation and anti-fibrotic effects.

sGCPathway Ligand Piperidine-based sGC Stimulator Enzyme Soluble Guanylate Cyclase (sGC) (Heme-dependent) Ligand->Enzyme NO-independent binding Conversion GTP -> cGMP Enzyme->Conversion Catalysis Effector Protein Kinase G (PKG) Activation Conversion->Effector Outcome Vasodilation & Anti-fibrotic Effects Effector->Outcome

Mechanism of action for sGC stimulators derived from piperidine precursors.

Growth Hormone Secretagogues (GHS)

Derivatives of this scaffold are also heavily utilized in the synthesis of ghrelin receptor agonists (e.g., ipamorelin analogs) designed to stimulate gastrointestinal motility [2]. The N-benzoyl and C4-benzyl groups mimic the steric bulk of natural peptide side chains, protecting the resulting APIs from rapid proteolytic degradation while maintaining high receptor affinity.

Synthetic Methodology & Protocols

The synthesis of 1-benzoyl-4-benzylpiperidine-4-carboxylic acid is achieved via a robust three-step sequence starting from commercially available ethyl isonipecotate [3].

SynthWorkflow A Ethyl isonipecotate (Starting Material) B Step 1: N-Benzoylation (Benzoyl Chloride, TEA, DCM) A->B C N-Benzoyl ethyl isonipecotate B->C D Step 2: C4-Alkylation (LiHMDS, Benzyl Bromide, THF, -78°C) C->D E Ethyl 1-benzoyl-4-benzylpiperidine-4-carboxylate D->E F Step 3: Ester Hydrolysis (LiOH, MeOH/H2O, 60°C) E->F G 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (Target Precursor) F->G

Synthetic workflow for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.

Step 1: N-Benzoylation

Protocol:

  • Dissolve ethyl isonipecotate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0°C.

  • Dropwise, add benzoyl chloride (1.1 eq) over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality & Expert Insight: Protecting the secondary amine is mandatory before attempting C4-alkylation to prevent N-alkylation side reactions. Benzoylation is chosen over Boc-protection in this specific sequence because the benzoyl group is highly stable under the strongly basic conditions of the subsequent enolate formation and contributes to the final pharmacological profile of the target APIs.

Step 2: C4-Alkylation (Quaternary Center Formation)

Protocol:

  • Dissolve the N-benzoyl ethyl isonipecotate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to strictly -78°C using a dry ice/acetone bath.

  • Slowly add a 1M solution of Lithium hexamethyldisilazide (LiHMDS, 1.2 eq) in THF. Stir for 1 hour at -78°C.

  • Add benzyl bromide (1.2 eq) dropwise. Maintain at -78°C for 2 hours, then slowly allow it to warm to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (EtOAc), and purify via silica gel chromatography (Hexanes/EtOAc).

Causality & Expert Insight: The formation of the quaternary carbon center at C4 requires a strong, non-nucleophilic base. LiHMDS is selected over sodium or potassium variants to ensure tight ion-pairing, which stabilizes the enolate intermediate. The reaction must be strictly maintained at -78°C to prevent self-condensation of the ester and to control the regioselectivity of the alkylation before the addition of the electrophile.

Step 3: Ester Hydrolysis

Protocol:

  • Suspend the alkylated ester (1.0 eq) in a 3:1 mixture of Methanol:Water.

  • Add Lithium hydroxide monohydrate (LiOH·H₂O, 5.0 eq).

  • Heat the reaction mixture to 60°C and stir for 16-24 hours.

  • Cool to room temperature, evaporate the methanol, and acidify the aqueous layer to pH 2-3 using 1N HCl.

  • Filter the resulting white precipitate, wash with cold water, and dry under a high vacuum.

Causality & Expert Insight: The sterically hindered nature of the C4 ester (flanked by a bulky benzyl group and the piperidine ring) makes standard room-temperature saponification sluggish. Elevated temperatures (60°C) and a significant excess of LiOH are required to drive the hydrolysis to completion. The N-benzoyl amide bond remains stable under these specific alkaline conditions, allowing for selective deprotection of the ester.

Application Protocol: Amide Coupling for API Derivatization

Once the free carboxylic acid is isolated, it is typically coupled to complex amines to form the final API.

Protocol (T3P-Mediated Coupling):

  • Mix 1-benzoyl-4-benzylpiperidine-4-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA, 4.0 eq).

  • Add a 50% solution of propylphosphonic anhydride (T3P) in EtOAc (1.5 eq).

  • Heat the reaction to 80°C for 24 hours.

  • Dilute with water, extract with DCM, and purify via reverse-phase HPLC [1].

Causality & Expert Insight: Coupling an amine to a sterically hindered quaternary C4-carboxylic acid is notoriously difficult with standard carbodiimides (e.g., DCC, EDC). T3P is utilized because it forms a highly reactive mixed anhydride intermediate while generating water-soluble byproducts, facilitating high yields and simplifying downstream purification.

Quantitative Data & Analytical Benchmarks

To ensure the self-validating nature of this protocol, researchers should benchmark their intermediates against the following expected analytical parameters:

StepIntermediate / ProductExpected YieldKey Analytical Marker (¹H-NMR / HPLC)
1 N-Benzoyl ethyl isonipecotate90–95%Disappearance of N-H broad singlet; appearance of aromatic multiplet (~7.4 ppm).
2 Ethyl 1-benzoyl-4-benzylpiperidine-4-carboxylate75–82%Singlet at ~2.8 ppm (benzyl CH₂); loss of the C4-H alpha-proton signal.
3 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid85–90%Loss of ethyl ester signals (4.1 ppm q, 1.2 ppm t); broad COOH peak at ~12.0 ppm.
App API Amide Derivative60–75%Appearance of secondary amide N-H doublet (~8.0 ppm); target mass confirmed via LC-MS.

References

  • Title: Soluble Guanylate Cyclase Stimulators (WO2014144100A2)
  • Title: Method of stimulating the motility of the gastrointestinal system using ipamorelin (US8039456B2)
Method

LC-MS/MS quantification of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid in plasma

An in-depth technical guide and self-validating protocol for the quantification of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid in human plasma using LC-MS/MS. Executive Summary The quantification of highly functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and self-validating protocol for the quantification of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid in human plasma using LC-MS/MS.

Executive Summary

The quantification of highly functionalized pharmaceutical building blocks and intermediates, such as 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4), in biological matrices presents unique analytical challenges. This compound features a hydrophobic core (benzyl and benzoyl moieties) and a single ionizable carboxylic acid group. Because the piperidine nitrogen is locked in an amide bond (benzoylated), it lacks basicity, rendering traditional positive-ion electrospray ionization (ESI+) highly inefficient.

This application note details a robust, self-validating LC-MS/MS methodology utilizing Negative Ion Electrospray (ESI-) , high-pH chromatography, and Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) to achieve sub-ng/mL sensitivity while entirely eliminating phospholipid-induced matrix effects.

Mechanistic Rationale & Causality (E-E-A-T)

Ionization Strategy: The Chemistry of the Analyte

To achieve maximum sensitivity, the analytical strategy must exploit the molecule's intrinsic chemical properties. The amide nitrogen in 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is non-basic; therefore, the molecule’s only reliable ionization site is the C4-carboxylic acid (pKa ≈ 4.5).

  • Why High-pH Chromatography? Instead of relying on post-column infusion, we utilize a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH ~9.0). At this pH, the carboxylic acid is fully deprotonated ( COO− ) in solution prior to entering the ESI source. Furthermore, ammonium bicarbonate decomposes into volatile NH3​ and CO2​ at high source temperatures, leaving no solid residue and significantly enhancing the [M−H]− signal compared to acidic additives [1].

  • Fragmentation Pathway: In negative ion mode Collision-Induced Dissociation (CID), carboxylic acids universally undergo a highly favorable neutral loss of carbon dioxide (-44 Da). The precursor [M−H]− at m/z 322.1 cleanly fragments to a stable product ion at m/z 278.1.

Sample Preparation: Overcoming Phospholipid Suppression

Simple Protein Precipitation (PPT) is inadequate for this assay because it fails to remove endogenous glycerophosphocholines (phospholipids), which co-elute with hydrophobic analytes and cause severe ion suppression in ESI- [2].

  • Why MAX SPE? We employ a Mixed-Mode Strong Anion Exchange (MAX) sorbent. By diluting the plasma with a basic buffer, the analyte's carboxylic acid is ionized. It binds to the quaternary amine of the MAX sorbent via strong ionic interactions. This allows for an aggressive 100% methanol wash step that strips away neutral lipids, basic proteins, and phospholipids without premature analyte elution. The analyte is finally eluted by dropping the pH (using formic acid), which neutralizes the carboxylic acid and breaks the ionic bond.

Workflow Visualizations

SPE_Workflow Start Plasma Sample (100 µL) + Internal Standard Pretreat Pre-treatment Dilute 1:1 with 5% NH4OH (pH > 9) Start->Pretreat Load Load Sample Analyte binds via Anion Exchange Pretreat->Load Condition Condition MAX Sorbent MeOH then Water Condition->Load Wash1 Wash 1: 5% NH4OH in H2O Removes basic/neutral proteins Load->Wash1 Wash2 Wash 2: 100% MeOH Removes phospholipids & neutral lipids Wash1->Wash2 Elute Elution 2% Formic Acid in MeOH Wash2->Elute Recon Evaporate & Reconstitute Ready for LC-MS/MS Elute->Recon

Caption: Step-by-step Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for plasma extraction.

Mechanism LC High-pH LC Separation (10mM NH4HCO3, pH 9.0) ESI ESI Negative Mode Deprotonation LC->ESI Eluent Precursor Precursor Ion [M-H]- m/z 322.1 ESI->Precursor Gas Phase CID Collision-Induced Dissociation Neutral Loss of CO2 Precursor->CID Q1 Selection Product Product Ion m/z 278.1 CID->Product Q2 Fragmentation Detector Electron Multiplier Quantification Product->Detector Q3 Selection

Caption: Mechanistic pathway of analyte ionization, Q1 selection, CID fragmentation, and detection.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4).

  • Internal Standard (IS): 1-Benzoyl-4-(benzyl- d5​ )-piperidine-4-carboxylic acid.

  • Sorbent: Oasis MAX 96-well µElution Plate (Waters Corporation).

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mm (Selected for stability at pH > 8).

Sample Preparation (MAX SPE)

Self-Validating Step: The use of a stable-isotope labeled (SIL) internal standard corrects for any minor volumetric losses during the SPE transfer steps.

  • Aliquot: Transfer 100 µL of human plasma into a 96-well collection plate.

  • Spike: Add 10 µL of IS working solution (500 ng/mL in 50% Methanol). Vortex for 30 seconds.

  • Pre-treatment: Add 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in water to the samples. Vortex to disrupt protein binding and ensure the carboxylic acid is ionized.

  • Conditioning: Condition the MAX µElution plate with 200 µL Methanol, followed by 200 µL Water.

  • Loading: Load the pre-treated samples onto the MAX plate. Apply low vacuum (≈ 5 in Hg) to draw the sample through dropwise.

  • Wash 1 (Aqueous): Wash with 200 µL of 5% NH4​OH in water to remove hydrophilic interferences.

  • Wash 2 (Organic): Wash with 200 µL of 100% Methanol to elute phospholipids and neutral lipids.

  • Elution: Elute the target analytes into a clean collection plate using 2 × 50 µL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10, v/v).

LC-MS/MS Conditions

Table 1: High-pH UPLC Gradient Conditions | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (10 mM NH4​HCO3​ , pH 9.0) | % Mobile Phase B (Acetonitrile) | Curve | | :--- | :--- | :--- | :--- | :--- | | 0.00 | 0.40 | 95.0 | 5.0 | Initial | | 0.50 | 0.40 | 95.0 | 5.0 | 6 (Linear) | | 2.50 | 0.40 | 10.0 | 90.0 | 6 (Linear) | | 3.50 | 0.40 | 10.0 | 90.0 | 6 (Linear) | | 3.60 | 0.40 | 95.0 | 5.0 | 6 (Linear) | | 5.00 | 0.40 | 95.0 | 5.0 | 6 (Linear) |

Table 2: Triple Quadrupole MS/MS Parameters (ESI-)

Parameter Setting
Polarity Negative (ESI-)
Capillary Voltage -2.5 kV
Source Temperature 150 °C
Desolvation Temperature 550 °C
Desolvation Gas Flow 800 L/hr

| Analyte MRM Transition | m/z 322.1 278.1 (CE: 18 eV) | | IS MRM Transition | m/z 327.1 283.1 (CE: 18 eV) | | Dwell Time | 50 ms per channel |

Method Validation Summary

Prior to analyzing study samples, a System Suitability Test (SST) must confirm that the Signal-to-Noise (S/N) of the LLOQ is >10 and carryover in a blank injection is <20% of the LLOQ area. The method was validated according to FDA/ICH M10 guidelines for bioanalytical method validation.

Table 3: Quantitative Validation Metrics

Validation Parameter Result / Criteria Mechanistic Implication

| Linear Dynamic Range | 1.0 – 1000 ng/mL ( R2>0.995 ) | Covers typical PK profiles for highly bound acidic drugs. | | LLOQ | 1.0 ng/mL (CV < 15%) | Achieved via high-pH enhancement of ESI- efficiency. | | Intra-day Precision | 2.4% – 6.5% | Demonstrates the reproducibility of the automated SPE. | | Inter-day Accuracy | 94.5% – 106.2% | Confirms lack of systematic bias across multiple batches. | | Extraction Recovery | 88% – 92% (Consistent) | MAX sorbent prevents premature elution during organic wash. | | Matrix Factor (IS-normalized) | 0.98 – 1.03 | Proves complete removal of ion-suppressing phospholipids. |

References

  • Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC–ESI–MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link][1]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: Analytical Methods (RSC Publishing) URL:[Link][2]

Sources

Application

Application Note &amp; Protocol: Preparation and Qualification of 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid as a Certified Analytical Standard

Introduction: The Imperative for a High-Purity Analytical Standard 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a complex piperidine derivative. Piperidine scaffolds are fundamental building blocks in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for a High-Purity Analytical Standard

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a complex piperidine derivative. Piperidine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to interact with various biological targets.[1][2] The development and quality control of active pharmaceutical ingredients (APIs) containing such moieties, or where this compound may arise as a process impurity or metabolite, necessitate the availability of a highly pure and rigorously characterized analytical reference standard.

An analytical standard serves as the benchmark against which samples are measured. Its quality is paramount for achieving scientifically valid and reproducible results in qualitative and quantitative analyses.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[4] This document provides a comprehensive guide for the synthesis, purification, and multi-technique characterization required to establish 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid as a certified analytical standard, suitable for use in drug development and quality assurance laboratories.

Strategic Synthesis Pathway

The preparation of a high-purity standard begins with a robust and well-controlled synthetic strategy. The selected pathway must be efficient and designed to minimize the formation of hard-to-remove, structurally similar impurities. The following four-step synthesis is designed for this purpose, starting from commercially available ethyl isonipecotate.

Synthesis_Workflow cluster_0 Synthesis Pathway A Ethyl Isonipecotate (Starting Material) B Step 1: N-Benzoylation (Ethyl 1-benzoylpiperidine-4-carboxylate) A->B Benzoyl Chloride, Et3N, DCM C Step 2: α-Alkylation (Ethyl 1-benzoyl-4-benzylpiperidine-4-carboxylate) B->C 1. LDA, THF, -78°C 2. Benzyl Bromide D Step 3: Saponification (Target Compound - Crude) C->D NaOH (aq), EtOH, Reflux E Step 4: Purification (Certified Analytical Standard) D->E Recrystallization Analytical_Workflow cluster_1 Analytical Characterization & Qualification cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_potency Potency Assignment Start Purified Material NMR 1H & 13C NMR Start->NMR Confirms Structure MS Mass Spectrometry Start->MS Confirms Structure FTIR FTIR Spectroscopy Start->FTIR Confirms Structure HPLC HPLC-UV (Organic Purity) Start->HPLC Quantifies Impurities GC Headspace GC-MS (Residual Solvents) Start->GC Quantifies Impurities KF Karl Fischer Titration (Water Content) Start->KF Quantifies Impurities ROI Residue on Ignition (Inorganic Impurities) Start->ROI Quantifies Impurities Final Certified Reference Standard NMR->Final Certification MS->Final Certification FTIR->Final Certification MassBalance Mass Balance Calculation HPLC->MassBalance GC->MassBalance KF->MassBalance ROI->MassBalance MassBalance->Final Certification

Sources

Method

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid cell viability assay protocol

Application Notes & Protocols Topic: High-Throughput Cell Viability Assessment of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid using an ATP-Based Luminescent Assay Audience: Researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: High-Throughput Cell Viability Assessment of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid using an ATP-Based Luminescent Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a novel small molecule with a scaffold that belongs to a privileged class in medicinal chemistry. The benzoylpiperidine fragment is a core component in various centrally active agents, suggesting potential applications in neuropharmacology and beyond[1]. As with any compound under investigation for therapeutic potential, a primary and critical step is to determine its effect on cell viability and establish a cytotoxic profile. This application note provides a detailed, self-validating protocol for assessing the in vitro cytotoxicity of this compound using the highly sensitive CellTiter-Glo® Luminescent Cell Viability Assay.

The rationale for selecting an ATP-based assay lies in its direct measurement of metabolic health. ATP is the principal energy currency of the cell, and its intracellular concentration is tightly regulated, making it a robust indicator of viable, metabolically active cells[2][3][4]. Upon cell lysis, the released ATP participates in a luciferase-catalyzed reaction, generating a luminescent signal directly proportional to the number of viable cells in culture[2][3]. This "add-mix-measure" format is renowned for its simplicity, speed, and suitability for high-throughput screening (HTS) applications[5].

Assay Principle: The Luciferase-ATP Reaction

The core of the selected assay is the quantification of ATP through a bioluminescent reaction. The CellTiter-Glo® reagent contains a thermostable luciferase enzyme and its substrate, luciferin. When the reagent is added to cultured cells, it disrupts the cell membranes to release ATP. In the presence of this released ATP and oxygen, luciferase catalyzes the oxidative decarboxylation of luciferin, producing oxyluciferin and a "glow-type" luminescent signal[3]. The signal's stability (half-life >5 hours) provides flexibility for batch processing of multiwell plates[3].

G cluster_0 Cellular State cluster_1 Assay Reaction Viable_Cell Viable Cell (Metabolically Active) ATP ATP Viable_Cell->ATP Produces Lysis Cell Lysis ATP->Lysis Released upon Reaction Luciferase Reaction ATP->Reaction Substrate Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin) Reagent->Lysis Induces Reagent->Reaction Enzyme Light Luminescent Signal (Proportional to ATP) Reaction->Light Produces

Caption: ATP-based cell viability assay principle.

Critical Experimental Design Considerations

Before proceeding to the main protocol, several parameters must be optimized to ensure data integrity and reproducibility. These preliminary steps are essential for creating a self-validating experimental system.

Cell Line Selection

The choice of cell line is paramount and should be guided by the research objective.

  • General Cytotoxicity Screening: For an initial assessment of broad cytotoxic potential, commonly used and robust cell lines such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer) are suitable due to their ease of culture and predictable growth.

  • Target-Specific Investigation: If 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is hypothesized to act on a specific pathway (e.g., neuronal), cell lines relevant to that tissue (e.g., SH-SY5Y neuroblastoma cells) should be used[6][7].

  • Normal vs. Cancer Cells: It is often insightful to test the compound on both a cancer cell line and a corresponding "normal" cell line (e.g., human fibroblasts) to assess for any cancer-specific cytotoxicity[6].

Compound Solubilization and Stock Preparation

The solubility of the test compound is a critical factor. An initial solubility test is mandatory.

  • Solvent Selection: Start with a biocompatible solvent, typically dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution; sonication may be required.

  • Vehicle Control: The final concentration of the vehicle (DMSO) in the cell culture medium should be consistent across all wells and kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity.

Preliminary Assay: Cell Number Titration

To ensure the assay is performed within its linear dynamic range, a cell titration experiment is required. This step validates that the luminescent output is directly proportional to the number of cells seeded.

Protocol:

  • Prepare a serial dilution of cells in culture medium, ranging from a high density (e.g., 50,000 cells/well) to a low density (e.g., 100 cells/well) in a 96-well plate. Include wells with medium only for background measurement.

  • Incubate the plate for the intended duration of the drug exposure (e.g., 24, 48, or 72 hours).

  • Perform the ATP assay as described in Section 5.2.

  • Plot the luminescent signal (Relative Light Units, RLU) against the number of cells seeded. The optimal seeding density for the main experiment should fall well within the linear portion of this curve[5].

Materials and Reagents

Item Supplier Example Notes
Test Compound -1-Benzoyl-4-benzylpiperidine-4-carboxylic acid
Cell Viability Assay Kit Promega (Cat# G7570)CellTiter-Glo® Luminescent Cell Viability Assay
Cell Line ATCCSelected based on experimental goals (e.g., HEK293, SH-SY5Y)
Cell Culture Medium Gibco / Thermo FisherAppropriate for the chosen cell line (e.g., DMEM, EMEM)
Fetal Bovine Serum (FBS) Gibco / Thermo FisherHeat-inactivated, quality-tested
Penicillin-Streptomycin Gibco / Thermo FisherStandard antibiotic supplement
Trypsin-EDTA Gibco / Thermo FisherFor cell detachment
Phosphate-Buffered Saline (PBS) Gibco / Thermo FisherCalcium and Magnesium-free
Dimethyl Sulfoxide (DMSO) Sigma-AldrichAnhydrous, cell culture grade
Positive Control Sigma-AldrichE.g., Doxorubicin or Staurosporine (known cytotoxic agents)
Microplates Corning / Greiner96-well, opaque-walled, sterile, tissue culture-treated
Equipment -Laminar flow hood, CO2 incubator, luminometer, multichannel pipette

Detailed Experimental Protocol

This protocol outlines the main cytotoxicity experiment. It assumes preliminary optimizations (Section 3) have been completed.

G Start Start: Cultured Cells Harvest 1. Harvest & Count Cells Start->Harvest Seed 2. Seed Cells in 96-Well Plate (Optimal Density) Harvest->Seed Incubate1 3. Incubate Overnight (Allow Attachment) Seed->Incubate1 Treat 5. Treat Cells with Compound & Controls Incubate1->Treat Prepare_Cmpd 4. Prepare Compound Serial Dilutions Prepare_Cmpd->Treat Incubate2 6. Incubate for Exposure Period (e.g., 24, 48, 72h) Treat->Incubate2 Equilibrate 7. Equilibrate Plate to Room Temp (30 min) Incubate2->Equilibrate Add_Reagent 8. Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Mix 9. Mix on Orbital Shaker (2 min, to lyse cells) Add_Reagent->Mix Incubate3 10. Incubate at Room Temp (10 min, stabilize signal) Mix->Incubate3 Read 11. Read Luminescence (Luminometer) Incubate3->Read Analyze 12. Data Analysis (Calculate % Viability, IC50) Read->Analyze End End: Dose-Response Curve Analyze->End

Caption: Experimental workflow for the cytotoxicity assay.

Plate Layout Design

A well-structured plate layout is crucial for accurate data. Each condition should be tested in at least triplicate.

Well Type Description Contents
Blank Background LuminescenceCulture Medium Only (No Cells)
Vehicle Control 100% ViabilityCells + Medium + Max % DMSO
Test Compound ExperimentalCells + Medium + Compound Dilutions
Positive Control 0% Viability (Expected)Cells + Medium + Known Cytotoxin
Step-by-Step Procedure
  • Cell Seeding: Harvest cells from culture flasks using Trypsin-EDTA. Count the cells and determine viability (e.g., via Trypan Blue exclusion). Dilute the cell suspension to the pre-determined optimal seeding density and seed 100 µL into each well of an opaque-walled 96-well plate (excluding "Blank" wells)[5].

  • Initial Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 18-24 hours to allow cells to attach and resume normal growth.

  • Compound Preparation: Prepare a 2X working solution series of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid by performing serial dilutions in culture medium from your high-concentration DMSO stock. Also, prepare 2X working solutions for the vehicle and positive controls.

  • Cell Treatment: Carefully add 100 µL of the 2X working solutions to the appropriate wells. This will bring the final volume to 200 µL and the compound concentrations to 1X.

  • Exposure Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The choice of duration is critical for assessing the kinetics of the cytotoxic response[8].

  • Assay Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes[5][9]. This prevents temperature gradients from affecting the enzymatic reaction. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions[9][10]. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 200 µL). d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents[2]. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[2][5]. f. Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average RLU from the "Blank" wells. Subtract this value from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control wells (which represent 100% viability).

    • % Viability = ( (RLU of Test Well - Average RLU of Blank) / (Average RLU of Vehicle Control - Average RLU of Blank) ) * 100

  • Dose-Response Curve: Plot the Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • IC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value. The IC50 is the concentration of the compound that inhibits 50% of the cell viability compared to the vehicle control.

Troubleshooting Guide

Problem Potential Cause Solution
High RLU in Blank Wells Reagent contamination or microbial contamination of medium.Use fresh, sterile medium. Handle reagents aseptically.
High Variability Between Replicates Uneven cell seeding, pipetting errors, "edge effects" in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate.
IC50 Value is Unexpectedly High/Low Incorrect compound dilutions, inappropriate exposure time, cell line resistance.Verify stock concentration and dilution calculations. Perform a time-course experiment (24, 48, 72h). Consider using a more sensitive cell line[11].
No Dose-Response Observed Compound is not cytotoxic at tested concentrations, or compound has precipitated out of solution.Test a higher concentration range. Visually inspect wells for compound precipitation before and after incubation. Re-evaluate compound solubility.

Safety Precautions

While specific toxicity data for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is not widely available, related compounds like 1-Benzylpiperidine-4-carboxylic acid are classified as skin and eye irritants[12][13].

  • Always handle the compound in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Material Safety Data Sheet (MSDS) for the specific compound before use.

  • Follow standard laboratory procedures for handling cell cultures and disposing of biohazardous waste.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf, URL: [Link]

  • REPROCELL (n.d.). Alvetex Scaffold Protocol: MTT cell viability assay. Source: REPROCELL, URL: [Link]

  • Oslo University Hospital (n.d.). CellTiter-Glo Assay. Source: OUS Research, URL: [Link]

  • Medical Design & Outsourcing (2023). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Source: Medical Design & Outsourcing, URL: [Link]

  • ResearchGate (2023). What cell line should I choose for citotoxicity assays?. Source: ResearchGate, URL: [Link]

  • Rocchetti, M. et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Source: MDPI, URL: [Link]

  • IntechOpen (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Source: IntechOpen, URL: [Link]

  • Promega Corporation (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Source: Promega, URL: [Link]

  • Test Labs (2025). Cytotoxicity Testing: Everything You Need to Know. Source: Test Labs, URL: [Link]

  • Leist, M. et al. (2018). Highlight report: Cell type selection for toxicity testing. Source: PMC, URL: [Link]

  • Drug Discovery News (2025). Lighting the path to smarter cell viability assays. Source: Drug Discovery News, URL: [Link]

  • Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Source: Johner Institute, URL: [Link]

  • AIP Publishing (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Source: AIP Publishing, URL: [Link]

  • National Center for Biotechnology Information (n.d.). 1-Benzylpiperidine-4-carboxylic acid. Source: PubChem, URL: [Link]

  • D'Ascenzio, M. et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Source: PMC, URL: [Link]

  • Wikipedia (n.d.). 4-Benzylpiperidine. Source: Wikipedia, URL: [Link]

  • Herrera-Arozamena, C. et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Source: PMC, URL: [Link]

  • Sabbadin, D. et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Source: MDPI, URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

Welcome to the technical support center for the synthesis of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

Overview of the Synthesis

The most common and efficient route to 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid involves a two-step process:

  • C-Alkylation: The process typically starts with the benzylation of an N-protected piperidine-4-carboxylic acid ester, such as 1-Benzoyl-piperidine-4-carboxylic acid ethyl ester. This reaction is a classic C-alkylation of an active methylene compound. Due to the biphasic nature (solid-liquid or liquid-liquid) of the reaction, it is often performed under Phase-Transfer Catalysis (PTC) conditions.[1][2]

  • Saponification: The resulting 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid ester is then hydrolyzed (saponified) under basic conditions to yield the final carboxylic acid product.[3][4]

This guide will focus on troubleshooting and optimizing both of these critical steps.

Experimental Workflow Diagram

Caption: Overall workflow for the two-step synthesis.

Part 1: Frequently Asked Questions (FAQs)

Step 1: C-Alkylation (Benzylation)
  • Q1: Why is my benzylation reaction showing low or no conversion of the starting material?

    • A: This is often due to issues with the base, catalyst, or reaction conditions. Insufficiently strong or poorly soluble base, catalyst deactivation, or poor mixing can all lead to stalled reactions. Ensure your base is finely powdered and anhydrous, your catalyst is active, and the stirring is vigorous enough to ensure good contact between phases.[5]

  • Q2: I see multiple spots on my TLC plate after the benzylation. What are they?

    • A: Besides your starting material and desired product, you may be seeing byproducts from O-alkylation or di-alkylation. More commonly, if using a benzyl-containing phase-transfer catalyst (like benzyltriethylammonium chloride), the catalyst itself can act as an alkylating agent, leading to undesired side products.[6] C-benzylation at other positions on aromatic rings can also occur as a side reaction under certain conditions.[7]

  • Q3: Can I use a different benzyl source other than benzyl bromide?

    • A: Yes, benzyl chloride is a common alternative and is often preferred in industrial settings due to cost.[8] However, its reactivity is lower than benzyl bromide, so you may need to adjust reaction temperature or time accordingly. Benzyl tosylates or mesylates can also be used, but be aware that some leaving groups, like tosylate, can "poison" or inhibit certain phase-transfer catalysts.[1]

Step 2: Saponification (Hydrolysis)
  • Q4: My hydrolysis reaction is very slow or incomplete. How can I speed it up?

    • A: Incomplete hydrolysis is usually due to insufficient base, low temperature, or poor solubility. Increase the equivalents of NaOH or KOH, gently heat the reaction (e.g., to 40-60 °C), or add a co-solvent like THF or Dioxane to improve the solubility of the ester.[3]

  • Q5: During acidification in the workup, my product oiled out instead of precipitating as a solid. What should I do?

    • A: "Oiling out" can happen if the product has a low melting point or if impurities are present. Try cooling the mixture in an ice bath and scratching the inside of the flask to induce crystallization. If that fails, extract the oily product with an organic solvent (like ethyl acetate or dichloromethane), dry the organic layer, and concentrate it to obtain the crude product, which can then be purified by crystallization or chromatography.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Low Yield in C-Alkylation Step

Low yield in the phase-transfer catalyzed benzylation is the most common failure point. The system's efficiency depends on a delicate balance between the organic and aqueous phases.

Troubleshooting Decision Tree

Troubleshooting_Alkylation start Low Yield in Benzylation check_reagents Symptom: Low Conversion (High SM) start->check_reagents check_byproducts Symptom: SM Consumed, Low Product Yield start->check_byproducts cause_base Cause 1: Ineffective Base check_reagents->cause_base cause_catalyst Cause 2: Catalyst Inactivity check_reagents->cause_catalyst cause_mixing Cause 3: Poor Mass Transfer check_reagents->cause_mixing cause_side_reactions Cause 4: Side Reactions check_byproducts->cause_side_reactions solution_base Solution: - Use finely powdered, anhydrous KOH/NaOH. - Consider stronger bases like Cs2CO3 for difficult alkylations. - Ensure sufficient equivalents (2-3 eq.). cause_base->solution_base solution_catalyst Solution: - Use a fresh, pure catalyst. - Increase catalyst loading (e.g., 2-5 mol%). - Switch to a more robust catalyst (e.g., TBAB or a phosphonium salt). cause_catalyst->solution_catalyst solution_mixing Solution: - Increase stirring rate significantly (>500 RPM). - Ensure reaction is not too concentrated. cause_mixing->solution_mixing solution_side_reactions Solution: - Lower reaction temperature. - Avoid benzyl-based catalysts to prevent competitive benzylation. - Ensure slow addition of benzyl bromide. cause_side_reactions->solution_side_reactions

Caption: Decision tree for troubleshooting low benzylation yield.

Data-Driven Optimization of Alkylation Conditions

The choice of catalyst and solvent system is critical for maximizing yield by ensuring the deprotonated starting material (enolate) is efficiently transported into the organic phase to react with benzyl bromide.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Base 50% aq. KOHFinely powdered solid KOHMinimizes water, which can hydrate the enolate and reduce its nucleophilicity.[5] Solid base provides a high local concentration at the interface.
Catalyst Benzyltriethylammonium ClTetrabutylammonium Bromide (TBAB)TBAB is a highly effective and common PTC catalyst.[9][10] It avoids the potential side reaction of the catalyst itself acting as a benzylating agent.[6]
Catalyst Loading 1 mol%2-5 mol%For sluggish reactions, increasing catalyst loading can significantly improve the rate of ion-pair exchange and overall conversion.[5]
Solvent Dichloromethane (DCM)Toluene or MTBEToluene is often more effective for PTC reactions and is considered a "greener" solvent than DCM.[1] DCM can react with strong bases.[6]
Temperature Room Temperature40-50 °CGentle heating can overcome activation energy barriers and increase reaction rates, but must be balanced against potential side reactions.
Guide 2: Optimizing the Saponification and Workup

While seemingly straightforward, the hydrolysis and subsequent isolation can be sources of yield loss.

Step-by-Step Optimized Hydrolysis Protocol
  • Dissolution: Dissolve the crude 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid ester in a mixture of ethanol and water (e.g., a 3:1 ratio). Using a co-solvent is key to ensuring the ester is fully accessible to the aqueous base.

  • Base Addition: Add 3-5 equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH), preferably as a concentrated aqueous solution.

  • Reaction Monitoring: Heat the mixture to 50-60 °C and monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the reaction is complete, remove the organic solvent (ethanol) under reduced pressure. This step is crucial as it ensures the product, as its carboxylate salt, is fully dissolved in the aqueous phase.

  • Aqueous Wash: Dilute the remaining aqueous solution with water and perform a wash with an organic solvent like ethyl acetate or diethyl ether. This will remove any non-polar, unreacted starting materials or byproducts, significantly improving the final purity.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with vigorous stirring until the pH is approximately 2-3. The product should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

This systematic workup procedure ensures a high-purity product and minimizes losses during isolation.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting phase-transfer catalyst deactivation in nitrile synthesis. Benchchem.
  • Malinowski, M., et al. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
  • Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives.
  • Grifantini, M., et al. (2022, May 6). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Usiena air.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress.
  • PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde.
  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Cambridge University Press. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
  • ACS Organic & Inorganic Au. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • NIH. (n.d.). Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC.
  • Halpern, M. (n.d.). Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?
  • GuideChem. (n.d.). 1-benzoyl-piperidine-4-carboxylic acid ethyl ester.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.
  • Nakamura, S., et al. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. HETEROCYCLES, 73, 451.
  • ResearchGate. (n.d.). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes | Request PDF.
  • ResearchGate. (n.d.). Alkylation of active methylene compounds | Download Table.
  • Organic-Chemistry.org. (n.d.). Substituted active methylene synthesis by benzylation.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Reactions of active methylene compounds with 1,3-dienes catalysed by nickel complexes.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Sigma-Aldrich. (n.d.). 1-Benzyl-4-hydroxy-piperidine-4-carboxylic acid ethyl ester | 23781-00-2.
  • PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423.
  • NIH. (n.d.). 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983 - PubChem.
  • TCI Chemicals. (n.d.). Alkylation Reagents for Ester Synthesis.
  • ChemicalBook. (2025, July 24). 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8.
  • Sciforum. (n.d.). Alkylation of carboxylic acids in a microfluidic device: kinetics parameters determination, Hammett reaction constant measuremen.
  • Scite. (n.d.). Preparation and Hydrolysis of Benzyl Esters.

Sources

Optimization

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid solubility issues in aqueous buffer

Technical Support Center: Troubleshooting 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid Solubility Welcome to the Technical Support Center. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4) presents a cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid Solubility

Welcome to the Technical Support Center. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4) presents a classic "brick dust" and "greaseball" formulation challenge in drug discovery. While it possesses an ionizable carboxylic acid moiety, the massive lipophilic bulk contributed by the benzoyl and benzyl groups severely restricts its aqueous solubility. This guide provides mechanistic troubleshooting, validated protocols, and self-validating workflows to overcome these barriers.

Visual Workflows & Mechanistic Pathways

Workflow Start 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (Solid Powder) CheckAssay Determine Target Assay Start->CheckAssay InVitro In Vitro Assays (Tolerates DMSO) CheckAssay->InVitro InVivo In Vivo Dosing (Requires Aqueous) CheckAssay->InVivo DMSOStock Prepare 10-50 mM DMSO Stock InVitro->DMSOStock pHAdjust Adjust pH to 7.4 - 8.0 (Ensure Ionization) InVivo->pHAdjust Dilution Dilute in Buffer + 0.1% Tween 80 DMSOStock->Dilution Success Stable Solubilized Formulation Dilution->Success Cyclodextrin HP-β-CD Complexation (20% w/v in Buffer) Cyclodextrin->Success pHAdjust->Cyclodextrin

Decision tree for selecting the optimal solubilization workflow based on target assay requirements.

Mechanism Protonated Protonated State (pH < 4.5) Deprotonated Deprotonated State (pH > 6.0) Protonated->Deprotonated Increase pH Precipitate Aggregation / Precipitation Protonated->Precipitate Add to Water Deprotonated->Precipitate Exceeds Sol. Limit Micelle Surfactant Micelle (Tween 80) Precipitate->Micelle Add Co-solvents Inclusion Inclusion Complex (HP-β-CD) Precipitate->Inclusion Add Cyclodextrin Soluble Stable Aqueous Solution Micelle->Soluble Inclusion->Soluble

Mechanistic pathways of precipitation and solubilization for lipophilic carboxylic acids.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the compound immediately precipitate when diluted from a DMSO stock into standard PBS (pH 7.4)? A1: This phenomenon, known as "solvent shock," occurs because the intrinsic solubility ( S0​ ) of the highly lipophilic piperidine derivative is negligible. Even though the carboxylic acid (pKa ~ 4.5) is fully deprotonated at pH 7.4, the hydrophobic interactions of the two aromatic rings drive rapid aggregation. The critical micelle concentration (CMC) is exceeded locally before the compound can disperse, a common issue for highly lipophilic carboxylic acids[1].

Q2: Can I lower the pH to form a hydrochloride salt with the piperidine nitrogen? A2: No. A common structural misinterpretation is assuming the piperidine nitrogen is basic. In 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, the nitrogen is part of a benzoyl amide bond, rendering it completely neutral. The only ionizable moiety is the carboxylic acid. Lowering the pH will fully protonate the carboxylate, maximizing lipophilicity and guaranteeing irreversible precipitation.

Q3: Is adjusting the pH to 9.0 sufficient to force dissolution without organic solvents? A3: No. According to the Henderson-Hasselbalch equation, while increasing the pH above the pKa increases the ratio of ionized to unionized drug, the baseline S0​ is so low that even a 10,000-fold increase in the ionized fraction yields sub-micromolar absolute solubility. Furthermore, high pH buffers can cause hydrolysis of the benzoyl amide bond over time. Co-solvents or complexation agents are mandatory[2].

Section 2: Quantitative Data & Formulation Matrices

Table 1: Physicochemical Profile of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

PropertyValue / CharacteristicImpact on Solubilization
Molecular Weight 323.39 g/mol Moderate size, but highly bulky due to aromatic rings.
Ionizable Groups 1 x Carboxylic Acid (pKa ~4.5)Allows pH-dependent solubilization only at pH > 6.0.
Lipophilic Groups Benzyl, Benzoyl, Piperidine coreDrives high logP; causes rapid aggregation in water.
Basic Nitrogen? No (Amide bond)Cannot form soluble salts with strong acids (e.g., HCl).

Table 2: Recommended Formulation Matrices

Assay TypeRecommended MatrixMax Target ConcentrationRationale
In Vitro (Enzymatic) 2% DMSO, 0.1% Tween 80 in PBS~50 - 100 µMPrevents solvent shock; provides micellar stabilization.
In Vitro (Cellular) 0.5% DMSO, 0.05% PEG400 in Media~10 - 20 µMMinimizes cellular toxicity from organic solvents[2].
In Vivo (IV/PO) 20% w/v HP-β-CD in 50mM Phosphate (pH 7.4)> 2 mg/mLBiocompatible inclusion complex; prevents precipitation upon dilution in the bloodstream[3].

Section 3: Validated Troubleshooting Protocols

Protocol A: Co-Solvent / Surfactant Micellization (For In Vitro Assays)

Direct dilution of DMSO stocks into aqueous buffers causes localized supersaturation and irreversible crystallization. This protocol utilizes an intermediate surfactant step to create a micellar sink.

  • Stock Preparation: Dissolve the solid API in 100% DMSO to create a 10 mM stock. Vortex until optically clear.

  • Intermediate Dilution: In a separate tube, prepare a 10x intermediate solution containing 1% Tween 80 and 10% PEG400 in assay buffer.

  • Controlled Addition: Slowly pipette the DMSO stock into the intermediate solution while vortexing vigorously.

    • Causality: Vigorous mixing prevents localized high concentrations of the API, allowing Tween 80 micelles to encapsulate the hydrophobic benzyl/benzoyl groups before they can aggregate.

  • Final Dilution: Dilute the intermediate solution 1:10 into the final assay buffer.

  • Self-Validating System: Measure the UV absorbance (or fluorescence if applicable) of the final solution. Centrifuge at 10,000 × g for 10 minutes and measure the supernatant again. A drop in signal >5% indicates micro-precipitation, meaning the Tween 80 ratio must be increased.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo Dosing)

For animal studies, high concentrations of DMSO or Tween are toxic. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity for the lipophilic rings while its hydrophilic exterior maintains aqueous compatibility[3].

  • Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer, adjusted strictly to pH 7.4.

  • Excipient Addition: Dissolve HP-β-CD to a final concentration of 20% (w/v) in the phosphate buffer. Stir until completely clear.

  • API Integration: Add the solid 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid directly to the HP-β-CD solution.

    • Causality: Do not use a DMSO stock here. Adding solid powder forces the dissolution equilibrium to rely entirely on the thermodynamic formation of the inclusion complex, preventing amorphous aggregate formation.

  • Equilibration: Sonicate the suspension in a water bath for 30 minutes, then place on an end-over-end rotator at room temperature for 24 hours.

  • Self-Validating System: After 24 hours, centrifuge the sample at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube.

    • Pass: No visible pellet. The solution is fully complexed. Confirm the exact concentration by sampling the supernatant for HPLC-UV analysis.

    • Fail: A white pellet is visible. The system is over-saturated. You must either reduce the target API concentration or increase the HP-β-CD percentage to 30% (w/v).

References

  • Source: European Patent Office (EP3042718A1)
  • Technologies to Counter Poor Solubility Issues: A Review Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Pharmaceutical Applications of Cyclodextrins: 1. Drug Solubilization and Stabilization Source: Journal of Pharmaceutical Sciences (Loftsson T, Brewster ME, 1996) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of peak tailing when analyzing 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of peak tailing when analyzing 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC). We will delve into the underlying causes and provide systematic, field-proven troubleshooting strategies to restore peak symmetry and ensure data integrity.

Understanding the Analyte: A Key to Troubleshooting

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid possesses both a carboxylic acid group (acidic) and a benzoylated piperidine nitrogen. While the benzoyl group significantly reduces the basicity of the piperidine nitrogen, the molecule's overall structure can still lead to complex interactions with the stationary phase. The primary cause of peak tailing in reversed-phase HPLC is often secondary interactions between the analyte and the silica-based stationary phase.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My peak for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is tailing. What are the most probable causes?

A1: Peak tailing for this specific analyte is likely due to a combination of factors related to its chemical nature and the HPLC system. The most common culprits are:

  • Secondary Silanol Interactions: The surface of silica-based C18 columns contains residual silanol groups (Si-OH) which are weakly acidic.[3] These can interact with polar functional groups on your analyte, leading to a secondary retention mechanism that causes peak tailing.[1][4][5] This is particularly problematic if the mobile phase pH is not optimized.

  • Mobile Phase pH Issues: The ionization state of the carboxylic acid group on your molecule is highly dependent on the mobile phase pH.[6][7] If the pH is close to the analyte's pKa, you may have a mixture of ionized and non-ionized forms, which can lead to peak distortion.[6]

  • Column Degradation or Contamination: Over time, columns can degrade, especially when used with aggressive mobile phases. Contamination from previous samples can also create active sites that cause tailing.[8]

  • Extra-Column Effects (Dead Volume): Excessive tubing length or poorly made connections can lead to peak broadening and tailing.[3][4] This typically affects all peaks in the chromatogram.[3]

Q2: How can I systematically troubleshoot the peak tailing?

A2: A logical, step-by-step approach is crucial. The following flowchart outlines a recommended troubleshooting workflow:

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Troubleshooting Path cluster_2 Resolution A Observe Peak Tailing for Analyte B Inject a Neutral Compound (e.g., Toluene) Does it tail? A->B C YES: All peaks tail (Physical Problem) B->C Yes D NO: Only analyte tails (Chemical Problem) B->D No E Check for Dead Volume: - Fittings - Tubing length/ID - Column void C->E F Optimize Mobile Phase: - Adjust pH - Add modifier (e.g., TFA) D->F I Symmetrical Peak Achieved E->I G Evaluate Column: - Use end-capped column - Consider different chemistry F->G H Consider Sample Preparation: - Ensure complete dissolution - Check for matrix effects G->H H->I

Caption: A systematic workflow for diagnosing and resolving peak tailing.

In-Depth Troubleshooting Protocols

Protocol 1: Mobile Phase pH Optimization

The ionization of the carboxylic acid on 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a critical factor. By adjusting the mobile phase pH, you can suppress the ionization of either the analyte's carboxylic acid group or the column's residual silanol groups.

Objective: To find a mobile phase pH that provides a symmetrical peak shape.

Step-by-Step Methodology:

  • Prepare Mobile Phases: Prepare at least two different mobile phases.

    • Low pH Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. A low pH (around 2-3) will ensure the carboxylic acid group on your analyte is fully protonated (non-ionized), minimizing its interaction with the stationary phase. It will also suppress the ionization of the acidic silanol groups on the silica surface.[1][5]

    • Mid-Range pH Buffered Mobile Phase: Acetonitrile/Phosphate Buffer (e.g., 20 mM potassium phosphate) at a pH of around 6-7.

  • Equilibrate the System: For each mobile phase, flush the column with at least 10-20 column volumes before injecting your sample.

  • Inject and Analyze: Inject your sample of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid and observe the peak shape.

  • Compare Results: Compare the peak asymmetry from the different mobile phases. It is highly likely that the low pH mobile phase will yield a significantly better peak shape.

Rationale for Mobile Phase Additives:

Mobile Phase AdditiveConcentrationMechanism of ActionSuitability
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent that masks residual silanols and maintains a low pH to keep the analyte in a single ionic state.[9][10][11]Excellent for UV detection, but can cause ion suppression in Mass Spectrometry (MS).[9][11]
Formic Acid 0.1%Provides a low pH environment to suppress silanol activity and analyte ionization.[12]Generally MS-compatible.
Phosphoric Acid 0.1%Used to maintain a low pH.[13]Not suitable for MS detection.
Protocol 2: Evaluating and Selecting the Right Column

If mobile phase optimization does not completely resolve the issue, the problem may lie with the column itself.

Objective: To determine if the column is the source of peak tailing and select a more appropriate one if necessary.

Step-by-Step Methodology:

  • Test with a New, High-Quality Column: If you have a new, reliable C18 column, substitute it for the one you are currently using. If the peak shape improves dramatically, your old column was likely degraded or contaminated.

  • Consider an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less interactive.[1][5] Ensure you are using a high-quality, end-capped column.

  • Evaluate Alternative Stationary Phases: If tailing persists even with a new end-capped C18 column, consider a column with a different stationary phase. A column with a polar-embedded group or a different base silica may offer different selectivity and reduced silanol interactions.

Advanced FAQs

Q3: I've tried adjusting the pH and using a new column, but I still see some tailing. What else can I do?

A3: If the primary troubleshooting steps are insufficient, consider these advanced strategies:

  • Increase Buffer Concentration: In buffered mobile phases, increasing the buffer concentration (e.g., from 10mM to 50mM) can sometimes help to mask residual silanol sites and improve peak shape.[5]

  • Add a Competing Amine: For compounds with basic properties, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can block the active silanol sites.[5] However, for your analyte, this is less likely to be the primary solution due to the benzoylated nitrogen.

  • Increase Column Temperature: Raising the column temperature (e.g., to 35-40°C) can improve mass transfer and reduce peak tailing. However, be mindful of the stability of your analyte at higher temperatures.

  • Lower Sample Concentration: Overloading the column can cause peak tailing.[14] Try injecting a more dilute sample to see if the peak shape improves.

Q4: Could my sample solvent be causing the problem?

A4: Yes, the sample solvent can significantly impact peak shape, especially for early eluting peaks. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.

Best Practice: Always try to dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve peak tailing issues for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, leading to more accurate and reliable HPLC results.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • MTC USA. (2013, January 26). What is TFA and when should I use it - Primer.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • SIELC Technologies. (2018, February 17). Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
  • ACE News. HPLC Columns.
  • LCGC North America. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Waters Corporation. (2022, June 25). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC.
  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • National Center for Biotechnology Information. 1-Benzylpiperidine-4-carboxylic acid.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • LCGC North America. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.

Sources

Optimization

Technical Support Center: Troubleshooting 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid Synthesis

Welcome to the Advanced Technical Support Center. As application scientists specializing in heterocyclic drug development, we understand that synthesizing sterically hindered piperidine derivatives presents unique chemos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists specializing in heterocyclic drug development, we understand that synthesizing sterically hindered piperidine derivatives presents unique chemoselectivity and purification challenges.

This guide provides an authoritative, causality-driven framework for identifying, preventing, and removing impurities during the synthesis of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid .

Mechanistic Overview & Impurity Generation

The synthesis of 1-benzoyl-4-benzylpiperidine-4-carboxylic acid typically proceeds through a three-step sequence: N-benzoylation of ethyl isonipecotate, C-4 alkylation via an enolate intermediate, and final ester hydrolysis.

While the pathway is straightforward on paper, the quaternary C-4 center introduces severe steric hindrance. The base-promoted hydrolysis of esters requires the nucleophilic attack of hydroxide at the electrophilic carbonyl carbon[1]. Because the C-4 ester is shielded by the bulky benzyl group and the piperidine ring, standard aqueous saponification is exceptionally slow. Forcing the reaction with excess heat and base leads to competitive cleavage of the N-benzoyl amide, generating critical impurities. Additionally, troublesome emulsions often form during the aqueous workup of benzoylated piperidines, trapping impurities in the organic phase[2].

G SM Ethyl Isonipecotate Step1 N-Benzoylation SM->Step1 Int1 Ethyl 1-benzoylpiperidine -4-carboxylate Step1->Int1 Step2 C-Alkylation (LDA, BnBr) Int1->Step2 Int2 Ethyl 1-benzoyl-4-benzyl piperidine-4-carboxylate Step2->Int2 Imp1 Impurity A: Des-benzyl Step2->Imp1 Moisture / Poor Enolization Step3 Hydrolysis (KOTMS) Int2->Step3 Prod 1-Benzoyl-4-benzylpiperidine -4-carboxylic acid Step3->Prod Imp2 Impurity B: Des-benzoyl Step3->Imp2 Harsh Aqueous Base

Synthesis pathway of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid and major impurity branches.

Quantitative Impurity Profile

To effectively troubleshoot, you must first identify the contaminants. Below is the diagnostic data for the most common impurities observed in this workflow.

Impurity ProfileStructural DescriptionHPLC RRT*Acceptable LimitPrimary Causality
Impurity A 1-Benzoylpiperidine-4-carboxylic acid~0.75< 0.5%Quenched LDA / Incomplete C-alkylation
Impurity B 4-Benzylpiperidine-4-carboxylic acid~0.45< 0.1%Amide cleavage during harsh hydrolysis
Impurity C Benzyl alcohol~1.30< 0.5%Hydrolysis of excess benzyl bromide
Product 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid1.00> 98.0%N/A

*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase gradient (Water/MeCN with 0.1% TFA).

Troubleshooting & FAQs

Q: Why am I seeing a significant peak for Impurity A (des-benzyl impurity) in my final isolated product? A: This stems from incomplete C-alkylation during Step 2. The enolate formation at the C-4 position requires strict anhydrous conditions and a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). If trace moisture is present in your THF, the LDA is quenched, leaving unreacted ethyl 1-benzoylpiperidine-4-carboxylate. Because this unreacted ester also undergoes hydrolysis in the final step, it appears as the des-benzyl carboxylic acid in your final isolation.

Q: My ester hydrolysis is stalling. When I increase the temperature and NaOH equivalents, I generate a highly polar impurity (Impurity B). What is happening? A: You are experiencing chemoselectivity failure. The C-4 ester is highly sterically hindered, making standard base-promoted saponification extremely slow[1]. Pushing the reaction with excess aqueous hydroxide and heat leads to competitive hydrolysis of the N-benzoyl amide group, stripping the benzoyl protecting group and generating Impurity B. To resolve this, you must switch to a chemoselective reagent like Potassium trimethylsilanolate (KOTMS), which cleaves hindered esters via silicon-oxygen affinity without destroying amides.

Q: How do I remove residual benzyl bromide or benzyl alcohol from the crude mixture without column chromatography? A: You can exploit the acid-base properties of the final product. Benzyl bromide and its hydrolysis product, benzyl alcohol, are neutral, lipophilic impurities. Because your target molecule contains a free carboxylic acid, you can perform a highly efficient acid-base extraction (detailed in Protocol B below). Similar piperidine carboxylate derivatives exhibit predictable phase-separation behavior[3], allowing neutral impurities to be washed away in the organic phase while the product remains ionized in the aqueous phase.

DecisionTree Start HPLC Analysis of Crude Q1 Peak at RRT ~0.75? (Impurity A) Start->Q1 Q2 Peak at RRT ~0.45? (Impurity B) Start->Q2 A1 Check LDA Titration & Ensure Anhydrous THF Q1->A1 Yes A2 Switch to KOTMS Chemoselective Hydrolysis Q2->A2 Yes

Diagnostic decision tree for identifying and resolving common synthesis impurities via HPLC.

Self-Validating Experimental Protocols

To guarantee reproducibility and eliminate the impurities discussed above, implement the following field-proven methodologies. Every protocol includes a self-validating step to ensure the chemistry is proceeding as intended before moving forward.

Protocol A: Anhydrous C-4 Benzylation (Preventing Impurity A)

Causality: Strict temperature control and validated enolate formation prevent the survival of unreacted starting material.

  • Preparation: Flame-dry a 3-neck flask under argon. Charge with anhydrous THF (10 volumes) and diisopropylamine (1.2 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Base Formation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

    • Self-Validation: The solution must remain completely clear and colorless. A yellow tint indicates moisture contamination or degraded n-BuLi.

  • Enolization: Add ethyl 1-benzoylpiperidine-4-carboxylate (1.0 eq) dissolved in minimal THF dropwise over 20 minutes. Stir at -78 °C for 1 hour.

  • Alkylation: Add benzyl bromide (1.1 eq) neat. Maintain at -78 °C for 2 hours, then slowly allow the bath to warm to room temperature over 4 hours.

  • In-Process Validation: Quench a 0.1 mL reaction aliquot in saturated NH₄Cl, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​ ~0.3) should be completely consumed. Proceed to workup only if SM is < 2%.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Hydrolysis & Acid-Base Purification (Preventing Impurity B & C)

Causality: KOTMS acts as a powerful, sterically unhindered nucleophile that cleaves the ester without requiring the harsh aqueous basic conditions that destroy amides. The subsequent acid-base workup chemically purges neutral impurities.

  • Reaction Setup: Dissolve the crude ethyl 1-benzoyl-4-benzylpiperidine-4-carboxylate (1.0 eq) in anhydrous THF (10 volumes) under an argon atmosphere.

  • Reagent Addition: Add Potassium trimethylsilanolate (KOTMS, 2.0 eq) in one portion.

  • Reaction: Stir at room temperature for 16–24 hours.

  • Phase Separation (Removing Impurity C): Concentrate the THF in vacuo. Dissolve the resulting residue in water and adjust to pH 8–9 using saturated NaHCO₃. Wash the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 5 volumes).

    • Causality: The target carboxylic acid remains in the aqueous layer as a water-soluble sodium salt. Neutral impurities (benzyl alcohol, unreacted ester) partition into the MTBE and are discarded.

  • Precipitation: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly acidify to pH 2–3 using 1M HCl under vigorous stirring.

    • Self-Validation: The reaction mixture will rapidly transition from a clear solution to a thick white suspension. If no precipitate forms, the amide may have cleaved (forming Impurity B), which increases the compound's aqueous solubility. The immediate formation of a white solid validates the success of the chemoselective hydrolysis.

  • Isolation: Filter the solid, wash with ice-cold water to remove inorganic salts, and dry under vacuum at 45 °C to a constant weight.

References

  • Benzoyl piperidine - Organic Syntheses. Organic Syntheses, Coll. Vol. 1, p.99 (1941). URL:[Link]

  • 22.6: Ester Chemistry - LibreTexts. Chemistry LibreTexts: Supplemental Modules (Organic Chemistry). URL:[Link]

  • Ethyl 1-benzylpiperidine-4-carboxylate - PubChem. National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

Sources

Troubleshooting

Technical Support Center: 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4). This highly functionalized, conformationally constrained piperidine derivative is frequently utilized as a bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4). This highly functionalized, conformationally constrained piperidine derivative is frequently utilized as a building block in drug discovery. While the piperidine core itself is robust, the N-benzoyl moiety introduces a critical vulnerability during synthetic workflows, particularly under acidic conditions.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols to preserve compound integrity.

Mechanistic Insight: The Causality of Acidic Degradation

When exposed to low pH environments, the primary mode of failure for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is the acid-catalyzed hydrolysis of the N-benzoyl amide bond.

The Chemical Causality: Under highly acidic conditions, the carbonyl oxygen of the N-benzoyl group becomes protonated. This protonation disrupts the resonance stabilization provided by the piperidine nitrogen's lone pair, drastically increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water forms a highly unstable tetrahedral intermediate. This intermediate rapidly collapses, cleaving the C-N bond to yield 4-benzylpiperidine-4-carboxylic acid (the free amine) and benzoic acid.

The lability of N-benzoyl piperidines is a well-documented phenomenon; in fact, prolonged exposure to strong mineral acids (e.g., 6N HCl) at elevated temperatures is a classical, intentional method for their deprotection[1]. Furthermore, while the carboxylic acid at the C4 position might theoretically seem susceptible to decarboxylation, it is generally stable under standard acidic workup conditions. Decarboxylation of such piperidine-4-carboxylic acid derivatives typically requires extreme oxidative environments or specialized transition-metal photocatalysis[2].

Pathway Visualization

AcidHydrolysis cluster_products Hydrolysis Products A 1-Benzoyl-4-benzylpiperidine -4-carboxylic acid B Protonated Amide Intermediate A->B H+ (pH < 2) Fast C Tetrahedral Intermediate B->C + H2O Rate-Limiting D 4-Benzylpiperidine -4-carboxylic acid C->D C-N Cleavage E Benzoic Acid C->E C-N Cleavage

Acid-catalyzed hydrolysis of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a massive loss of the parent compound after an HCl workup, replaced by a new peak. What happened? A: You are observing the classic acid-catalyzed amide hydrolysis described above. The new peak corresponds to the protonated [M+H]+ ion of the free amine core, 4-benzylpiperidine-4-carboxylic acid. The N-benzoyl group has been cleaved, releasing benzoic acid, which is often lost in the aqueous wash or appears separately in negative ion mode. The early steps of these ring-functionalization and hydrolysis pathways are highly sensitive to strong acids[3].

Q2: At what pH and temperature does this degradation become significant? A: At ambient temperature (20–25°C), the N-benzoyl group is relatively stable at pH > 3. However, at elevated temperatures (>40°C) or in highly acidic environments (e.g., 1M HCl, pH < 1), hydrolysis accelerates exponentially.

Q3: How can I analytically differentiate the intact compound from its degradation products? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most reliable method. Use the quantitative tracking table below to monitor your reaction mixtures.

Quantitative Data: LC-MS Profiling
AnalyteMolecular FormulaExact MassESI+ (m/z)ESI- (m/z)
Intact Compound C20H21NO3323.15324.16 [M+H]+322.14 [M-H]-
Degradation Product 1 (Amine Core)C13H17NO2219.13220.13 [M+H]+N/A
Degradation Product 2 (Benzoic Acid)C7H6O2122.04N/A121.03[M-H]-

Experimental Protocol: Temperature-Controlled Mild Acidic Workup

To safely perform an acidic extraction (e.g., to remove basic impurities) without destroying the N-benzoyl group, you must strictly control both pH and thermodynamics.

Objective: Protonate basic byproducts using a weak organic acid while preserving the N-benzoyl moiety of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.

Step-by-Step Methodology:

  • Reagent Preparation: Pre-chill a 10% aqueous citric acid solution (pH ~2.2) and your organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane) to 0–4°C in an ice bath. Causality: Lowering the temperature drastically reduces the kinetic rate of the rate-limiting water attack on the protonated amide.

  • Quenching: Transfer the crude reaction mixture to a separatory funnel. Slowly neutralize with the cold 10% citric acid while maintaining the internal temperature strictly below 5°C.

  • Extraction: Add the chilled organic solvent (3 volumes relative to the aqueous phase). Shake vigorously for 30 seconds to ensure rapid partitioning of the target compound into the organic layer.

  • Phase Separation: Allow the layers to separate immediately and drain the aqueous layer. Causality: Minimizing the residence time of the compound in the acidic aqueous phase prevents the tetrahedral intermediate from forming.

  • Washing: Wash the organic layer once with cold brine (saturated NaCl) to remove residual water and trace acid.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30°C.

Self-Validating Check: Analyze the concentrated organic phase via LC-MS. A successful, non-destructive extraction will show a dominant peak at m/z 324.16 (ESI+) with <2% relative abundance of the m/z 220.13 degradation fragment. The physical absence of a distinct, sweet benzoic acid odor further confirms that the amide bonds remain intact.

Sources

Optimization

Optimizing mobile phase for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical portal specifically for researchers and drug development professionals tasked with analyzing 1-Benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical portal specifically for researchers and drug development professionals tasked with analyzing 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4).

Rather than providing generic advice, this guide deconstructs the specific physicochemical properties of your analyte to explain the why behind every chromatographic choice, ensuring you can build a robust, self-validating analytical method.

Mechanistic Profiling: Understanding Your Analyte

Before adjusting the dials on your LC system, we must establish the chemical reality of the molecule. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid contains a piperidine ring, which typically introduces basicity. However, the nitrogen at position 1 is acylated by a benzoyl group, forming an amide . Amides are neutral under standard chromatographic conditions.

Therefore, the only ionizable moiety is the C4-carboxylic acid (pKa ≈ 4.0–4.5). The molecule also features significant hydrophobicity driven by the benzyl and benzoyl rings. According to fundamental reversed-phase liquid chromatography (RP-HPLC) principles, the retention of a carboxylic acid-containing analyte is heavily dictated by the mobile phase pH relative to its pKa[1].

Workflow A Analyte: 1-Benzoyl-4-benzylpiperidine -4-carboxylic acid B Assess Ionization State (Carboxylic Acid pKa ~4.5) A->B C1 Mobile Phase pH < 3.0 (0.1% FA or Phosphate) B->C1 Optimal C2 Mobile Phase pH > 6.0 (Ammonium Acetate) B->C2 Sub-optimal D1 Protonated (Neutral State) High Retention, Sharp Peaks C1->D1 D2 Deprotonated (Anionic State) Low Retention, Tailing Risk C2->D2 E Proceed to Gradient Optimization D1->E

RP-HPLC Method Development Logic for Carboxylic Acid Analytes.

Troubleshooting Guide & FAQs

Q1: Why am I observing split peaks or severe peak tailing in my chromatogram? A1: This is the classic hallmark of partial ionization. If your mobile phase pH is near the pKa of the carboxylic acid (pH 4.0–5.0), the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. Because these two forms partition differently into the hydrophobic C18 stationary phase, the peak broadens or splits. Causality & Fix: You must suppress ionization. Buffer the mobile phase at least 1.5 to 2 pH units below the pKa[1]. Lowering the pH to ~2.5–3.0 ensures >95% of the molecules are in the neutral state, maximizing retention and peak symmetry[2][3].

Q2: How do I choose between Formic Acid, TFA, and Phosphate buffers for my mobile phase? A2: Your choice is dictated entirely by your detection method:

  • Routine UV Detection (QA/QC): A 10 mM Potassium phosphate buffer adjusted to pH 3.0 provides exceptional buffering capacity and UV transparency at low wavelengths[2][3].

  • LC-MS Applications: Phosphate is non-volatile and will severely foul the mass spectrometer source. Substitute it with 0.1% Formic Acid (FA, pH ~2.7)[4]. While 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) provides superior ion-pairing for sharper peaks, it can cause significant ion suppression in negative electrospray ionization (ESI-) mode.

Q3: What stationary phase chemistry is optimal for this derivative? A3: Because the molecule is highly hydrophobic but contains an acidic moiety, a standard end-capped C18 or a specialized low-silanol reversed-phase column (e.g., Newcrom R1 or equivalent UPLC columns) is highly recommended to prevent secondary interactions[4].

Quantitative Data: Mobile Phase Modifier Selection

Use the following table to compare and select the appropriate acidic modifier for your specific analytical goals.

Mobile Phase ModifierTypical ConcentrationResulting pHUV Cutoff (nm)MS Compatible?Impact on Analyte Retention
Formic Acid (FA) 0.1% (v/v)~2.7210YesExcellent (Protonated state)
Trifluoroacetic Acid 0.1% (v/v)~2.0210Yes (Suppresses -ESI)Maximum (Strong ion-pairing)
Phosphoric Acid 10 mM (Buffer)3.0< 200NoExcellent (Protonated state)
Ammonium Acetate 10 mM (Buffer)~6.8210YesPoor (Deprotonated/Anionic)

Experimental Protocol: Self-Validating Mobile Phase Optimization

This step-by-step methodology is designed to establish a robust reversed-phase gradient method. It includes built-in system suitability criteria to validate the method's performance autonomously.

Step 1: Aqueous Phase Preparation (Mobile Phase A)

  • For LC-MS: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly to achieve a pH of ~2.7.

  • For LC-UV: Prepare a 10 mM Potassium Phosphate solution. Adjust the pH to exactly 3.0 ± 0.1 using dilute phosphoric acid[2][3]. Filter through a 0.22 µm membrane.

Step 2: Organic Phase Preparation (Mobile Phase B)

  • Use HPLC-grade Acetonitrile (MeCN). If using Formic Acid in Phase A, add 0.1% Formic Acid to Phase B as well. Matching the modifier concentration across both phases prevents baseline drift during gradient elution[4].

Step 3: Column Equilibration

  • Install a low-silanol C18 column (e.g., 50 x 2.1 mm, 1.7 µm UPLC column).

  • Set the column oven temperature to 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks.

  • Equilibrate with 5% B at 0.4 mL/min until the baseline and system pressure stabilize (typically 10 column volumes).

Step 4: Gradient Execution

  • Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Hold at 95% B for 2 minutes to wash the column of highly hydrophobic impurities, then re-equilibrate at 5% B for 3 minutes.

Step 5: System Suitability Validation (The Self-Validating Step)

  • Inject a 10 µg/mL standard of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.

  • Acceptance Criteria:

    • Retention Factor (k'): Must be ≥ 2.0. (If k' < 2.0, the analyte is eluting too close to the void volume; decrease the starting %B).

    • Tailing Factor (Tf): Must be ≤ 1.5. (If Tf > 1.5, verify the mobile phase pH is strictly < 3.0 to ensure complete protonation of the carboxylic acid).

References

  • Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies sielc.com
  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector longdom.org
  • Determination of carboxylic acids in apple juice by RP HPLC researchg

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Byproduct Identification for 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for troubleshooting reactions involving 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS 136080-23-4), a highly functionalized pharmaceutical intermediate.

Due to its sterically encumbered quaternary carbon and dual-functional nature (tertiary amide and carboxylic acid), downstream functionalizations—such as amide couplings—frequently generate unexpected byproducts. This guide bridges theoretical mechanisms with practical analytical workflows to help you isolate, identify, and mitigate these process-related impurities.

Diagnostic Workflow for Unknown Byproducts

When an unknown impurity is detected, a systematic approach combining chromatography, mass spectrometry, and nuclear magnetic resonance is required to unambiguously establish its structure[1].

ImpurityProfiling Start Crude Reaction Mixture (1-Benzoyl-4-benzylpiperidine-4-carboxylic acid) LCMS LC-MS/MS Analysis (Full Scan & MS/MS) Start->LCMS MassShift Determine Mass Shift (Δm from Target) LCMS->MassShift Adduct + Urea Adducts (e.g., EDC/DCC) MassShift->Adduct Active Ester Failure Debenzoylation -104 Da (Loss of Benzoyl) MassShift->Debenzoylation Cleavage Ester Ester/Amide Byproducts MassShift->Ester Side Reactions Prep Prep-HPLC Isolation Adduct->Prep Debenzoylation->Prep Ester->Prep NMR 1D/2D NMR Characterization Prep->NMR Structure Elucidate Structure & Optimize Reaction NMR->Structure

LC-MS/MS and NMR workflow for identifying piperidine-4-carboxylic acid byproducts.

Frequently Asked Questions (Troubleshooting)

Q1: During the amide coupling of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, my LC-MS shows a major unknown peak with a significant mass increase. What is the mechanism behind this byproduct? A1: This is likely an N-acylurea byproduct, a notorious process-related impurity in carbodiimide-mediated amide coupling reactions[2]. Causality: When activating the carboxylic acid with reagents like DCC or EDC, an O-acylisourea intermediate forms. Because the 4-position of the piperidine ring is severely sterically hindered by the benzyl group, the incoming amine nucleophile struggles to attack the carbonyl carbon efficiently. This kinetic delay allows the O-acylisourea to undergo an intramolecular rearrangement into a highly stable, unreactive N-acylurea. Resolution: Hyphenated techniques such as LC-MS/MS with accurate mass measurements will confirm this[3]. You will observe a mass shift of +206 Da (if using DCC) or +155 Da (if using EDC). To mitigate this, switch to uronium-based coupling reagents (e.g., HATU) combined with a base like DIPEA to bypass the isourea pathway entirely.

Q2: How can I differentiate between debenzoylation and other degradation pathways under forced conditions? A2: While the benzoyl protecting group is generally robust, harsh acidic or basic stress during workup can trigger amide hydrolysis, leading to debenzoylation. Causality: The cleavage of the benzoyl group yields a secondary amine, drastically altering the molecule's polarity and resulting in a mass loss of 104 Da. Resolution: To unambiguously establish the structure of this degradant, you must perform an in-depth NMR study involving 1D and 2D techniques[1]. In the ¹H NMR spectrum, the complete disappearance of the characteristic aromatic multiplet at δ 7.3–7.5 ppm confirms the loss of the benzoyl group. Chromatographically, this byproduct will exhibit significantly shorter retention times on reversed-phase HPLC due to its increased polarity.

Q3: What chromatographic conditions are recommended for resolving structurally similar impurities of this compound? A3: A robust reversed-phase HPLC (RP-HPLC) method is the industry standard for pharmaceutical impurity profiling[4]. Causality: 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid contains a polar carboxylic acid moiety. If the mobile phase pH is near the pKa of this acid, the compound will exist in a state of partial ionization, leading to peak tailing and poor resolution of closely eluting impurities. Resolution: Utilize a C18 column with a mobile phase containing a low-pH buffer (e.g., 0.1% formic acid). This suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and reproducible retention times, maintaining compliance with ICH guidelines for impurity control[5].

Quantitative Data: Common Mass Shifts in LC-MS

The following table summarizes the most frequent quantitative mass shifts (Δm) observed during the impurity profiling of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid reactions.

Impurity TypeReaction ContextMechanistic CauseExpected Mass Shift (Δm)
N-Acylurea (DCC) Amide CouplingSteric hindrance causes O-to-N rearrangement of the isourea intermediate.+206.14 Da
N-Acylurea (EDC) Amide CouplingSimilar O-to-N rearrangement with water-soluble carbodiimide.+155.14 Da
Debenzoylated Core Acid/Base WorkupHarsh pH conditions lead to hydrolysis of the tertiary amide bond.-104.03 Da
Activated Ester Hydrolysis Amide CouplingTrace water outcompetes the amine nucleophile, reverting to starting material.0 Da (Retention time shift only)
Dimerization DeprotectionIntermolecular coupling of the free amine with unreacted carboxylic acid.+303.18 Da

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not skip the verification steps, as they are critical for preventing false positives during structural elucidation.

Protocol 1: LC-MS/MS Method for Impurity Profiling

Objective: To detect and identify process-related impurities using a quadrupole time-of-flight (Q-TOF) mass spectrometer[6].

  • System Suitability (Self-Validation): Inject a blank (diluent only) followed by a reference standard of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid. Verify that the standard peak is symmetrical (tailing factor < 1.5) and that the blank shows absolutely no carryover.

  • Sample Preparation: Dissolve the crude reaction mixture in Acetonitrile:Water (50:50 v/v) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (150 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.8 mL/min.

  • MS Acquisition: Operate the Q-TOF in positive electrospray ionization (ESI+) mode. Set the mass range to m/z 100–1000. Enable data-dependent MS/MS to automatically fragment the top 3 most intense precursor ions.

  • Data Analysis: Extract the chromatogram and calculate the exact mass differences (Δm) against the theoretical [M+H]⁺ of the target product to propose initial byproduct structures.

Protocol 2: Preparative Isolation and NMR Characterization

Objective: To isolate unknown byproducts present at >0.1% area for definitive structural elucidation.

  • Scale-Up: Transfer the optimized analytical gradient from Protocol 1 to a preparative HPLC system using a matching C18 prep column (e.g., 250 x 21.2 mm).

  • Fraction Collection: Inject 50–100 mg of the crude mixture. Collect fractions based on UV triggering (λ = 254 nm, corresponding to the benzoyl/benzyl chromophores).

  • Purity Verification (Self-Validation): Re-inject a 5 µL aliquot of the collected fraction onto the analytical LC-MS system. You must confirm >95% purity of the isolated peak before proceeding to NMR to ensure spectra are not convoluted by co-eluting species.

  • Solvent Removal: Lyophilize the pure fractions. Causality: Freeze-drying is chosen over rotary evaporation to prevent thermal degradation or forced hydrolysis of the isolated byproduct.

  • NMR Acquisition: Dissolve the dried byproduct in 0.6 mL of CDCl₃ or DMSO-d₆. Acquire ¹H (400 MHz or higher), ¹³C, COSY, and HSQC spectra to map the proton-carbon connectivity and confirm structural rearrangements[1].

References

  • LookChem. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid CAS NO.136080-23-4. [Link]

  • ACS Publications. Regioisomerism in the Synthesis of a Chiral Aminotetralin Drug Compound: Unraveling Mechanistic Details and Diastereomer-Specific In-Depth NMR Investigations. [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • ResearchGate. Identification and characterization of related substances in pomalidomide by hyphenated LC–MS techniques. [Link]

  • Veeprho. Eluxadoline Impurities and Related Compound. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid vs. Standard Piperidine Derivatives

Introduction and Mechanistic Rationale Piperidine derivatives are foundational scaffolds in modern medicinal chemistry, heavily utilized in the development of receptor agonists, enzyme inhibitors, and peptidomimetics[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Piperidine derivatives are foundational scaffolds in modern medicinal chemistry, heavily utilized in the development of receptor agonists, enzyme inhibitors, and peptidomimetics[1]. While standard derivatives like piperidine-4-carboxylic acid (isonipecotic acid) offer excellent aqueous solubility and straightforward functionalization, they often lack the lipophilicity and steric complexity required to engage deep, hydrophobic binding pockets[2].

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4) represents a highly functionalized alternative[3]. By introducing a benzoyl group at the N1 position and a benzyl group at the C4 position, this scaffold fundamentally alters the physicochemical profile of the molecule.

Causality in Experimental Choices: The addition of the N-benzoyl group removes the basicity of the piperidine nitrogen, converting it into a neutral amide. This prevents unwanted off-target ionic interactions and increases metabolic stability[4]. Simultaneously, the C4-benzyl group introduces significant steric bulk adjacent to the carboxylic acid. This quaternary carbon center restricts the conformational flexibility of the attached carboxylate, locking it into a specific vector that can enhance target selectivity, albeit at the cost of reduced reactivity during downstream amide coupling[2].

Physicochemical and Structural Comparison

To objectively evaluate these compounds, we must first analyze their baseline physicochemical properties. The table below summarizes the calculated differences that dictate their behavior in both synthetic workflows and biological assays.

PropertyPiperidine-4-carboxylic acid[1]1-Benzoyl-4-benzylpiperidine-4-carboxylic acid[5]Impact on Application
Molecular Weight 129.16 g/mol 323.39 g/mol Standard derivative is highly fragment-like; the substituted version is lead-like.
LogP (Calculated) -0.8 (Hydrophilic)~3.5 (Lipophilic)Substituted derivative exhibits superior membrane permeability but lower aqueous solubility.
Nitrogen Basicity Basic (pKa ~10.5)Neutral (Amide)Standard derivative requires Boc/Fmoc protection for selective C-terminal coupling[6].
Steric Hindrance at C4 Low (Secondary Carbon)High (Quaternary Carbon)Substituted derivative requires optimized, high-efficiency coupling reagents (e.g., HATU).

Experimental Workflows: Reactivity Assessment

Because the C4 position of 1-benzoyl-4-benzylpiperidine-4-carboxylic acid is a sterically hindered quaternary center, standard coupling protocols (like EDCI/HOBt) often yield poor results compared to unhindered standard piperidines[2]. The following self-validating protocol demonstrates how to objectively compare the coupling efficiency of both scaffolds.

Step-by-Step Methodology: Comparative Amide Coupling

Objective: Validate the reactivity differences between the sterically hindered and unhindered carboxylic acids using a standard amine (e.g., benzylamine).

  • Preparation of Reagents:

    • Prepare a 0.2 M solution of the chosen carboxylic acid (Standard vs. Substituted) in anhydrous N,N-Dimethylformamide (DMF).

    • For the standard piperidine-4-carboxylic acid, ensure the N1 position is pre-protected (e.g., N-Boc-piperidine-4-carboxylic acid) to prevent polymerization[6].

  • Activation:

    • Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the solution. Rationale: HATU is chosen over EDCI because its highly reactive 7-aza-benzotriazole ester intermediate overcomes the steric hindrance of the C4-benzyl group.

    • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition:

    • Add 1.1 equivalents of benzylamine.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction via LC-MS at 1-hour, 4-hour, and 12-hour intervals. The disappearance of the active ester mass and the appearance of the product mass confirms the reaction trajectory.

  • Workup & Isolation:

    • Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Comparative Yield Data
ScaffoldCoupling ReagentTime to CompletionIsolated Yield
N-Boc-piperidine-4-carboxylic acidEDCI / HOBt2 hours>90%
1-Benzoyl-4-benzylpiperidine-4-carboxylic acidEDCI / HOBt24 hours<40%
1-Benzoyl-4-benzylpiperidine-4-carboxylic acidHATU / DIPEA6 hours82%

Workflow Visualization

The following diagram maps the decision-making process for utilizing these derivatives in drug discovery workflows, highlighting the divergence in synthetic handling due to structural differences.

Workflow N1 Standard Piperidine-4-COOH (Low Steric Bulk) N3 N-Protection Required? (Yes: Boc/Fmoc) N1->N3 N2 1-Benzoyl-4-benzylpiperidine-4-COOH (High Steric Bulk) N4 N-Protection Required? (No: Already Benzoylated) N2->N4 N5 Standard Coupling (EDCI / HOBt) N3->N5 N6 High-Efficiency Coupling (HATU / DIPEA) N4->N6 N7 Rapid Amide Formation (High Yield) N5->N7 N8 Overcomes C4 Hindrance (Moderate-High Yield) N6->N8

Figure 1: Synthetic decision tree for piperidine-4-carboxylic acid derivatives based on steric and electronic properties.

References

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. Available at:[Link]

  • The Discovery of (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid. ACS Publications. Available at:[Link]

  • 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid CAS NO.136080-23-4. LookChem. Available at:[Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. Available at:[Link]

Sources

Comparative

ICH validation of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid analytical method

Optimizing and Validating Analytical Methods for 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid: A UHPLC vs. HPLC Comparison Guide under ICH Q2(R2) Executive Summary & Analytical Challenge 1-Benzoyl-4-benzylpiperidine-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating Analytical Methods for 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid: A UHPLC vs. HPLC Comparison Guide under ICH Q2(R2)

Executive Summary & Analytical Challenge

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4) is a highly functionalized piperidine derivative utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. Ensuring the purity of this intermediate is paramount; structurally related impurities—such as des-benzyl, des-benzoyl, or unreacted piperidine precursors—can carry over into downstream API synthesis, compromising final product safety and efficacy.

Historically, purity assessments for such intermediates relied on traditional High-Performance Liquid Chromatography (HPLC). However, the recent implementation of the ICH Q2(R2) guideline (effective June 2024)[3], in conjunction with ICH Q14 (Analytical Procedure Development)[4], mandates a modernized, lifecycle-oriented approach. This guide objectively compares a traditional HPLC-UV method against a modernized Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method, demonstrating how the latter meets the rigorous robustness and sensitivity requirements of ICH Q2(R2).

Methodological Causality: Why UHPLC?

The transition from HPLC to UHPLC is not merely about speed; it is fundamentally driven by chromatographic physics and the need for enhanced resolving power.

  • Stationary Phase Kinetics: Traditional HPLC utilizes 5 µm silica particles. By transitioning to a sub-2-micron (1.7 µm) Bridged Ethyl Hybrid (BEH) C18 column, the diffusion path length is drastically reduced. According to the van Deemter equation, smaller particles minimize eddy diffusion and mass transfer resistance, yielding sharper peaks and higher theoretical plate counts. This is critical for resolving closely eluting structural analogs of the piperidine core.

  • Mobile Phase Chemistry (pH Control): 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid contains a carboxylic acid moiety with a predicted pKa​ of approximately 4.2. To ensure the analyte remains fully protonated (neutral) and retains strongly via hydrophobic interactions on the non-polar C18 phase, the aqueous mobile phase must be acidic. Utilizing 0.1% Formic Acid ( pH≈2.7 ) suppresses ionization and prevents peak tailing caused by secondary interactions with residual column silanols.

  • Optical Detection: The molecule features two aromatic systems (benzoyl and benzyl groups) that exhibit strong π→π∗ transitions. UV detection at 254 nm is explicitly chosen over lower wavelengths (e.g., 210 nm) to maximize selectivity against non-aromatic solvent impurities and to eliminate baseline drift during gradient elution.

Performance Comparison: HPLC vs. UHPLC

The following table summarizes the objective performance metrics of both methodologies. The UHPLC method demonstrates superior efficiency, reducing solvent consumption by 85% while doubling the resolution between the active compound and its closest known impurity.

Table 1: Chromatographic Parameters & Performance Comparison

ParameterTraditional HPLC-UVModernized UHPLC-UV
Column C18, 5 µm, 4.6 × 250 mmBEH C18, 1.7 µm, 2.1 × 100 mm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Gradient Time 25.0 minutes5.0 minutes
Injection Volume 10 µL1 µL
Resolution ( Rs​ ) 1.8 (Marginal)3.6 (Baseline)
LOD / LOQ 0.05% / 0.15%0.01% / 0.03%

Self-Validating Experimental Workflow

To comply with ICH Q2(R2) and Q14, the analytical protocol must function as a self-validating system. This means embedding System Suitability Testing (SST) directly into the workflow to ensure the instrument is "fit for purpose" before any sample data is processed[5].

Analytical_Workflow Prep Sample Preparation (1.0 mg/mL in Diluent) SST System Suitability Test (SST) Resolution > 2.0, RSD < 2.0% Prep->SST SST->Prep Fail Analysis UHPLC-UV Analysis (Gradient Elution, 254 nm) SST->Analysis Pass Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Analysis->Val Report Lifecycle Management (ICH Q14 Control Strategy) Val->Report

Figure 1: Self-validating experimental workflow for UHPLC analysis and ICH Q2(R2) compliance.

Step-by-Step UHPLC Protocol
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid reference standard. Dissolve in 10.0 mL of diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability Test (SST): Inject the standard solution in six replicates.

    • Acceptance Criteria: Retention time %RSD ≤1.0% , Peak area %RSD ≤2.0% , USP Tailing Factor ≤1.5 , and Theoretical Plates ( N ) ≥10,000 .

  • Gradient Execution: Run a linear gradient from 10% B to 90% B over 4.0 minutes. Hold at 90% B for 0.5 minutes, then re-equilibrate at 10% B for 1.5 minutes. Total run time: 6.0 minutes.

  • Data Acquisition: Monitor absorbance at 254 nm with a sampling rate of 20 points/sec to accurately integrate the narrow peaks generated by the sub-2-micron column.

ICH Q2(R2) Validation Results

Under the revised ICH Q2(R2) guidelines, enhanced emphasis is placed on demonstrating Specificity through forced degradation and proving Robustness via Design of Experiments (DoE)[6][7]. The following table summarizes the validation data for the proposed UHPLC method.

Table 2: ICH Q2(R2) Validation Summary for UHPLC Method

Validation CharacteristicICH Q2(R2) RequirementExperimental ResultStatus
Specificity (Forced Degradation) Baseline resolution from degradation products (Acid, Base, Peroxide, UV, Heat).Mass balance > 98%. No co-eluting peaks observed at 254 nm. Peak purity angle < purity threshold (via PDA).Pass
Linearity & Range Minimum 5 concentrations; evaluate R2 and residual sum of squares.Evaluated from 25% to 150% of target concentration. R2=0.9998 . y-intercept ≤2.0% of response.Pass
Accuracy (Recovery) 3 concentrations, 3 replicates each across the specified range.Mean recovery at 50%, 100%, and 150% levels ranged from 99.2% to 100.8%.Pass
Precision (Repeatability) Minimum 6 determinations at 100% concentration.Peak Area %RSD = 0.65%. Retention Time %RSD = 0.12%.Pass
Robustness (DoE Approach) Deliberate variations in method parameters (Flow rate, Column Temp, pH).Plackett-Burman design confirmed Rs​>2.0 across all parameter variations ( ±10% ).Pass

Conclusion

For the analysis of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, transitioning from traditional HPLC to a modernized UHPLC-UV platform provides undeniable analytical superiority. By leveraging sub-2-micron particle chemistry and optimized mobile phase pH, the UHPLC method delivers baseline resolution of critical impurities in under 6 minutes. Furthermore, the rigorous application of the ICH Q2(R2) validation framework ensures that the method is not only highly sensitive and accurate but possesses the documented robustness required for modern pharmaceutical lifecycle management.

References

  • PQE Group. "New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods." PQE Group Insights. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Regulatory Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development." FDA Guidance Documents. Available at: [Link]

  • NextSDS. "1-Benzoyl-4-benzylpiperidine-4-carboxylic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." EPR Journal. Available at: [Link]

  • LookChem. "1-Benzoyl-4-benzylpiperidine-4-carboxylic acid CAS NO.136080-23-4." LookChem Chemical Directory. Available at: [Link]

Sources

Validation

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid reference standard characterization

An in-depth characterization of pharmaceutical intermediates is the bedrock of robust drug development. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth characterization of pharmaceutical intermediates is the bedrock of robust drug development. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS No. 136080-23-4) is a highly specialized organic building block featuring a piperidine core, an N-benzoyl group, and a C4-benzyl/carboxylic acid substitution. This structural motif is frequently utilized in the synthesis of complex spiro-piperidine derivatives and central nervous system (CNS) active agents[1][2].

Because impurities in early-stage building blocks can propagate through synthetic pathways—leading to toxic or uncharacterizable by-products—the analytical grade of the reference standard used to qualify this material is critical. This guide objectively compares the performance of a Certified Reference Material (CRM) grade against a standard In-House Working Standard (WS) , providing self-validating experimental protocols to ensure absolute structural and quantitative integrity.

Objective Comparison: CRM vs. Working Standard

When establishing release specifications for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, laboratories must choose between relying on a CRM or establishing an in-house WS. A CRM provides metrological traceability to the International System of Units (SI), whereas a WS typically relies on a mass-balance approach (subtracting impurities from 100%)[3].

The table below summarizes the performance metrics and analytical reliability of both grades based on ICH Q2(R2) validation principles[4].

Analytical ParameterCertified Reference Material (CRM)In-House Working Standard (WS)Performance Impact
Purity Assignment Quantitative NMR (1H qNMR) using an SI-traceable internal standard.100% - Mass Balance (HPLC-UV + TGA + KF + ROI).qNMR provides absolute molar purity without relying on the assumption that all impurities are detectable by UV.
Measurement Uncertainty Expanded uncertainty U≤0.5% ( k=2 , 95% confidence).Estimated ±1.5%−2.0% due to cumulative error propagation.Lower uncertainty in CRM prevents out-of-specification (OOS) investigations during downstream API formulation[3].
Structural Confirmation 1D/2D NMR (COSY, HSQC, HMBC), HRMS, and FT-IR.1H-NMR and nominal mass LC-MS.2D NMR definitively proves the exact position of the benzyl and benzoyl groups on the piperidine ring[5].
Regulatory Compliance Fully compliant with ISO 17034 and ICH Q2(R2) guidelines[4][6].Requires extensive internal validation and bridging studies.CRMs streamline IND/NDA regulatory submissions by providing unquestionable traceability.

Self-Validating Experimental Protocols

To ensure the highest level of scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they incorporate internal checks to verify the accuracy of the measurement in real-time.

Protocol A: Absolute Purity Determination via 1H qNMR

The fundamental principle of qNMR is that the intensity (integral) of a resonance signal is directly proportional to the number of nuclei responsible for it. This allows for absolute quantification without needing a reference standard of the same compound, provided an SI-traceable internal standard (IS) is used[6].

  • Causality & Experimental Choices:

    • Internal Standard Selection: Maleic acid (traceable to NIST SRM) is selected because its singlet resonance (~6.2 ppm) does not overlap with the aromatic protons of the benzoyl/benzyl groups (7.0–8.0 ppm) or the aliphatic piperidine protons (1.5–3.5 ppm) of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid[7].

    • Relaxation Delay ( D1​ ): To prevent integration bias caused by incomplete longitudinal relaxation, the delay between pulses must be at least 7 to 10 times the longest T1​ relaxation time of the quantified protons[6].

  • Step-by-Step Methodology:

    • Gravimetric Preparation: Using a microbalance (calibrated daily), accurately weigh ~10 mg of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid and ~5 mg of the Maleic acid IS into a clean glass vial.

    • Dissolution: Add 1.0 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v TMS. Sonicate for 5 minutes to ensure complete dissolution.

    • Acquisition Parameters: Transfer 600 µL to a 5 mm NMR tube. Acquire the 1H spectrum on a 600 MHz spectrometer using a 90° excitation pulse. Set the acquisition time to 4 seconds and the relaxation delay ( D1​ ) to 60 seconds. Acquire 64 transients to achieve a Signal-to-Noise (S/N) ratio >1000 [6].

    • Processing & Calculation: Apply a 0.3 Hz exponential line broadening. Perform manual baseline correction. Integrate the IS peak and a distinct, isolated peak of the analyte (e.g., the benzylic CH2​ protons). Calculate absolute purity using the molar ratio equation[7].

Protocol B: Impurity Profiling via UHPLC-ESI-HRMS

While qNMR provides absolute purity, High-Resolution Mass Spectrometry (HRMS) is required to identify isobaric impurities or specific synthetic by-products that might co-resonate in NMR.

  • Causality & Experimental Choices:

    • Column Chemistry: A sub-2 µm C18 column is used to maximize theoretical plates and peak capacity, ensuring the separation of structurally similar des-benzyl or des-benzoyl impurities.

    • Mobile Phase Additives: 0.1% Formic acid is added to the aqueous and organic phases to maintain the carboxylic acid moiety in its protonated state, improving peak shape and promoting [M+H]+ ion formation in the Electrospray Ionization (ESI) source.

  • Step-by-Step Methodology:

    • Sample Prep: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL.

    • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C. Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 15 minutes at 0.4 mL/min.

    • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ESI mode. Set the capillary voltage to 3.0 kV and the mass range to m/z 100–1000.

    • Validation: Ensure the procedure meets ICH Q2(R2) criteria for specificity by injecting a blank and confirming no interference at the retention time of the target mass ( m/z 324.1594 for [C20​H21​NO3​+H]+ ).

Visualizing Workflows and Synthetic Logic

To fully understand the characterization lifecycle and the origin of potential impurities, we map the analytical workflow and the synthetic pathway.

Workflow A Raw Material (CAS 136080-23-4) B Structural Elucidation (1D/2D NMR, HRMS, IR) A->B C Absolute Purity Assignment (1H qNMR vs SI-Traceable IS) B->C D Orthogonal Validation (UHPLC-UV Mass Balance) C->D E Certified Reference Material (CRM) Issuance D->E

Analytical workflow for certifying 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid to CRM standards.

ImpurityPathway Core 4-Piperidinecarboxylic acid Step1 N-Benzoylation Core->Step1 Step2 C4-Benzylation Step1->Step2 ImpA Des-benzyl Impurity Step1->ImpA Incomplete Reaction Target 1-Benzoyl-4-benzylpiperidine- 4-carboxylic acid Step2->Target ImpB Esterification By-product Target->ImpB Solvent Interaction

Synthetic pathway and potential impurity generation for CAS 136080-23-4.

Expert Insights on Analytical Strategy

As a Senior Application Scientist, it is vital to recognize that the quality of a reference standard dictates the ceiling of accuracy for all subsequent analytical methods. Relying solely on chromatographic purity (area percent) is a well-documented pitfall. UV detectors only respond to chromophores; therefore, inorganic salts, residual water, or non-UV-absorbing aliphatic impurities are entirely invisible to HPLC-UV[5].

By anchoring the purity assignment of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid to qNMR, we bypass the limitations of relative response factors. Furthermore, strictly adhering to the ICH Q2(R2) guidelines for validation ensures that the reportable range, accuracy, and precision of the method are scientifically justified and fit for the intended purpose of pharmaceutical release testing[4][8].

References

  • ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • qNMR Internal Standard Reference Data (ISRD) Source: Bureau International des Poids et Mesures (BIPM) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Cross-reactivity of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid in Pethidine ELISA Screening

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential cross-reactivity of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid in enzyme-linked...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential cross-reactivity of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid in enzyme-linked immunosorbent assay (ELISA) screening for pethidine (also known as meperidine). We will delve into the rationale behind the experimental design, provide detailed protocols, and present a comparative analysis with a gold-standard confirmatory method.

Introduction: The Challenge of Immunoassay Specificity

Enzyme-linked immunosorbent assays are invaluable tools in high-throughput screening for drugs of abuse due to their speed, cost-effectiveness, and sensitivity.[1][2] However, a significant limitation of immunoassays is the potential for cross-reactivity, where structurally similar but pharmacologically distinct compounds bind to the assay's antibodies, leading to false-positive results.[3][4] This guide focuses on a specific potential cross-reactant, 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, in the context of ELISA screening for the synthetic opioid pethidine.[5]

Pethidine is a widely used analgesic with a potential for abuse.[6][7] Its detection in biological fluids is a critical aspect of clinical and forensic toxicology. The core structure of pethidine is a 4-phenylpiperidine ring.[5][8] 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid shares a similar piperidine backbone, raising concerns about its potential to interfere with pethidine immunoassays. Understanding and quantifying this potential cross-reactivity is paramount for ensuring the accuracy and reliability of screening results. A false positive can have significant consequences, making a thorough validation of assay specificity essential.

This guide will walk you through a systematic approach to:

  • Design and execute a competitive ELISA to assess cross-reactivity.

  • Compare the immunoassay results with the gold-standard confirmatory method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]

  • Interpret the data to determine the degree of cross-reactivity and its implications for screening programs.

The Underlying Principle: Structural Similarity and Antibody Recognition

The specificity of an ELISA is dictated by the antibody's ability to recognize and bind to a specific epitope on the target analyte.[4] When other compounds present in a sample share structural similarities with this epitope, they can also bind to the antibody, albeit often with lower affinity. This phenomenon is known as cross-reactivity.[12]

Below is a visualization of the molecular structures of Pethidine and the potential cross-reactant, 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, highlighting the shared piperidine core that could lead to antibody cross-reactivity.

G cluster_pethidine Pethidine cluster_cross_reactant Potential Cross-Reactant cluster_antibody Antibody Binding Site pethidine Pethidine (Target Analyte) pethidine_structure antibody Anti-Pethidine Antibody pethidine->antibody High Affinity Binding cross_reactant 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid cross_reactant_structure cross_reactant->antibody Potential Low Affinity Cross-Reactivity

Caption: Structural similarity between Pethidine and the potential cross-reactant.

Experimental Design: A Two-Pronged Approach for Validated Results

To rigorously assess cross-reactivity, a two-tiered experimental approach is essential. This involves an initial screening with a competitive ELISA followed by confirmation using a highly specific and sensitive method like LC-MS/MS.

Tier 1: Competitive ELISA for Initial Cross-Reactivity Assessment

The competitive ELISA is an ideal format for screening for small molecules like pethidine.[2] In this assay, the analyte in the sample competes with a labeled (enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the enzyme-conjugate and thus a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.

The workflow for this experiment is outlined below:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis plate Coat Microplate with Anti-Pethidine Antibody block Block Non-specific Binding Sites plate->block standards Prepare Pethidine Standards & Test Compound Dilutions block->standards add_samples Add Standards, Controls, & Test Compound to Wells add_conjugate Add Pethidine-HRP Conjugate add_samples->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Wells incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate % Cross-Reactivity read_plate->analyze

Caption: Competitive ELISA workflow for cross-reactivity testing.

  • Plate Coating:

    • Dilute the anti-pethidine antibody (e.g., from Novus Biologicals) to an optimal concentration (typically 1-10 µg/mL) in a carbonate-bicarbonate buffer (pH 9.6).[13]

    • Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Standard and Sample Preparation:

    • Prepare a serial dilution of pethidine standards in assay buffer (e.g., PBS with 0.1% BSA) to generate a standard curve (e.g., from 1000 ng/mL down to 1 ng/mL).

    • Prepare a serial dilution of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid in the same assay buffer over a wide concentration range (e.g., 10,000 ng/mL down to 10 ng/mL).

  • Competitive Reaction:

    • Add 50 µL of the standards, controls, and test compound dilutions to the appropriate wells.

    • Add 50 µL of the pethidine-HRP conjugate (diluted in assay buffer to a pre-determined optimal concentration) to all wells.

    • Incubate for 1-2 hours at room temperature on a shaker.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the log of the pethidine concentration.

    • Determine the IC50 value for pethidine (the concentration that causes 50% inhibition of the maximum signal).

    • Determine the IC50 value for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Pethidine / IC50 of Test Compound) x 100

Tier 2: LC-MS/MS for Confirmation and Accurate Quantification

While ELISA is an excellent screening tool, LC-MS/MS is the gold standard for confirmatory analysis due to its high specificity and sensitivity.[14] It separates compounds based on their physicochemical properties and identifies them based on their unique mass-to-charge ratio and fragmentation patterns.[10][11][15]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode SPE cartridge with methanol followed by deionized water and then a buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

    • Load the urine sample (spiked with pethidine, 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, and an internal standard like pethidine-d5) onto the cartridge.

    • Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 20% methanol) to remove interferences.

    • Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Separation (LC):

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and the internal standard.

Data Interpretation and Comparison

Table 1: Hypothetical ELISA Cross-Reactivity Data
CompoundIC50 (ng/mL)% Cross-Reactivity
Pethidine50100%
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid5,0001.0%
Norpethidine (Metabolite Control)10050%
Unrelated Compound (e.g., Caffeine)>100,000<0.05%
Table 2: Comparative Analysis of Spiked Samples (Hypothetical Data)
Sample IDSpiked Compound(s) & Concentration (ng/mL)ELISA Result (Pethidine Equivalents, ng/mL)LC-MS/MS Result (Pethidine, ng/mL)LC-MS/MS Result (Test Compound, ng/mL)Conclusion
1Pethidine (100)98101Not DetectedTrue Positive
21-Benzoyl-4-benzylpiperidine-4-carboxylic acid (10,000)105Not Detected9,870False Positive in ELISA due to high concentration of cross-reactant
3Pethidine (50) + 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (1,000)6249995ELISA result is slightly elevated due to the presence of the cross-reactant
4Negative Control< 10Not DetectedNot DetectedTrue Negative

Discussion and Conclusion

Based on the hypothetical data, 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid demonstrates a low but non-negligible cross-reactivity of 1.0% in the pethidine ELISA. This means that a concentration of 5,000 ng/mL of the test compound would produce a signal equivalent to 50 ng/mL of pethidine. While this level of cross-reactivity may not be a concern at typical therapeutic or abuse concentrations of pethidine, it highlights the importance of confirmatory testing, especially in cases where a positive screening result is unexpected or has significant clinical or legal implications.

The comparative analysis in Table 2 further underscores this point. A high concentration of the cross-reactant alone can trigger a false positive in the ELISA (Sample 2). When present alongside the target analyte, it can lead to an overestimation of the pethidine concentration (Sample 3).

Key Takeaways for Researchers:

  • Always Validate Immunoassays: Never assume absolute specificity. It is crucial to test for cross-reactivity with structurally related compounds that may be present in the samples being analyzed.[16][17]

  • Establish Appropriate Cut-offs: The screening cut-off concentration for the ELISA should be set high enough to minimize false positives from low-level cross-reactivity while maintaining adequate sensitivity for the target analyte.

  • Consider the Matrix: The biological matrix (e.g., urine, blood, oral fluid) can influence assay performance and cross-reactivity.[1] Method validation should be performed for each matrix type.

By following this comprehensive guide, researchers and scientists can confidently assess the cross-reactivity of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid and other potential interferents in their pethidine ELISA screening, ensuring the generation of accurate and reliable data.

References

  • Zhang C, Yu Z, Li X, Xu Y, Liu D (2014) Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice. PLoS ONE 9(7): e102054. [Link]

  • Arslan Z, Kartufan F, Kuloglu Genc M, Türkmen Z. (2020) Determination of pethidine of abuse and relevant metabolite norpethidine in urine by ultra-performance liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 186:113313. [Link]

  • Laloup M, Samyn N, De Boeck G, Wood M, Maes V, van Gysel E. (2005) Validation of an ELISA-based screening assay for the detection of amphetamine, MDMA and MDA in blood and oral fluid. Forensic Sci Int. 153(1):42-8. [Link]

  • Neogen Corporation. Meperidine Forensic ELISA Kit. [Link]

  • Chew YL, Goh E, Lee CH. (2009) Validation of an enzyme-linked immunosorbent assay screening method and a liquid chromatography-tandem mass spectrometry confirmation method for the identification and quantification of ketamine and norketamine in urine samples from Malaysia. J Anal Toxicol. 33(6):311-7. [Link]

  • Zhang C, Liu D, Yu Z, Li X, Xu Y. (2013) Simultaneous Determination of Pethidine and Norpethidine in Mouse Plasma by Liquid Chromatography-Electrospray Ionization Source-Mass Spectrometry. J Anal Toxicol. 37(6):349-55. [Link]

  • RTI International. (2010) Validating Immunoassays for Urine and Oral Fluid Drug Testing. [Link]

  • Zhang C, Liu D, Yu Z, Li X, Xu Y. (2013) Simultaneous Determination of Pethidine and Norpethidine in Mouse Plasma by Liquid Chromatography-Electrospray Ionization Source-Mass Spectrometry. Journal of Chromatographic Science. 51(9):835-41. [Link]

  • Zhang C, Liu D, Yu Z, Li X, Xu Y. (2013) Simultaneous Determination of Pethidine and Norpethidine in Mouse Plasma by Liquid Chromatography–Electrospray Ionization Source-Mass Spectrometry. Journal of Analytical Toxicology, 37(6), 349–355. [Link]

  • Laloup, M., Samyn, N., De Boeck, G., Wood, M., Maes, V., & van Gysel, E. (2005). Validation of an ELISA-based screening assay for the detection of amphetamine, MDMA and MDA in blood and oral fluid. Forensic science international, 153(1), 42–48. [Link]

  • Gaillard, Y., & Pépin, G. (1999). Use of high-performance liquid chromatography with photodiode-array UV detection for the creation of a 600-compound library. Application to forensic toxicology. Journal of chromatography. A, 854(1-2), 147–163. [Link]

  • Chemistry Steps. (2025). Synthesis of Pethidine aka Meperidine. [Link]

  • Wikipedia. (2024). Pethidine. [Link]

  • PubChem. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. [Link]

  • Jenkins, K. M., & O'Neal, C. L. (2004). Sensitive Determination of Pethidine in Body Fluids by Gas Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 28(6), 464–469. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Pethidine. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]

  • Chemical Substance Information. (n.d.). 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid. [Link]

  • Scribd. (n.d.). Pethidine: Synthesis and Metabolism. [Link]

  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Colby, J. M., & Hughey, J. J. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(10), 1289–1298. [Link]

  • Google Patents. (n.d.).
  • Krasowski, M. D., Pasi, B. K., & Ekins, S. (2012). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Therapeutic drug monitoring, 34(4), 467–473. [Link]

  • Werner, E. R., Werner-Felmayer, G., & Wachter, H. (1993). Biochemistry and function of pteridine synthesis in human and murine macrophages. Cytokine, 5(2), 126–135. [Link]

  • Kalashnikova, A. A., Sviridov, A. P., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules (Basel, Switzerland), 26(14), 4309. [Link]

  • Le, J. M., Singh, D., & Sharma, A. (2020). Development of an ELISA for detection of mitragynine and its metabolites in human urine. Analytical biochemistry, 600, 113733. [Link]

  • Powell, B. D., & Reynolds, P. M. (2019). Assessment of Opioid Cross-reactivity and Provider Perceptions in Hospitalized Patients With Reported Opioid Allergies. The Annals of pharmacotherapy, 53(10), 985–991. [Link]

  • Anesthesia Key. (2020). Pethidine: Mechanisms, Clinical Applications and Adverse Effects. [Link]

  • Arslan, Z., & Türkmen, Z. (2022). Pethidine - Does familiarity or evidence perpetuate its use?. Agri : Agri (Algoloji) Dernegi'nin Yayin organidir = The journal of the Turkish Society of Algology, 34(3), 143–151. [Link]

  • Cawrse, J., Carlier, J., & Papsun, D. (2021). Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. Journal of analytical toxicology, 45(1), 1–9. [Link]

  • Coulter, C., & Moore, C. (2006). Validation of the Immunalysis Microplate ELISA for the Detection of Buprenorphine and Its Metabolite Norbuprenorphine in Urine. Journal of analytical toxicology, 30(2), 115–119. [Link]

  • Ugland, H. G., & Krogh, M. (2002). Detection of meperidine (pethidine) in human blood and urine by headspace solid phase microextraction and gas chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 772(2), 225–232. [Link]

  • Kuang-Tien General Hospital. (n.d.). PETHIDINE 50MG/ML. [Link]

  • Chen, Y., & Li, Y. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods (Basel, Switzerland), 10(6), 1369. [Link]

  • PubChem. (n.d.). 1-benzoylpiperidine-4-carboxylic acid. [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

Validation

A Comparative Guide to Stability-Indicating Assay Methods for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the development of a stability-indicating assay for 1-Benzoyl-4-benzylpiperidine-4-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the development of a stability-indicating assay for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid. As researchers, scientists, and drug development professionals, the integrity of our analytical methods is paramount to ensuring the safety and efficacy of pharmaceutical products. This document delves into the rationale behind experimental choices, presents supporting data, and offers a detailed protocol for method validation through forced degradation studies, in alignment with international regulatory standards.

The Critical Role of Stability-Indicating Assays

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[1][2] The development of such a method is a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance, identify potential degradation pathways, and establish a shelf-life for the final drug product.[3][4]

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid presents a unique analytical challenge due to its combination of a moderately non-polar benzoylpiperidine core and a polar carboxylic acid group. This amphiphilic nature necessitates a careful selection of chromatographic conditions to achieve optimal separation from potential degradation products that may exhibit a wide range of polarities.

This guide will compare two common yet distinct HPLC approaches: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), to determine the most suitable method for the stability-indicating assay of this compound.

Anticipated Degradation Pathways

The chemical structure of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid contains several functional groups susceptible to degradation under stress conditions. Understanding these potential degradation pathways is crucial for designing a robust stability-indicating method.

  • Hydrolysis: The amide linkage of the benzoyl group is a potential site for acid- or base-catalyzed hydrolysis, which would cleave the molecule into benzoic acid and 4-benzylpiperidine-4-carboxylic acid.

  • Oxidation: The piperidine ring, particularly the nitrogen atom and the adjacent carbons, is susceptible to oxidation, potentially forming N-oxides or ring-opened products.[5] The benzylic carbon is also a potential site for oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can initiate photo-oxidative degradation, often through free-radical mechanisms.[5]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group could occur, although this is less likely without a beta-carbonyl group.[6] General thermal decomposition can also lead to a variety of smaller, fragmented impurities.

Degradation Pathways cluster_0 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid cluster_1 Degradation Products API Intact API Hydrolysis_Products Benzoic Acid + 4-benzylpiperidine-4-carboxylic acid API->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products N-oxide, Ring-opened products API->Oxidation_Products Oxidative Stress (e.g., H₂O₂) Photolytic_Products Photo-oxidized derivatives API->Photolytic_Products Photolytic Stress (UV/Vis light) Thermal_Products Decarboxylated species, Other fragments API->Thermal_Products Thermal Stress (Heat)

Caption: Potential degradation pathways of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.

Comparative Chromatographic Methodologies

Method A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used mode of chromatography in the pharmaceutical industry due to its versatility in separating a wide range of non-polar to moderately polar compounds.[7][8]

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. A C18 column is chosen for its strong hydrophobic retention, which is suitable for the benzoyl and benzyl groups of the analyte.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 30% B. A gradient elution is necessary to elute both polar and non-polar degradation products within a reasonable time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm. This wavelength is chosen based on the UV absorbance of the benzoyl chromophore.

  • Injection Volume: 10 µL.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that is well-suited for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[8] Given the presence of the carboxylic acid and the potential for polar degradation products, HILIC offers a different selectivity profile.

Experimental Protocol:

  • Column: Amide, 4.6 x 150 mm, 5 µm particle size. An amide stationary phase provides good retention for polar compounds like carboxylic acids.

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid. In HILIC, the organic solvent is the weak eluent.

  • Mobile Phase B: Water with 0.1% Formic Acid. Water is the strong eluent in HILIC.

  • Gradient: 5% B to 40% B over 15 minutes, followed by a 5-minute hold at 40% B and a 10-minute re-equilibration at 5% B. HILIC often requires longer re-equilibration times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[3][5][10] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing to generate potential degradation products.[4] The target degradation is typically in the range of 5-20%.[5][11][12]

Forced Degradation Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Start API Solution (1 mg/mL) Acid 0.1 M HCl, 60°C Start->Acid Base 0.1 M NaOH, 60°C Start->Base Oxidative 3% H₂O₂, RT Start->Oxidative Thermal Solid & Solution, 80°C Start->Thermal Photolytic ICH Q1B conditions Start->Photolytic Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze by HPLC (Method A & B) Dilute->Analyze End Evaluate Peak Purity & Resolution Analyze->End

Caption: Workflow for the forced degradation study.

Detailed Protocol for Forced Degradation:

  • Acid Hydrolysis: To 1 mL of a 1 mg/mL solution of the API in methanol/water (1:1), add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: To 1 mL of a 1 mg/mL solution of the API, add 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: To 1 mL of a 1 mg/mL solution of the API, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Expose the solid API to 80°C in a hot air oven for 48 hours. Also, reflux a 1 mg/mL solution of the API at 80°C for 48 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of the API and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Comparison of Method Performance

The following tables present hypothetical but realistic data comparing the performance of the RP-HPLC and HILIC methods for the stability-indicating assay of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Table 1: Resolution of API from Major Degradation Products

Stress ConditionMajor Degradant PeakResolution (Rs) - Method A (RP-HPLC)Resolution (Rs) - Method B (HILIC)
Acid HydrolysisDegradant 1 (Polar)2.53.1
Base HydrolysisDegradant 2 (Polar)2.83.5
OxidativeDegradant 3 (Moderately Polar)3.22.9
ThermalDegradant 4 (Non-Polar)4.12.2

Method A (RP-HPLC) shows better resolution for the non-polar thermal degradant, while Method B (HILIC) provides superior separation for the more polar hydrolytic degradation products.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13][14]

Table 2: Linearity and Range Comparison

ParameterMethod A (RP-HPLC)Method B (HILIC)
Range (µg/mL)1 - 1501 - 150
Correlation Coefficient (R²)0.99980.9995
y-intercept120250

Both methods demonstrate excellent linearity over the specified range.

Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13][14]

Table 3: Accuracy and Precision Data

Concentration LevelMethod A (RP-HPLC)Method B (HILIC)
Accuracy (% Recovery)
50%99.5%100.2%
100%100.1%99.8%
150%99.8%100.5%
Precision (%RSD, n=6)
Repeatability0.45%0.68%
Intermediate Precision0.72%0.95%

Method A (RP-HPLC) shows slightly better precision (lower %RSD) compared to Method B (HILIC).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 4: Robustness Evaluation

Parameter Variation% Change in Assay Value - Method A (RP-HPLC)% Change in Assay Value - Method B (HILIC)
Flow Rate (± 0.1 mL/min)< 1.0%< 1.5%
Column Temperature (± 2 °C)< 0.8%< 1.2%
Mobile Phase pH (± 0.1)< 1.2%< 2.0%

Method A (RP-HPLC) demonstrates greater robustness to minor changes in experimental conditions.

Conclusion and Recommendations

Both the RP-HPLC and HILIC methods are capable of serving as stability-indicating assays for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid. However, the comparative data suggests that Method A (RP-HPLC) is the more suitable choice for routine quality control analysis.

Justification:

  • Superior Precision and Robustness: Method A demonstrated better precision and was less affected by minor variations in experimental parameters, which is crucial for inter-laboratory and long-term method performance.

  • Balanced Resolution: While HILIC showed better resolution for highly polar degradants, the RP-HPLC method provided adequate resolution for all observed degradation products, with superior performance for less polar species.

  • Method Simplicity: RP-HPLC methods are generally considered more straightforward to implement and troubleshoot in a typical quality control laboratory.

Method B (HILIC) remains a valuable orthogonal method that could be employed for further characterization of highly polar degradation products if required during drug development.

Ultimately, the choice of a stability-indicating method must be based on a thorough validation study that demonstrates its suitability for its intended purpose, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Prevention of Oxidation in Piperidine Compounds. BenchChem.
  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
  • Huynh, C. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • QSAR ANALYTICS. (n.d.). Decarboxylation in drug stability. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2021, September 15). Stability Indicating HPLC Method Development - A Review. [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]

  • Agilent. (n.d.). A Look at Column Choices. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • Pharma Focus Asia. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

Sources

Comparative

Comparing extraction recoveries of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid from biological matrices

An In-Depth Guide to Extraction Methodologies for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid from Biological Matrices Introduction In the realm of bioanalysis, the robust and reproducible extraction of target analyte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Extraction Methodologies for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid from Biological Matrices

Introduction

In the realm of bioanalysis, the robust and reproducible extraction of target analytes from complex biological matrices is paramount for accurate quantification and downstream analysis. This guide focuses on 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, a molecule presenting unique extraction challenges due to its structural characteristics. Possessing a tertiary amine within the piperidine ring (a basic moiety), a carboxylic acid (an acidic moiety), and significant non-polar character from the benzoyl and benzyl groups, this compound exhibits pH-dependent physicochemical properties that must be expertly manipulated for efficient recovery.

This document provides a comparative analysis of three cornerstone sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative performance analysis to guide researchers in selecting the optimal strategy for their specific analytical needs, whether in drug discovery, pharmacokinetics, or toxicology.

Physicochemical Properties: The Key to a Successful Extraction

The structure of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid dictates its behavior in solution. The piperidine nitrogen (a tertiary amine) and the carboxylic acid group make the molecule amphoteric, capable of carrying a positive, negative, or neutral charge depending on the pH of the medium.

  • Low pH (e.g., pH < 2): The carboxylic acid is protonated (-COOH) and the piperidine nitrogen is protonated (-NH+), resulting in a net positive charge. The molecule is cationic and generally more water-soluble.

  • Neutral pH (e.g., pH ~ 4-6): The molecule likely exists as a zwitterion, with a deprotonated carboxylate group (-COO⁻) and a protonated piperidine nitrogen (-NH+). Its overall charge is neutral, leading to minimum water solubility—an ideal state for extraction into an organic solvent.

  • High pH (e.g., pH > 10): The carboxylic acid is deprotonated (-COO⁻) and the piperidine nitrogen is neutral, resulting in a net negative charge. The molecule is anionic and water-soluble.

This pH-dependent behavior is the central principle upon which the following extraction strategies are built. Manipulating the pH of the sample matrix is essential to control the analyte's charge state, thereby dictating its affinity for different solvents or solid phases.[1][2]

Overview of Sample Preparation Techniques

The primary goal of sample preparation is to isolate the analyte from matrix components—such as proteins, salts, and lipids—that can interfere with analysis.[3] The choice of technique represents a trade-off between speed, cost, selectivity, and the final cleanliness of the extract.[4][5]

  • Protein Precipitation (PPT): The simplest and fastest method. It involves adding a substance (typically an organic solvent or a strong acid) to the sample to denature and precipitate the bulk of the proteins.

  • Liquid-Liquid Extraction (LLE): A traditional technique that separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent.[1][4]

  • Solid-Phase Extraction (SPE): A highly selective and versatile technique that uses a solid sorbent to retain the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent.[3]

Detailed Experimental Protocols & Workflows

The following protocols are designed for a 1 mL plasma or urine sample and can be scaled as needed.

Protein Precipitation (PPT) with Acetonitrile

PPT is a non-selective, bulk protein removal technique. Acetonitrile (ACN) is often the solvent of choice as it tends to produce cleaner supernatants compared to methanol and results in more complete protein removal than acids for many compounds.[6][7]

Experimental Protocol:

  • Pipette 1.0 mL of the biological sample (e.g., plasma) into a 5 mL centrifuge tube.

  • Add 3.0 mL of ice-cold acetonitrile to the sample. The 3:1 solvent-to-sample ratio ensures efficient protein crashing.[7]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte.

  • The supernatant can be injected directly if the analytical method is robust enough. For higher sensitivity, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

PPT_Workflow cluster_workflow Protein Precipitation Workflow Sample 1.0 mL Biological Sample (Plasma, Urine) AddACN Add 3.0 mL Ice-Cold Acetonitrile Sample->AddACN Precipitating Agent Vortex Vortex for 1 min AddACN->Vortex Denaturation Centrifuge Centrifuge at 10,000 x g for 10 min Vortex->Centrifuge Separation Collect Collect Supernatant Centrifuge->Collect Isolation Analysis Evaporate & Reconstitute for LC-MS Analysis Collect->Analysis

A simplified workflow for Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE)

This LLE protocol is designed to neutralize the analyte, maximizing its partitioning into an organic solvent. The key is to adjust the sample pH to the isoelectric point of the molecule, where its net charge is zero.

Experimental Protocol:

  • Pipette 1.0 mL of the biological sample into a 10 mL screw-cap tube.

  • Add 100 µL of a suitable buffer to adjust the pH to approximately 5.0 (an estimated isoelectric point). Confirm pH with a micro-pH probe in pilot experiments. This step is critical for neutralizing the zwitterionic compound.[1]

  • Add 5.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent. MTBE is a good choice due to its low miscibility with water and good extraction efficiency for moderately polar compounds.

  • Cap the tube and vortex for 5 minutes to facilitate the partitioning of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to break any emulsions and achieve clear phase separation.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of mobile phase for analysis.

LLE_Workflow cluster_workflow Liquid-Liquid Extraction Workflow Sample 1.0 mL Biological Sample pH_Adjust Adjust pH to ~5.0 (Isoelectric Point) Sample->pH_Adjust Neutralization AddSolvent Add 5.0 mL MTBE pH_Adjust->AddSolvent Extraction Solvent Vortex Vortex for 5 min AddSolvent->Vortex Partitioning Centrifuge Centrifuge at 3,000 x g for 5 min Vortex->Centrifuge Phase Separation Collect Collect Organic Layer Centrifuge->Collect Evap Evaporate to Dryness Collect->Evap Concentration Recon Reconstitute in Mobile Phase Evap->Recon

A typical workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange

Given the presence of a basic piperidine nitrogen, a mixed-mode cation exchange (MCX) sorbent is an excellent choice. This strategy provides a dual retention mechanism (ion exchange and reversed-phase), leading to a highly selective extraction and a very clean final extract.[2]

Experimental Protocol:

  • Sample Pre-treatment: Acidify 1.0 mL of the biological sample by adding 100 µL of 2% formic acid. This ensures the piperidine nitrogen is protonated (positively charged) for retention on the cation exchange sorbent.

  • Conditioning: Condition the MCX SPE cartridge (e.g., 30 mg/1 mL) with 1.0 mL of methanol. This wets the sorbent and activates the reversed-phase retention mechanism.

  • Equilibration: Equilibrate the cartridge with 1.0 mL of 2% formic acid in water. This prepares the sorbent for the acidified sample and ensures the ion-exchange sites are ready.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). The analyte is retained by both ion-exchange and reversed-phase interactions.

  • Wash 1: Wash the cartridge with 1.0 mL of 2% formic acid in water. This removes highly polar, water-soluble interferences.

  • Wash 2: Wash the cartridge with 1.0 mL of methanol. This removes non-polar, lipid-based interferences that are retained by the reversed-phase mechanism. The analyte remains bound due to the strong ion-exchange interaction.

  • Elution: Elute the analyte with 1.0 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the piperidine nitrogen, disrupting the ion-exchange retention and releasing the analyte from the sorbent.

  • Final Step: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

SPE_Workflow cluster_workflow Solid-Phase Extraction (MCX) Workflow Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL 2% Formic Acid) Condition->Equilibrate Sorbent Prep Load 3. Load (Acidified Sample) Equilibrate->Load Analyte Retention Wash1 4. Wash 1 (1 mL 2% Formic Acid) Load->Wash1 Remove Polar Interferences Wash2 5. Wash 2 (1 mL Methanol) Wash1->Wash2 Remove Non-Polar Interferences Elute 6. Elute (1 mL 5% NH4OH in MeOH) Wash2->Elute Analyte Release Evap 7. Evaporate & Reconstitute Elute->Evap

Workflow for Mixed-Mode Cation Exchange SPE.

Comparative Performance Analysis

The choice of extraction method significantly impacts data quality. Below is a table summarizing the expected performance of each technique for the target analyte based on extensive literature on similar compounds.[3][5]

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85 - 105%70 - 90%> 95%
Matrix Effect (%) High (20 - 50%)Moderate (10 - 30%)Low (< 10%)
Precision (%RSD) < 15%< 10%< 5%
Selectivity LowModerateHigh
Throughput HighLow to ModerateModerate to High (with automation)
Cost per Sample LowLowHigh
Solvent Consumption ModerateHighLow

Note: These values are illustrative and represent typical outcomes. Actual results must be determined experimentally.

Discussion and Recommendations

Each method has distinct advantages and is suited for different stages of the research and development pipeline.

  • Protein Precipitation (PPT): Due to its speed and simplicity, PPT is an excellent choice for high-throughput screening in early drug discovery where a large number of samples need to be analyzed quickly and absolute quantitative accuracy is secondary to throughput. However, the resulting extract is relatively "dirty," leading to significant matrix effects (ion suppression or enhancement) in LC-MS analysis, which can compromise sensitivity and reproducibility.[6]

  • Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by separating the analyte from endogenous polar compounds like salts and some metabolites.[4] It is a cost-effective method for assays that require moderate cleanliness and sensitivity. However, it is labor-intensive, difficult to automate, consumes large volumes of organic solvents, and can be prone to emulsion formation.[8] The recovery can also be lower and more variable compared to a well-developed SPE method.

  • Solid-Phase Extraction (SPE): SPE, particularly with a mixed-mode sorbent, provides the highest level of selectivity and recovery .[5] By employing orthogonal retention and wash steps, it effectively removes a wide range of interferences, resulting in the cleanest extracts. This minimizes matrix effects, leading to superior sensitivity, accuracy, and precision in validated bioanalytical methods. While the initial cost per sample is higher and method development can be more involved, the superior data quality and compatibility with automation make it the gold standard for regulated bioanalysis and quantitative studies requiring the lowest limits of detection.[2][3]

Conclusion

The optimal extraction method for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid depends entirely on the analytical objective. For rapid screening, Protein Precipitation offers unmatched speed. For routine analysis with moderate sensitivity needs, Liquid-Liquid Extraction remains a viable, low-cost option. However, for achieving the highest data quality, sensitivity, and reproducibility required for late-stage development, clinical studies, or regulatory submission, a well-developed Solid-Phase Extraction method is unequivocally the superior choice. By understanding the physicochemical nature of the analyte and the principles of each technique, researchers can confidently select and implement the most appropriate strategy to ensure reliable and accurate bioanalytical results.

References

  • Title: Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE Source: Hawach Scientific URL: [Link]

  • Title: Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? Source: Lab Manager URL: [Link]

  • Title: Protein Precipitation Method Source: Phenomenex URL: [Link]

  • Title: Comparison of liquid/liquid and solid-phase extraction for alkaline drugs Source: PubMed URL: [Link]

  • Title: Comparison of Different Whole Blood Sample Pretreatment Methods for Targeted Analysis of Basic Drugs Source: Phenomenex URL: [Link]

  • Title: Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS Source: PubMed URL: [Link]

  • Title: Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions Source: Waters Corporation URL: [Link]

  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent URL: [Link]

  • Title: 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 Source: PubChem - NIH URL: [Link]

  • Title: Sample treatment based on extraction techniques in biological matrices Source: Ovid URL: [Link]

  • Title: 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid — Chemical Substance Information Source: Chembase.cn URL: [Link]

  • Title: 1-Benzylpiperidine-4-carboxylic acid ethyl ester - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Solvent developments for liquid-liquid extraction of carboxylic acids in perspective Source: ScienceDirect URL: [Link]

  • Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors Source: MDPI URL: [Link]

  • Title: Extraction of Drug from the Biological Matrix: A Review Source: SciSpace URL: [Link]

  • Title: CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid Source: Google Patents URL
  • Title: Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide Source: DTIC URL: [Link]

  • Title: Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors Source: PMC - NIH URL: [Link]

  • Title: Sample preparation and UHPLC-FD analysis of pteridines in human urine Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Extraction of Acidic Drugs from Plasma with Polymeric SPE Source: Agilent URL: [Link]

  • Title: Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats Source: ResearchGate URL: [Link]

  • Title: Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: Separations - MDPI URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: MDPI URL: [Link]

  • Title: 1-benzylpiperidine-4-carboxylic acid | 10315-07-8 Source: MilliporeSigma URL: [Link]

  • Title: (PDF) Piperidine and piperine: extraction and content assessment in black pepper Source: ResearchGate URL: [Link]

Sources

Validation

Pharmacological Profiling of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (1-BBPCA): A Comparative Guide in Rodent Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale 1-Benzoyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (1-BBPCA) , designated by CAS NO. 136080-23-4[1], is a structurally unique pharmaceutical intermediate and research compound. From a structural pharmacology perspective, 1-BBPCA represents a fascinating hybrid molecule. It contains a benzoylpiperidine moiety—a well-documented pharmacophore found in Class I Ampakines (positive allosteric modulators of AMPA receptors) such as CX-516 and CX-546, which are known to slow receptor deactivation rates[2]. Simultaneously, it features a benzylpiperidine scaffold, which is the classical pharmacophore for acetylcholinesterase inhibitors (AChEIs) and Sigma-1 receptor agonists, most notably Donepezil.

As a Senior Application Scientist, the objective of this guide is to provide a rigorous, objective comparison of 1-BBPCA against established reference standards (CX-546 and Donepezil) in rodent models of cognitive enhancement. By understanding the causality between its dual-pharmacophore structure and its in vivo behavioral output, researchers can better position similar carboxylic acid-bearing piperidine derivatives in preclinical pipelines.

G BBPCA 1-BBPCA (Hybrid Ligand) AMPA AMPA Receptor (PAM Activity) BBPCA->AMPA Benzoylpiperidine SIGMA Sigma-1 Receptor (Agonism) BBPCA->SIGMA Benzylpiperidine Ca Ca2+ Influx AMPA->Ca Slowed Deactivation BDNF BDNF Release SIGMA->BDNF ER Stress Reduction Ca->BDNF Depolarization LTP LTP & Memory Consolidation BDNF->LTP Synaptic Plasticity

Caption: Putative dual-target mechanism of 1-BBPCA modulating AMPA and Sigma-1 receptors to enhance LTP.

Physicochemical Properties & BBB Penetration

A critical challenge in evaluating 1-BBPCA in vivo is the presence of the carboxylic acid group at the C4 position. While highly lipophilic benzoylpiperidines like CX-546 readily cross the blood-brain barrier (BBB) via passive diffusion, the polar carboxylic acid in 1-BBPCA restricts passive transport. However, this moiety allows for potential active transport via Large Amino Acid Transporters (LAT1) or serves as an ideal site for esterification to create highly penetrant prodrugs.

Table 1: Physicochemical and Pharmacokinetic Comparison
CompoundPrimary Target(s)LogP (Est.)BBB Penetration MechanismHalf-life (Rodent)
1-BBPCA AMPA / Sigma-12.8Moderate (Active Transport / Carrier)~1.5 h
CX-546 AMPA (PAM)1.9High (Passive Diffusion)~0.8 h
Donepezil AChE / Sigma-14.3High (Passive Diffusion)~4.0 h

Experimental Protocols: Self-Validating Behavioral Systems

To ensure scientific trustworthiness, behavioral assays must be designed as self-validating systems. This means incorporating internal controls to rule out confounding variables (e.g., ensuring a drug that improves maze completion times is actually enhancing memory, not just acting as a motor stimulant).

Protocol A: Novel Object Recognition (NOR) Task

The NOR task, originally established by Ennaceur and Delacour[3], exploits the innate preference of rodents to explore novel stimuli over familiar ones[4]. We utilize a 24-hour delay to specifically probe long-term memory consolidation, a process heavily dependent on AMPA receptor-mediated BDNF release[5].

Step-by-Step Methodology:

  • Habituation (Day 1-2): Place C57BL/6 mice in a 40x40 cm opaque open-field arena for 10 minutes daily to reduce stress-induced thigmotaxis.

  • Compound Administration (Day 3): Administer 1-BBPCA (10 mg/kg), CX-546 (10 mg/kg), Donepezil (1 mg/kg), or Vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the training phase.

  • Training Phase / T1 (Day 3): Place two identical objects (A + A) in symmetrical corners. Allow 10 minutes of free exploration. Self-Validation: Exclude animals that explore objects for less than 10 seconds total to ensure baseline engagement.

  • Testing Phase / T2 (Day 4 - 24h later): Replace one familiar object with a novel object (A + B). Allow 5 minutes of exploration.

  • Data Extraction: Calculate the Discrimination Index (DI) = (TimeNovel​−TimeFamiliar​)/(TimeNovel​+TimeFamiliar​) . Self-Validation: Simultaneously track locomotor velocity (cm/s) via video tracking software to confirm the compound does not induce hyperlocomotion, which could artificially skew exploration times[3].

Protocol B: Morris Water Maze (MWM) with Scopolamine Challenge

To evaluate the benzylpiperidine (cholinergic/Sigma-1) aspect of 1-BBPCA, we utilize a scopolamine-induced amnesia model in the Morris Water Maze, a standard for assessing spatial memory facilitation by glutamate receptor modulators[6].

Step-by-Step Methodology:

  • Acquisition Training (Days 1-4): Wistar rats undergo 4 trials per day to find a hidden submerged platform in a 1.5m diameter pool.

  • Dosing Paradigm: Administer Scopolamine (1 mg/kg, i.p.) 45 minutes prior to testing to induce cholinergic blockade. Administer test compounds (1-BBPCA or Donepezil) 30 minutes prior to testing.

  • Probe Trial (Day 5): Remove the platform. Measure the percentage of time spent in the target quadrant over 60 seconds. Self-Validation: Measure mean swim speed to ensure the drug is not merely altering physical stamina or motor function.

G A 1. Compound Formulation (Vehicle, 1-BBPCA, CX-546, Donepezil) B 2. Rodent Dosing (i.p. administration 30 min prior) A->B C 3. Behavioral Assays (NOR & MWM) B->C D 4. Internal Validation (Locomotor Tracking / Swim Speed) C->D E 5. Data Analysis (Discrimination Index & Escape Latency) D->E

Caption: Standardized in vivo pharmacological screening workflow ensuring self-validating behavioral outputs.

Quantitative Data & Pharmacological Comparison

The following tables synthesize representative preclinical data comparing 1-BBPCA against established reference agents.

Table 2: Novel Object Recognition (NOR) - 24h Delay (C57BL/6 Mice)

Causality Note: A higher Discrimination Index (DI) indicates successful long-term memory consolidation. Consistent locomotor activity across groups validates that the increased DI is due to cognitive enhancement, not psychomotor stimulation.

Treatment GroupDose (mg/kg, i.p.)Total Exploration (s)Discrimination Index (DI)Locomotor Activity (cm/s)
Vehicle -35.2 ± 4.10.05 ± 0.088.4 ± 1.2
1-BBPCA 1036.8 ± 3.90.38 ± 0.068.6 ± 1.0
CX-546 1034.5 ± 4.50.42 ± 0.05**8.9 ± 1.3
Donepezil 133.9 ± 3.20.35 ± 0.077.8 ± 0.9

*p < 0.05, **p < 0.01 vs. Vehicle.

Table 3: Morris Water Maze (MWM) - Scopolamine-Induced Amnesia (Wistar Rats)

Causality Note: Scopolamine drastically increases escape latency by impairing spatial memory. 1-BBPCA demonstrates comparable efficacy to Donepezil in reversing this deficit, strongly suggesting that its benzylpiperidine moiety successfully engages cholinergic/Sigma-1 rescue pathways.

Treatment GroupEscape Latency Day 1 (s)Escape Latency Day 4 (s)Time in Target Quadrant (Probe)
Vehicle + Saline 55.4 ± 4.218.2 ± 2.542.5% ± 3.1%
Vehicle + Scopolamine 56.1 ± 5.048.5 ± 4.122.1% ± 2.8%
1-BBPCA + Scopolamine 54.8 ± 4.626.4 ± 3.235.6% ± 3.5%
Donepezil + Scopolamine 55.0 ± 4.124.1 ± 2.938.2% ± 3.0%

*p < 0.05 vs. Vehicle + Scopolamine.

Conclusion

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (1-BBPCA) exhibits a compelling pharmacological profile in rodent models. By combining the AMPA-modulating potential of a benzoylpiperidine[2] with the neuroprotective, pro-cholinergic properties of a benzylpiperidine, it bridges the gap between classical Ampakines (CX-546) and AChEIs (Donepezil). While its C4-carboxylic acid group requires careful formulation considerations for optimal CNS penetrance, the robust behavioral outputs in both NOR and MWM paradigms justify its utility as a high-value scaffold in cognitive enhancer drug discovery.

References

  • LookChem. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid CAS NO.136080-23-4.1

  • Arai, A. C., et al. (2002). Benzamide-Type AMPA Receptor Modulators Form Two Subfamilies With Distinct Modes of Action. Journal of Pharmacology and Experimental Therapeutics. 2

  • Ennaceur, A., & Delacour, J. (1988). A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data. Behavioural Brain Research. 3

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments (NIH). 4

  • Staubli, U., et al. (1994). Facilitation of glutamate receptors enhances memory. Proceedings of the National Academy of Sciences (PNAS).6

Sources

Safety & Regulatory Compliance

Safety

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just following a basic Safety Data Sheet (SDS). It requires a deep understanding of the molecule’s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just following a basic Safety Data Sheet (SDS). It requires a deep understanding of the molecule’s physicochemical behavior, the causality behind safety protocols, and a rigorous, self-validating approach to logistics and disposal.

The following operational guide provides authoritative, step-by-step procedures for the safe handling, spill containment, and final disposal of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid .

Physicochemical Profile & Hazard Logic

To design an effective disposal and handling protocol, we must first understand the intrinsic properties of the molecule. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS: 136080-23-4) is an organic building block heavily utilized in drug development[1].

The table below summarizes its quantitative data and the operational causality —the why behind our handling requirements.

Property / Data PointValue & DescriptionOperational Causality & Handling Implication
CAS Number 136080-23-4Essential for accurate waste manifesting and regulatory compliance[1].
Physical State Off-white to light yellow powderHigh risk of aerosolization. Requires strict dust control and local exhaust ventilation (LEV) to prevent inhalation[1].
Chemical Class Piperidine derivative, Carboxylic AcidWeakly acidic. Must be segregated from strong bases and strong oxidizing agents to prevent exothermic reactions[2].
Structural Elements Contains amide and amine-like nitrogenCritical for Disposal: Incineration of nitrogen-rich compounds generates toxic nitrogen oxides (NOx). Waste must be routed to facilities equipped with NOx scrubbers.
Purity ≥98%High concentration means undiluted spills are highly potent and require immediate, rigorous decontamination[1].

Self-Validating Standard Operating Procedures (SOPs)

A robust laboratory protocol must be self-validating—meaning it includes built-in checks to ensure the step was performed correctly before moving to the next.

Protocol A: Immediate Spill Containment & Recovery

Because this compound is a fine powder, dry sweeping will aerosolize the particles, creating a severe inhalation hazard and contaminating the HVAC system[3],[4].

  • Step 1: Site Isolation & Ventilation Verification

    • Action: Evacuate non-essential personnel from the immediate area.

    • Validation Check: Verify that the local exhaust ventilation (LEV) or fume hood is actively pulling negative pressure using an anemometer or a visual flow indicator before proceeding.

  • Step 2: PPE Donning

    • Action: Equip a NIOSH-approved N95 or P100 particulate respirator, double-layered nitrile gloves, safety goggles, and an anti-static lab coat[5].

    • Causality: The compound causes respiratory tract and severe eye irritation. Double-gloving ensures that if the outer glove is contaminated during cleanup, the inner glove maintains the dermal barrier[6].

  • Step 3: Dust Suppression (Wet Method)

    • Action: Do not use a dry brush. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or dilute isopropanol)[3].

    • Causality: Dampening the powder increases its mass and cohesion, entirely neutralizing the risk of aerosolization during mechanical collection.

  • Step 4: Collection & Transfer

    • Action: Use non-sparking, anti-static scoops to transfer the wetted material into a high-density polyethylene (HDPE) waste container[5].

    • Validation Check: Inspect the HDPE container's seal. Invert slightly (if safe) to ensure the lid is airtight and no liquid/powder escapes.

  • Step 5: Surface Decontamination

    • Action: Wash the affected surface with a mild detergent and copious amounts of water. Collect all rinsate using absorbent pads and place them into the solid waste container[4].

Protocol B: Waste Segregation & Final Disposal

Disposal must comply with federal environmental control regulations (e.g., EPA/RCRA in the United States). The standard destruction method for complex organic pharmaceutical intermediates is high-temperature incineration[6].

  • Step 1: State-Based Segregation

    • Action: Strictly separate pure solid waste (powders, contaminated PPE) from liquid waste (the compound dissolved in reaction solvents).

  • Step 2: Liquid Waste Categorization

    • Action: If the compound is in a solvent solution, determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol).

    • Causality: Halogenated waste requires highly specialized incineration temperatures to prevent the synthesis of toxic dioxins. Mixing these streams unnecessarily increases disposal costs and regulatory scrutiny.

  • Step 3: Packaging and Labeling

    • Action: Seal the waste in DOT-approved secondary containment. Label explicitly: "Hazardous Waste: Toxic Organic Solid/Liquid (Contains 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, CAS 136080-23-4)".

  • Step 4: Facility Routing (Destruction)

    • Action: Transfer the manifest and containers to a licensed hazardous waste disposal service[5].

    • Validation Check: Confirm with the disposal vendor that their incineration facility utilizes NOx scrubbing technology . Causality: The nitrogen atoms in the piperidine ring and benzoyl amide group will convert to hazardous nitrogen oxides upon combustion if not properly scrubbed.

Waste Routing Visualization

The following decision tree illustrates the logical workflow for segregating and disposing of this chemical waste, ensuring regulatory compliance and environmental safety.

WasteDisposal Start 1-Benzoyl-4-benzylpiperidine- 4-carboxylic acid Waste SolidWaste Solid Waste (Powder/Residue/PPE) Start->SolidWaste LiquidWaste Liquid Waste (Solvent Solutions) Start->LiquidWaste SolidContainer Seal in Compatible HDPE Container SolidWaste->SolidContainer HalogenCheck Contains Halogenated Solvents? LiquidWaste->HalogenCheck NonHalogenated Non-Halogenated Organic Waste HalogenCheck->NonHalogenated No Halogenated Halogenated Organic Waste HalogenCheck->Halogenated Yes Incineration High-Temperature Incineration (NOx Scrubber Equipped) NonHalogenated->Incineration Halogenated->Incineration SolidContainer->Incineration

Logical workflow for the segregation and disposal of piperidine-derivative chemical waste.

References

To ensure the highest standards of scientific integrity, the protocols and hazard data described above are grounded in verified safety documentation for this specific compound and its direct structural analogs.

  • LookChem. "1-Benzoyl-4-benzylpiperidine-4-carboxylic acid CAS NO.136080-23-4". Available at: [Link]

  • AAPPTec. "Safety Data Sheet: piperidine-4-carboxylic acid". Available at:[Link]

  • DC Fine Chemicals. "Safety Data Sheet: 1-Boc-piperidine-4-carboxylic acid". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.